[Au(TPP)]Cl
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C44H28AuClN4 |
|---|---|
Peso molecular |
845.1 g/mol |
Nombre IUPAC |
gold(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride |
InChI |
InChI=1S/C44H28N4.Au.ClH/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;1H/q-2;+3;/p-1 |
Clave InChI |
ZDTIRXCIHICHIF-UHFFFAOYSA-M |
Origen del producto |
United States |
Foundational & Exploratory
In-depth Technical Guide: Photophysical Properties of [Au(TPP)]Cl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of gold(III) meso-tetraphenylporphyrin chloride, denoted as [Au(TPP)]Cl. The document details its absorption and emission characteristics, excited-state dynamics, and the experimental methodologies employed for their determination. All quantitative data is summarized for clarity, and key processes are visualized through signaling pathway diagrams.
Core Photophysical Data
The photophysical parameters of this compound are dictated by the interplay between the highly conjugated porphyrin macrocycle and the central gold(III) ion. The presence of the heavy gold atom significantly influences the excited-state decay pathways, favoring intersystem crossing over fluorescence.
Table 1: Summary of Photophysical Data for this compound in Dichloromethane (CH₂Cl₂)
| Parameter | Value | Reference |
| Absorption Maxima (λ_abs_) | ||
| Soret Band | 411 nm | [1][2] |
| Q-Band | 534 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ||
| Soret Band | 2.10 x 10⁵ L mol⁻¹ cm⁻¹ | [1] |
| Q-Band | 1.32 x 10⁴ L mol⁻¹ cm⁻¹ | [1] |
| Emission Properties | ||
| Fluorescence Emission (λ_em_) | Not typically observed | [3] |
| Phosphorescence Emission (λ_em_) | ~690 nm (Estimated) | [4] |
| Quantum Yields | ||
| Fluorescence Quantum Yield (Φ_f_) | Very low (<10⁻³) | [3] |
| Phosphorescence Quantum Yield (Φ_p_) | Data not available | |
| Excited-State Lifetimes | ||
| Singlet Lifetime (τ_s_) | < 1 ps (Typically hundreds of fs) | [5] |
| Triplet Lifetime (τ_t_) | Data not available |
Electronic Transitions and Excited-State Dynamics
The photophysical behavior of this compound can be understood by examining its electronic transitions, which are characteristic of metalloporphyrins.
Absorption Spectrum
The absorption spectrum of this compound in dichloromethane is dominated by two main features:
-
The Soret Band: An intense absorption band observed at 411 nm, attributed to the strongly allowed S₀ → S₂ transition (π→π*) of the porphyrin macrocycle.[1][2]
-
The Q-Band: A weaker absorption band at 534 nm, corresponding to the S₀ → S₁ transition (π→π*), which is formally forbidden but gains intensity through vibronic coupling.[1][2]
Excited-State Deactivation
Upon photoexcitation, the excited this compound molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁). Due to the significant spin-orbit coupling induced by the heavy gold atom, the dominant decay pathway from the S₁ state is a very rapid and efficient intersystem crossing (ISC) to the triplet manifold (T₁). This process occurs on a sub-picosecond timescale.[5]
Consequently, fluorescence, which is the radiative decay from S₁ to S₀, is almost entirely quenched, resulting in a very low fluorescence quantum yield. The molecule primarily populates the lowest triplet state (T₁), from which it can then relax to the ground state (S₀) via phosphorescence (radiative) or non-radiative decay. While phosphorescence is expected to be the main emission pathway, quantitative data on its quantum yield and lifetime for this compound are not extensively reported.
Visualizing Photophysical Processes
The following diagrams illustrate the key experimental and theoretical concepts related to the photophysical characterization of this compound.
Experimental Protocols
The characterization of the photophysical properties of this compound involves several key spectroscopic techniques.
Synthesis of this compound
-
Methodology: Gold(III) is inserted into the free-base tetraphenylporphyrin (H₂TPP). A common method involves refluxing H₂TPP with a gold(III) salt, such as potassium tetrachloroaurate(III) (KAuCl₄), in a suitable solvent like glacial acetic acid or a mixture of chloroform and methanol. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the single Q-band characteristic of the metallated species. Purification is typically achieved by column chromatography on silica gel.
UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption maxima (Soret and Q-bands) and the corresponding molar extinction coefficients.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
A stock solution of this compound of known concentration is prepared in a spectroscopic grade solvent (e.g., dichloromethane).
-
A series of dilutions are prepared from the stock solution.
-
The absorption spectra of the solutions are recorded in a 1 cm path length quartz cuvette over a wavelength range of approximately 350-700 nm.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
-
Steady-State Emission Spectroscopy
-
Objective: To measure the fluorescence and phosphorescence emission spectra.
-
Instrumentation: A spectrofluorometer equipped with a suitable detector for the expected emission range. For phosphorescence, a cooled detector and a means to gate the detection (to separate it from short-lived fluorescence) are often required.
-
Procedure:
-
A dilute solution of this compound (absorbance at the excitation wavelength < 0.1) is prepared in a spectroscopic grade solvent.
-
For phosphorescence measurements at low temperatures, the sample is placed in a cryostat (e.g., liquid nitrogen at 77 K).
-
The sample is excited at a wavelength corresponding to an absorption maximum (e.g., the Soret band).
-
The emission spectrum is recorded over a wavelength range red-shifted from the excitation wavelength.
-
Fluorescence and Phosphorescence Quantum Yield Determination
-
Objective: To quantify the efficiency of the fluorescence and phosphorescence processes.
-
Methodology: The comparative method (Williams et al.) is commonly used.
-
Procedure:
-
A well-characterized standard with a known quantum yield in the same spectral region is chosen. For the expected low fluorescence of this compound, a standard with a low quantum yield would be ideal, though challenging to find. For phosphorescence, a standard like Pt(II) octaethylporphyrin (PtOEP) can be used.
-
The absorption and emission spectra of a series of dilute solutions of both the sample and the standard are measured under identical experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence/phosphorescence intensity is plotted against the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated emission intensity versus absorbance, and n is the refractive index of the solvent.
-
Time-Resolved Spectroscopy
-
Objective: To determine the excited-state lifetimes (τ_s and τ_t).
-
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC): For lifetimes in the picosecond to nanosecond range (more suited for typical fluorescence).
-
Transient Absorption (Pump-Probe) Spectroscopy: Essential for ultrafast processes, such as the sub-picosecond singlet state decay of this compound.
-
-
Transient Absorption Spectroscopy Procedure:
-
A solution of this compound is placed in a sample cell.
-
An ultrashort laser pulse (the "pump" pulse) excites the sample.
-
A second, time-delayed, broadband "probe" pulse passes through the sample, and its absorption is measured.
-
The difference in absorbance of the probe with and without the pump pulse is recorded as a function of the delay time between the two pulses.
-
The decay of the transient absorption signal provides the kinetics of the excited-state relaxation processes.
-
References
- 1. The Solution Phase [warwick.ac.uk]
- 2. Frontiers | Porphyrin Photoabsorption and Fluorescence Variation with Adsorptive Loading on Gold Nanoparticles [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Surface morphology and optical properties of porphyrin/Au and Au/porphyrin/Au systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Synthesis of Gold(III) Tetraphenylporphyrin Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis protocol for gold(III) tetraphenylporphyrin chloride ([Au(TPP)]Cl), a compound of significant interest in medicinal chemistry and drug development due to its potential anticancer properties. This document details the experimental procedures for the synthesis of the tetraphenylporphyrin (TPP) free base and its subsequent metallation with gold(III). Characterization data and a summary of its interaction with a key cellular signaling pathway are also presented.
Synthesis Methodology
The synthesis of gold(III) tetraphenylporphyrin chloride is a two-step process. The first step involves the synthesis of the free base ligand, 5,10,15,20-tetraphenylporphyrin (H₂TPP). The second step is the insertion of gold(III) into the porphyrin core.
Step 1: Synthesis of 5,10,15,20-Tetraphenylporphyrin (H₂TPP)
The Adler-Longo method is a commonly employed procedure for the synthesis of H₂TPP.[1][2] This method involves the condensation of pyrrole and benzaldehyde in a high-boiling acidic solvent, typically propionic acid.
Experimental Protocol:
-
In a well-ventilated fume hood, a round-bottom flask is charged with propionic acid.
-
Equimolar amounts of freshly distilled pyrrole and benzaldehyde are added to the propionic acid with stirring.[1]
-
The reaction mixture is heated to reflux for a specified period, typically around 30 minutes.[1] A color change to a dark, tarry solution is observed.
-
After reflux, the reaction mixture is allowed to cool to room temperature.
-
The crude product crystallizes out of the solution and is collected by suction filtration.
-
The collected solid is washed with hot water and methanol to remove impurities.
-
The resulting purple crystalline solid is dried under vacuum.
Yields for this reaction typically range from 10-30%.[2]
Step 2: Synthesis of Gold(III) Tetraphenylporphyrin Chloride (this compound)
The metallation of the H₂TPP free base with gold(III) is achieved by reacting the porphyrin with a gold(III) salt, such as potassium tetrachloroaurate(III) (K[AuCl₄]), in a suitable solvent system.
Experimental Protocol:
-
The synthesized H₂TPP is dissolved in a suitable solvent, such as acetic acid.
-
A solution of potassium tetrachloroaurate(III) (K[AuCl₄]) in the same solvent is prepared.
-
The K[AuCl₄] solution is added to the H₂TPP solution, often in the presence of a buffer like sodium acetate (NaOAc) to facilitate the reaction.[3]
-
The reaction mixture is heated and stirred for a period sufficient to ensure complete metallation. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the changes in the Q-band region.
-
After the reaction is complete, the mixture is cooled, and the product is isolated.
-
Purification of the crude this compound can be achieved by chromatography.
Characterization Data
The successful synthesis of this compound is confirmed through various analytical techniques. A summary of the expected characterization data is provided in the tables below.
Table 1: Physicochemical and Yield Data for H₂TPP and this compound
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Typical Yield |
| H₂TPP | C₄₄H₃₀N₄ | 614.74 | Purple crystalline solid | 10-30%[2] |
| This compound | C₄₄H₂₈AuClN₄ | 844.14 | Brownish-red solid | - |
Table 2: Spectroscopic Data for H₂TPP and this compound
| Compound | UV-Vis (λmax, nm) in CHCl₃ | Mass Spectrometry (m/z) |
| H₂TPP | Soret band: ~417; Q-bands: ~516, 549, 591, 645[2] | [M+H]⁺: 615.25 |
| This compound | Soret band: ~408; Q-band: ~520[3] | [M-Cl]⁺: 809.6[3] |
Experimental and Logical Workflow
The overall workflow for the synthesis and characterization of gold(III) tetraphenylporphyrin chloride is depicted below.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Biological Activity and Signaling Pathway
Gold(III) porphyrin complexes have demonstrated significant potential as anticancer agents.[4] Specifically, a gold(III) porphyrin complex has been shown to target the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[5] The proposed mechanism involves the inhibition of class I histone deacetylase (HDAC) activity, leading to the attenuation of Wnt/β-catenin signaling.[5]
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
This guide provides a foundational understanding of the synthesis and biological relevance of gold(III) tetraphenylporphyrin chloride. For further in-depth analysis and application, researchers are encouraged to consult the cited literature.
References
- 1. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-cancer activities of a water soluble gold(III) porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A gold(III) porphyrin complex with antitumor properties targets the Wnt/beta-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Electrochemical Landscape of [Au(TPP)]Cl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the electrochemical behavior of gold(III) tetraphenylporphyrin chloride, [Au(TPP)]Cl. Understanding the redox properties of this and related gold porphyrins is crucial for their application in diverse fields, including catalysis, sensor technology, and as potential therapeutic agents. This document summarizes key quantitative data, details experimental protocols for electrochemical analysis, and visualizes the core redox processes.
Core Electrochemical Behavior
The electrochemical behavior of this compound is characterized by a series of electron transfer reactions. In non-aqueous solvents, the initial reduction is typically centered on the gold metal ion, followed by redox processes involving the tetraphenylporphyrin macrocycle. The primary and most studied process is the reversible one-electron reduction of the gold(III) center to gold(II). Subsequent reductions and oxidations are generally ligand-based.
The fundamental redox processes can be summarized as follows:
-
First Reduction (Metal-Centered): A reversible one-electron reduction of the Au(III) center to Au(II).
-
Second and Subsequent Reductions (Ligand-Centered): Further reductions that occur at more negative potentials and are attributed to the porphyrin macrocycle.
-
Oxidation (Ligand-Centered): A reversible one-electron oxidation of the porphyrin ring.
Quantitative Electrochemical Data
The redox potentials of this compound are sensitive to the experimental conditions, particularly the solvent and the supporting electrolyte. The following table summarizes representative electrochemical data for this compound and closely related analogues, providing a comparative view of their redox properties. The potentials are typically reported versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, a standard internal reference in non-aqueous electrochemistry.
| Compound/Complex | Redox Process | Half-Wave Potential (E½) vs. Fc/Fc⁺ (V) | Solvent System | Supporting Electrolyte |
| [Au(TPP)]⁺ | Au(III/II) Reduction | -0.68 | THF | 0.1 M [ⁿBu₄N][PF₆] |
| Porphyrin Oxidation | +1.18 | THF | 0.1 M [ⁿBu₄N][PF₆] | |
| Porphyrin Reduction | -1.78 | THF | 0.1 M [ⁿBu₄N][PF₆] | |
| Related Gold(III) Porphyrins | ||||
| Au(PQ₂)PF₆ | Au(III/II) Reduction | Varies with solvent | CH₂Cl₂, THF, Pyridine | Not specified |
| Au(PQ₃)PF₆ | Au(III/II) Reduction | Varies with solvent | CH₂Cl₂, THF, Pyridine | Not specified |
| Au(PQ₄)PF₆ | Au(III/II) Reduction | Varies with solvent | CH₂Cl₂, THF, Pyridine | Not specified |
Note: PQₓ represents a tetrakis(3,5-di-tert-butylphenyl)porphyrin with 'x' number of fused quinoxaline groups. The redox potentials for these derivatives are influenced by the number of fused rings and the solvent.
Experimental Protocols
The electrochemical investigation of this compound is most commonly performed using cyclic voltammetry (CV). This technique provides valuable information about the redox potentials and the reversibility of the electron transfer processes.
Protocol for Cyclic Voltammetry of this compound
1. Materials and Reagents:
-
Analyte: this compound (or its hexafluorophosphate salt for better solubility)
-
Solvent: Anhydrous, non-aqueous solvent such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or pyridine. The choice of solvent can influence the redox potentials.
-
Supporting Electrolyte: A non-reactive electrolyte to ensure conductivity of the solution. Tetra-n-butylammonium hexafluorophosphate ([ⁿBu₄N][PF₆]) or tetra-n-butylammonium perchlorate ([ⁿBu₄N][ClO₄]) at a concentration of 0.1 M is commonly used.
-
Reference Electrode: A stable reference electrode suitable for non-aqueous solvents, such as a silver/silver ion (Ag/Ag⁺) or a saturated calomel electrode (SCE) with a salt bridge to prevent contamination of the analyte solution.
-
Working Electrode: A polished glassy carbon or platinum button electrode.
-
Counter (Auxiliary) Electrode: A platinum wire or gauze.
-
Internal Standard: Ferrocene, for referencing the potential measurements to the Fc/Fc⁺ couple.
2. Instrumentation:
-
A potentiostat capable of performing cyclic voltammetry.
3. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M [ⁿBu₄N][PF₆]) in the chosen anhydrous solvent.
-
Dissolve a small, accurately weighed amount of this compound in the electrolyte solution to achieve a concentration in the range of 1-5 mM.
-
Prepare a separate solution of ferrocene in the electrolyte solution for use as an internal standard.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Ensure the tip of the reference electrode is positioned close to the working electrode surface to minimize iR drop.
-
-
Deoxygenation:
-
Purge the analyte solution with a stream of dry, inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical signals. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the potentiostat parameters:
-
Initial and Final Potentials: Choose a potential range that encompasses the expected redox events of this compound. A typical starting point could be from +1.5 V to -2.0 V vs. Ag/Ag⁺.
-
Scan Rate: A typical scan rate is 100 mV/s. The scan rate can be varied to investigate the kinetics of the electron transfer processes.
-
-
Run the cyclic voltammogram and record the data.
-
-
Internal Referencing:
-
After recording the voltammogram of the analyte, add a small amount of the ferrocene solution to the cell.
-
Record the cyclic voltammogram of the ferrocene/ferrocenium couple under the same conditions.
-
The half-wave potential (E½) of the Fc/Fc⁺ couple is then used to reference the measured potentials of this compound. The E½ of Fc/Fc⁺ is defined as 0 V in this relative scale.
-
Visualizing the Electrochemical Processes
The sequence of redox events for this compound can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the primary electron transfer steps.
Caption: Redox pathway of this compound.
This diagram illustrates the central [Au(TPP)]⁺ species undergoing a metal-centered reduction to [Au(TPP)], followed by a ligand-centered reduction. It also shows the ligand-centered oxidation of the initial species.
Experimental Workflow for Cyclic Voltammetry
The following diagram outlines the key steps in the experimental workflow for obtaining the cyclic voltammogram of this compound.
Unveiling the Electronic Landscape of [Au(TPP)]Cl: A Theoretical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Unraveling the Molecular Architecture: A Theoretical Perspective
The electronic structure of [Au(TPP)]Cl is intrinsically linked to its geometric arrangement. Theoretical calculations, predominantly employing Density Functional Theory (DFT), are the workhorse for predicting and analyzing the molecular geometry of such complexes.[3][4] These calculations typically involve optimizing the geometry to find the lowest energy conformation.
Table 1: Predicted Geometric Parameters for this compound
Due to the absence of a specific published study with a complete set of optimized coordinates for this compound, this table presents expected bond lengths and angles based on crystallographic data of similar gold(III) porphyrins and general principles of coordination chemistry. These values serve as a foundational reference for computational models.
| Parameter | Expected Value |
| Au-N Bond Length (Å) | ~2.02 - 2.05 |
| Au-Cl Bond Length (Å) | ~2.90 - 3.10 |
| N-Au-N Angle (°) | ~90 (in-plane) |
| Porphyrin Core Deformation | Slightly ruffled |
The Computational Blueprint: Methodologies for Electronic Structure Calculation
The theoretical investigation of this compound's electronic structure hinges on sophisticated computational protocols. DFT stands as the most prevalent method, offering a balance between accuracy and computational cost.
Key Computational Steps:
-
Geometry Optimization: The initial step involves optimizing the molecular structure to a minimum energy state. This is crucial as the electronic properties are highly sensitive to the geometric arrangement.
-
Electronic Structure Calculation: Following optimization, a single-point energy calculation is performed to determine the molecular orbital energies, electron density distribution, and other electronic properties.
-
Selection of Functional and Basis Set: The choice of the DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., def2-TZVP for Au, 6-31G* for other atoms) is critical for obtaining accurate results.[3][4] Relativistic effects for the gold atom are often accounted for using effective core potentials (ECPs).
The Dance of Electrons: Molecular Orbitals and Electronic Transitions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and photophysical properties of this compound. In metalloporphyrins, the HOMO and LUMO are typically of π-character and are delocalized over the porphyrin macrocycle. The gold d-orbitals also play a significant role, mixing with the porphyrin orbitals.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
This table provides a qualitative representation of the expected molecular orbital energy levels. The exact energy values would be obtained from DFT calculations.
| Molecular Orbital | Predominant Character | Expected Energy Range (eV) |
| LUMO+1 | Porphyrin π | Higher Energy |
| LUMO | Porphyrin π | - |
| HOMO | Porphyrin π | - |
| HOMO-1 | Porphyrin π | Lower Energy |
| Au d-orbitals | Metal-centered | Interspersed with porphyrin orbitals |
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key determinant of the molecule's electronic absorption spectrum and its kinetic stability.
Conclusion
The theoretical exploration of this compound's electronic structure provides invaluable insights for researchers in medicinal chemistry and materials science. While a definitive computational study with exhaustive data remains to be published, the established methodologies of DFT offer a robust framework for predicting its geometric and electronic properties. The interplay between the gold d-orbitals and the porphyrin π-system dictates the molecule's reactivity and spectroscopic signatures. Future computational studies are anticipated to provide a more detailed and quantitative picture, further empowering the rational design of next-generation gold-based therapeutics and functional materials.
References
- 1. Gold(III) Complexes: An Overview on Their Kinetics, Interactions With DNA/BSA, Cytotoxic Activity, and Computational Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gold(III) Complexes: An Overview on Their Kinetics, Interactions With DNA/BSA, Cytotoxic Activity, and Computational Calculations [frontiersin.org]
- 3. A DFT‐Based Protocol for Modeling the Structure and Reactivity of Gold(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Advent and Advancement of Gold Porphyrins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of gold porphyrins from chemical curiosities to promising therapeutic and catalytic agents is a compelling narrative of scientific discovery and innovation. The unique synergy between the ancient allure of gold and the versatile porphyrin macrocycle has given rise to a class of molecules with remarkable stability and diverse applications. This in-depth technical guide explores the discovery and history of gold porphyrins, detailing their synthesis, characterization, and burgeoning role in medicine and catalysis.
I. A Historical Perspective: The Genesis of Gold Porphyrins
The story of gold porphyrins is intrinsically linked to the broader history of porphyrin chemistry. While porphyrins were first synthesized in the laboratory in 1936, the systematic investigation of their metal complexes unfolded over subsequent decades.[1] The exploration of gold's interaction with these macrocycles was a natural progression, driven by the long-standing use of gold compounds in medicine, dating back to 2500 B.C.[2]
A pivotal moment in the development of contemporary gold porphyrin chemistry arrived with the work of Fleischer and colleagues, who established a reliable method for the synthesis of gold(III) porphyrins. This procedure, often referred to as "Fleischer's procedure," involves the reaction of a free-base porphyrin with a gold salt, typically potassium tetrachloroaurate(III) (KAuCl₄), in glacial acetic acid.[3] This straightforward and effective method paved the way for more extensive research into the properties and applications of these compounds.
A significant milestone in the application of gold porphyrins as anticancer agents was the establishment of a gold(III) meso-tetraphenylporphyrin complex as a potential therapeutic system by Che et al. in 2003.[4][5] This work demonstrated the potent in vitro and in vivo antitumor activities of these compounds and sparked a wave of research into their mechanisms of action and potential for drug development.
II. Synthesis and Characterization
The synthesis of gold porphyrins primarily focuses on the insertion of gold(III) into a pre-formed porphyrin macrocycle. The stability of the resulting complexes is a key attribute, as the porphyrin ligand effectively stabilizes the gold(III) oxidation state, preventing its reduction to the more labile gold(I) form under physiological conditions.[2]
Experimental Protocol: Synthesis of Gold(III) meso-Tetraphenylporphyrin ([Au(TPP)]Cl)
This protocol is adapted from the widely used Fleischer's procedure.
Materials:
-
meso-Tetraphenylporphyrin (H₂TPP)
-
Potassium tetrachloroaurate(III) (KAuCl₄)
-
Glacial acetic acid
-
Chloroform
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve meso-tetraphenylporphyrin (1 equivalent) in glacial acetic acid by heating the mixture to reflux.
-
In a separate flask, dissolve potassium tetrachloroaurate(III) (1.5 equivalents) in a minimal amount of glacial acetic acid.
-
Add the KAuCl₄ solution dropwise to the refluxing porphyrin solution.
-
Continue refluxing the reaction mixture for 2-4 hours, monitoring the reaction progress by UV-Vis spectroscopy. The completion of the reaction is indicated by the disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of two Q-bands for the gold(III) porphyrin.
-
After cooling to room temperature, remove the acetic acid under reduced pressure.
-
Dissolve the residue in chloroform and wash with distilled water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a chloroform/methanol solvent system as the eluent.
-
Collect the main fraction and recrystallize from a chloroform/methanol mixture to obtain this compound as a crystalline solid.
Characterization Techniques
The synthesized gold porphyrins are characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity.
-
UV-Vis Spectroscopy: Gold(III) porphyrins exhibit a characteristic intense Soret band around 400-420 nm and two weaker Q-bands in the 500-600 nm region. The insertion of gold into the porphyrin ring causes a hypsochromic (blue) shift of the Soret and Q bands compared to the free-base porphyrin.[3][6]
-
NMR Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the porphyrin ligand and the successful insertion of the diamagnetic gold(III) ion. The signals for the pyrrolic and phenyl protons are typically well-resolved.[3][7]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the gold porphyrin complex, confirming its elemental composition.[3][7]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the gold center. The average Au-N bond distances in gold(III) porphyrins are typically around 2.02-2.03 Å.[3]
III. Quantitative Data Summary
The following tables summarize key quantitative data for representative gold porphyrins and their precursors.
Table 1: UV-Vis Spectroscopic Data
| Compound | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Solvent | Reference |
| H₂TPP (free-base) | 419 | 515, 549, 592, 648 | Toluene | [6] |
| This compound | 412 | 523, 558 | Chloroform | [3] |
| AuMesoIX | ~380 | ~510, 540 | Not specified | [3] |
| AuOEP | ~390 | ~520, 550 | Not specified | [3] |
Table 2: X-ray Crystallography Data for Selected Gold(III) Porphyrins
| Compound | Average Au-N Bond Length (Å) | Porphyrin Core Deformation | Reference |
| AuMesoIX | 2.029 | Not significant ruffling | [3] |
| AuOEP | 2.025 | Not significant ruffling | [3] |
Table 3: In Vitro Anticancer Activity (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Water-soluble Gold(III) Porphyrin | A2780 | 9 | [2] |
| AuMesoIX | A2780 | 0.06 | [3] |
| AuMesoIX | A2780cis | 0.12 | [3] |
| This compound | HeLa | ~1.5 | [4] |
| [Au(4-glucosyl-TPP)]Cl | HeLa | 1.2 | [8] |
IV. Key Applications and Mechanisms of Action
Gold porphyrins have emerged as versatile molecules with significant potential in both medicine and catalysis.
Anticancer Activity
A primary focus of gold porphyrin research has been their potent anticancer activity against a broad spectrum of cancer cell lines.[4] Their mechanism of action is multifaceted and appears to differ from traditional platinum-based drugs.
Experimental Workflow: Assessing In Vitro Anticancer Activity
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-cancer activities of a water soluble gold(III) porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Anticancer Gold(III) Compounds With Porphyrin or N-heterocyclic Carbene Ligands [frontiersin.org]
- 5. Anticancer Gold(III) Compounds With Porphyrin or N-heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Porphyrin Photoabsorption and Fluorescence Variation with Adsorptive Loading on Gold Nanoparticles [frontiersin.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Stable anticancer gold(III)-porphyrin complexes: effects of porphyrin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Characteristics of meso-Tetraphenylporphyrin Gold(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meso-tetraphenylporphyrin gold(III) chloride, denoted as [Au(TPP)]Cl, is a synthetic metalloporphyrin complex that has garnered significant attention for its potent anticancer properties. This technical guide provides a comprehensive overview of its core fundamental characteristics, including its physicochemical properties, spectroscopic and electrochemical behavior, and its mechanism of action as an anticancer agent. Detailed experimental protocols for its synthesis, purification, and characterization are provided, alongside a visual representation of its key signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development.
Core Physicochemical Properties
Meso-tetraphenylporphyrin gold(III) chloride is a stable complex where the gold(III) ion is coordinated within the tetradentate ligand of a meso-tetraphenylporphyrin. The porphyrin ligand plays a crucial role in stabilizing the gold(III) oxidation state under physiological conditions, which is otherwise prone to reduction.[1]
| Property | Value | Reference |
| Chemical Formula | C₄₄H₂₈AuClN₄ | [2] |
| Molecular Weight | 845.14 g/mol | [2] |
| CAS Number | 15695-27-9 | [2] |
| Appearance | Dark purple to black solid | |
| Solubility | Soluble in dichloromethane, chloroform | [2] |
| Melting Point | Information not available | [2] |
Spectroscopic and Electrochemical Characteristics
The spectroscopic and electrochemical properties of this compound are fundamental to its characterization and understanding its behavior.
UV-Visible Absorption Spectroscopy
Like other metalloporphyrins, this compound exhibits a characteristic UV-visible absorption spectrum dominated by an intense Soret band (or B band) in the near-UV region and weaker Q-bands in the visible region. These absorptions arise from π-π* transitions within the porphyrin macrocycle. The insertion of the gold(III) ion typically results in a simplification of the Q-band region from four bands in the free-base porphyrin to two.
| Spectroscopic Data (in CH₂Cl₂) | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Soret Band (B band) | ~422 | Data not available | |
| Q-Bands | ~510, ~579 | Data not available | |
| Free-base TPP (for comparison) | 417, 514, 548, 591, 645 | 4.8 x 10⁵ (at 417 nm) | [3] |
Electrochemical Properties
Cyclic voltammetry is a key technique to probe the redox behavior of this compound. The electrochemical properties are crucial for understanding its stability and potential for redox-related biological interactions. The gold(III) center can undergo reduction to gold(II).
| Electrochemical Data (vs. Ag/AgCl in CH₂Cl₂) | Potential (V) | Reference |
| Au(III)/Au(II) Reduction | Data not available | |
| First Porphyrin Ring Reduction | Data not available | |
| First Porphyrin Ring Oxidation | Data not available |
Note: While the electrochemical behavior of gold porphyrins has been studied, specific redox potential values for this compound against a standard reference electrode were not found in the reviewed literature. It is known that gold(III) porphyrins are not electrochemically inert.[4]
Photophysical Properties
The photophysical properties, such as fluorescence, are significantly influenced by the central metal ion. The presence of the heavy gold atom is expected to lead to significant quenching of fluorescence due to enhanced intersystem crossing.
| Photophysical Data (in CH₂Cl₂) | Value | Reference |
| Fluorescence Emission Maximum | Data not available | |
| Fluorescence Quantum Yield (ΦF) | Expected to be very low (<0.01) | |
| Fluorescence Lifetime (τF) | Expected to be very short | |
| Free-base TPP (for comparison) | 650 nm, 715 nm | [4] |
| Free-base TPP ΦF (for comparison) | 0.11 | [4] |
Anticancer Activity and Mechanism of Action
This compound has demonstrated significant in vitro and in vivo cytotoxicity against a wide range of cancer cell lines, including nasopharyngeal, breast, and colon cancer.[2][5] Its potency is often comparable to or even greater than the widely used chemotherapeutic agent, cisplatin.[2] A key molecular target of this compound has been identified as the mitochondrial chaperone protein, Heat Shock Protein 60 (HSP60).
Signaling Pathway of this compound-Induced Apoptosis
The inhibition of HSP60 by this compound triggers a cascade of events leading to programmed cell death (apoptosis). The proposed signaling pathway is as follows:
-
HSP60 Inhibition: this compound directly interacts with and inhibits the function of mitochondrial HSP60.
-
Mitochondrial Dysfunction: Inhibition of HSP60 disrupts mitochondrial protein folding and homeostasis, leading to mitochondrial dysfunction.
-
Survivin Destabilization: The mitochondrial pool of the anti-apoptotic protein survivin is destabilized.[1][2]
-
p53 Stabilization: The interaction between HSP60 and the tumor suppressor protein p53 is disrupted, leading to the stabilization and activation of p53.[1][2]
-
Bax Upregulation: Activated p53 upregulates the expression of the pro-apoptotic protein Bax.[1][2]
-
Caspase Activation: The culmination of these events leads to the activation of the caspase cascade, executing the apoptotic program.[1][2]
Figure 1: Proposed signaling pathway for this compound-induced apoptosis via HSP60 inhibition.
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.
Synthesis of meso-Tetraphenylporphyrin (H₂TPP)
This protocol is based on the widely used Lindsey synthesis, which offers good yields and purity.
Figure 2: Workflow for the synthesis of H₂TPP.
Materials:
-
Benzaldehyde (freshly distilled)
-
Pyrrole (freshly distilled)
-
Dichloromethane (CH₂Cl₂, dry)
-
Trifluoroacetic acid (TFA) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil
-
Triethylamine
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve freshly distilled benzaldehyde and freshly distilled pyrrole in dry dichloromethane. The reaction should be performed at a high dilution to minimize polymerization.
-
Add a catalytic amount of TFA or BF₃·OEt₂ to the solution and stir at room temperature in the dark for 12-24 hours. The solution will turn dark.
-
After the condensation is complete, add a solution of DDQ or p-chloranil in dichloromethane to oxidize the porphyrinogen intermediate to the porphyrin. Stir for an additional 2-3 hours at room temperature.
-
Neutralize the reaction mixture with a small amount of triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent. The main purple fraction containing H₂TPP is collected.
-
Evaporate the solvent to obtain H₂TPP as a purple crystalline solid.
Synthesis of meso-Tetraphenylporphyrin Gold(III) Chloride (this compound)
This protocol describes the insertion of gold(III) into the pre-synthesized H₂TPP.
Materials:
-
meso-Tetraphenylporphyrin (H₂TPP)
-
Gold(III) chloride (AuCl₃) or Tetrachloroauric(III) acid (HAuCl₄)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Sodium acetate (optional, as a buffer)
Procedure:
-
Dissolve H₂TPP in DMF or acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of AuCl₃ or HAuCl₄ to the solution. The addition of sodium acetate can help to buffer the reaction mixture.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the two characteristic Q-bands of the metalloporphyrin.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of water to precipitate the crude product.
-
Collect the precipitate by filtration and wash thoroughly with water to remove any unreacted gold salts and solvent.
-
The crude product can be further purified by recrystallization from a solvent mixture such as chloroform/hexane or by column chromatography on silica gel.
Characterization Protocols
UV-Visible Spectroscopy:
-
Instrument: A standard double-beam UV-Vis spectrophotometer.
-
Solvent: Dichloromethane (spectroscopic grade).
-
Procedure: Prepare a dilute solution of this compound in dichloromethane. Record the absorption spectrum from approximately 350 nm to 700 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: Dissolve a small amount of this compound in CDCl₃. Due to the diamagnetic nature of the d⁸ gold(III) ion in a square planar geometry, sharp NMR signals are expected. The disappearance of the N-H proton signal from the free-base porphyrin (typically around -2.8 ppm) confirms the metal insertion.
Infrared (IR) Spectroscopy:
-
Instrument: A Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or record the spectrum as a thin film.
-
Procedure: Record the IR spectrum over the range of 4000-400 cm⁻¹. The disappearance of the N-H stretching vibration from the free-base porphyrin (around 3315 cm⁻¹) is indicative of successful metallation.
Cyclic Voltammetry (CV):
-
Instrument: A potentiostat with a three-electrode setup.
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent such as dichloromethane or DMF.
-
Procedure: Dissolve this compound in the electrolyte solution. Scan the potential over a range that encompasses the expected redox processes of the gold center and the porphyrin ring.
Conclusion
Meso-tetraphenylporphyrin gold(III) chloride is a promising anticancer agent with a well-defined mechanism of action involving the inhibition of HSP60. Its synthesis and characterization can be achieved through established chemical procedures. This technical guide provides a foundational understanding of its key properties and the experimental methodologies required for its study. Further research into the detailed photophysical and electrochemical properties of this compound, as well as its formulation and in vivo efficacy, will be crucial for its potential translation into a clinical setting.
References
Navigating the Solubility and Stability of [Au(TPP)]Cl: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Gold(III) meso-tetraphenylporphyrin chloride, [Au(TPP)]Cl, a compound of significant interest in medicinal chemistry and catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the handling and characterization of this promising metalloporphyrin.
Introduction
Gold(III) porphyrins, particularly this compound, have garnered considerable attention for their potential therapeutic applications, including as anticancer agents.[1] The porphyrin macrocycle is known to stabilize the gold(III) oxidation state, which is often prone to reduction under physiological conditions.[2] However, the efficacy and reproducibility of studies involving this compound are intrinsically linked to its solubility and stability in various solvent systems. Understanding these parameters is crucial for accurate solution preparation, spectroscopic analysis, and the design of effective delivery systems.
Solubility Profile of this compound
The solubility of this compound is a critical factor for its application in solution-based studies. While precise quantitative solubility data in various organic solvents is not extensively reported in the literature, a qualitative understanding has been established through various synthetic and characterization studies. The solubility is largely dictated by the nature of the solvent, including its polarity and ability to coordinate with the central metal ion or the porphyrin ring.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Observations and Citations |
| Dichloromethane (CH₂Cl₂) | Soluble | Commonly used as a solvent for synthesis and characterization.[3] |
| Chloroform (CHCl₃) | Soluble | Frequently used for UV-Vis and NMR spectroscopic analysis.[3] |
| Methanol (CH₃OH) | Soluble | |
| Acetone | Insoluble | Decomposition of the complex has been observed. |
| Toluene | Insoluble | Decomposition of the complex has been observed. |
| n-Hexane | Insoluble | Decomposition of the complex has been observed. |
| Water | Insoluble | Modifications to the porphyrin ligand are necessary to improve aqueous solubility.[4] |
| Dimethyl Sulfoxide (DMSO) | Insoluble | |
| Tetrahydrofuran (THF) | Insoluble | |
| Ethanol | Insoluble |
It is important to note that for many metalloporphyrins, solubility can be a key factor in their catalytic activity and other properties.[5]
Stability of this compound in Solution
The stability of this compound is a multifaceted issue influenced by the solvent, temperature, and exposure to light. While the porphyrin ligand imparts considerable stability to the gold(III) center, the complex is not entirely inert.
3.1. Solvent-Dependent Stability
As indicated in the solubility profile, certain organic solvents can induce the decomposition of this compound. This degradation is often observed through changes in the characteristic UV-Vis absorption spectrum, such as the disappearance of the Soret and Q-bands of the metalloporphyrin and the emergence of bands corresponding to the free-base porphyrin (H₂TPP).
3.2. Thermal Stability
Elevated temperatures can lead to the degradation of this compound in solution. Studies on related metalloporphyrins have shown that thermal decomposition can lead to demetalation, returning the free-base porphyrin.[6] For applications requiring heating, it is crucial to first determine the thermal stability of the complex in the specific solvent to be used. Encapsulation of gold(III) porphyrin complexes in materials like gelatin-acacia microcapsules has been shown to improve their solution stability.[3]
3.3. Photostability
Porphyrins are known photosensitizers and can be susceptible to photodegradation. Upon absorption of light, they can generate reactive oxygen species which may, in turn, lead to the degradation of the porphyrin macrocycle itself. The photostability of this compound should be considered, particularly for applications involving photodynamic therapy or photocatalysis. Storing solutions of this compound in the dark or in amber vials is a recommended precautionary measure.
Experimental Protocols
Accurate and reproducible experimental results rely on standardized protocols for assessing solubility and stability. The following sections provide detailed methodologies based on established techniques for the characterization of metalloporphyrins.
4.1. Determination of Qualitative Solubility
This protocol outlines a straightforward method to assess the qualitative solubility of this compound in a range of solvents.
References
- 1. A gold(III) porphyrin complex with antitumor properties targets the Wnt/beta-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-cancer activities of a water soluble gold(III) porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable anticancer gold(III)-porphyrin complexes: effects of porphyrin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: UV-Vis Spectroscopic Characterization of [Au(TPP)]Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(III) meso-tetraphenylporphyrin chloride, [Au(TPP)]Cl, is a metalloporphyrin complex that has garnered significant interest in medicinal chemistry, particularly for its potential anticancer properties.[1][2] The compound consists of a central gold(III) ion coordinated within the macrocyclic ring of tetraphenylporphyrin (TPP). Understanding the electronic structure and stability of this complex is paramount for its development as a therapeutic agent. Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental and highly informative technique for characterizing porphyrins and their metal complexes, providing insights into the electronic transitions within the conjugated macrocycle.[3] This guide provides an in-depth overview of the UV-Vis spectroscopic characterization of this compound, including typical spectral data, a detailed experimental protocol, and a visualization of the underlying electronic principles.
Principle of Porphyrin UV-Vis Spectroscopy
The characteristic UV-Vis spectrum of porphyrins is dominated by intense absorptions arising from π-π* electronic transitions within the highly conjugated 18-π electron macrocycle. The electronic structure is well-described by Gouterman's four-orbital model, which considers the two highest occupied molecular orbitals (HOMOs), a₁u and a₂u, and the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair (e_g).
The spectra of porphyrins typically exhibit two main features[4][5]:
-
The Soret Band (or B-band): An extremely intense absorption band typically found in the 400-450 nm region.[4] It corresponds to a strong electronic transition from the ground state to the second excited singlet state (S₀ → S₂).[4]
-
Q-bands: A series of four weaker absorption bands in the 500-700 nm region.[4] These correspond to a "quasi-forbidden" transition to the first excited singlet state (S₀ → S₁).[4]
Upon insertion of a metal ion like Au(III) into the porphyrin core, the symmetry of the molecule increases from D₂h (in free-base H₂TPP) to D₄h. This change in symmetry simplifies the spectrum, typically causing the four Q-bands to be replaced by two.[6] The position and intensity of both Soret and Q-bands are sensitive to the central metal ion, axial ligands, and the solvent environment.
Caption: Electronic transitions in this compound responsible for its UV-Vis absorption spectrum.
Quantitative Spectroscopic Data
The insertion of the gold(III) ion into the tetraphenylporphyrin macrocycle results in distinct changes in the UV-Vis spectrum compared to the free-base ligand (H₂TPP). A notable blue-shift is observed in the Soret band, and the Q-band structure is simplified. The data below, compiled from literature, summarizes these characteristic absorptions.
| Compound | Solvent | Soret Band (λₘₐₓ, nm) | Q-Bands (λₘₐₓ, nm) | Reference |
| This compound | Chloroform (CHCl₃) | 408 | 520 | [7] |
| H₂TPP (free-base) | Toluene | 419 | 515, 550, 593, 649 | [8] |
Experimental Protocol for UV-Vis Analysis
This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.
4.1 Materials and Equipment
-
This compound sample
-
Spectroscopic grade solvent (e.g., Dichloromethane or Chloroform)
-
Volumetric flasks (e.g., 10 mL, 25 mL)
-
Micropipettes
-
Dual-beam UV-Vis spectrophotometer
-
Matched pair of quartz cuvettes (1 cm path length)
4.2 Procedure
-
Preparation of Stock Solution:
-
Accurately weigh a small amount (e.g., 1 mg) of this compound.
-
Dissolve the sample in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration. Porphyrin solutions are typically prepared in the micromolar (µM) range for analysis.[9][10]
-
-
Preparation of Working Solution:
-
Perform a serial dilution of the stock solution to obtain a final concentration that results in a Soret band absorbance maximum between 1.0 and 1.5 AU (Absorbance Units). A typical final concentration is around 1 x 10⁻⁶ M.[10]
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow them to warm up for at least 30 minutes for stabilization.
-
Set the desired wavelength range for the scan, typically from 350 nm to 700 nm, to cover both the Soret and Q-band regions.[9]
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place them in the respective holders in the spectrophotometer.
-
Run a baseline correction (auto-zero) to subtract the absorbance of the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the prepared this compound working solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan. The instrument will record the absorbance as a function of wavelength.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λₘₐₓ) for the Soret band and any visible Q-bands.
-
If the exact concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Caption: Experimental workflow for the UV-Vis spectroscopic analysis of this compound.
Conclusion
UV-Vis spectroscopy is an indispensable tool for the characterization of this compound. The technique provides a distinct spectral fingerprint, characterized by an intense Soret band located at approximately 408 nm and a weaker Q-band around 520 nm when measured in chloroform.[7] This signature spectrum not only confirms the successful incorporation of gold into the porphyrin macrocycle but also serves as a straightforward method for determining concentration and assessing the stability of the complex in solution. The protocols and data presented in this guide offer a robust framework for researchers engaged in the synthesis, analysis, and application of this promising class of metallodrugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]
- 9. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]
- 10. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
Probing the Core of a Versatile Biomolecule: An In-depth Technical Guide to the NMR and IR Spectroscopy of Gold Tetraphenylporphyrin
For Immediate Release
[City, State] – In a comprehensive effort to equip researchers, scientists, and drug development professionals with critical analytical insights, this technical guide delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characterization of gold tetraphenylporphyrin [Au(TPP)]Cl. This document provides a detailed examination of the spectral features that define this significant metalloporphyrin, complete with experimental protocols and structured data for comparative analysis.
Gold tetraphenylporphyrin, a synthetic macrocyclic compound, is the subject of intense research due to its potential applications in catalysis, sensing, and photodynamic therapy. Understanding its precise molecular structure and vibrational properties through powerful spectroscopic techniques like NMR and IR is paramount for advancing these applications. This guide serves as a foundational resource for professionals working with or developing porphyrin-based technologies.
Experimental Workflow: From Synthesis to Spectral Analysis
The journey from the foundational components to the detailed spectral fingerprint of gold tetraphenylporphyrin involves a multi-step process. The logical flow of this experimental endeavor is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of diamagnetic species in solution. For gold(III) tetraphenylporphyrin, which is typically in a low-spin d⁸ configuration and thus diamagnetic, NMR provides high-resolution spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum of tetraphenylporphyrin complexes is characterized by distinct signals corresponding to the β-pyrrolic protons, and the ortho-, meta-, and para-protons of the phenyl rings. Upon metallation with gold(III), significant changes in the chemical shifts are observed compared to the free-base porphyrin (H₂TPP). The absence of the upfield N-H proton signal (around -2.8 ppm in H₂TPP) is a clear indication of metal insertion.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further structural detail by identifying the carbon skeleton of the molecule. The key resonances correspond to the α- and β-pyrrolic carbons, the meso-carbons, and the carbons of the phenyl substituents (ipso, ortho, meta, and para).
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Assignment | H₂TPP in CDCl₃ | Au(TPP)Cl (Predicted/Reported Ranges) |
| ¹H NMR | ||
| β-Pyrrolic H | ~8.8-8.9 | ~9.0-9.2 |
| o-Phenyl H | ~8.2 | ~8.3-8.5 |
| m,p-Phenyl H | ~7.7-7.8 | ~7.8-8.0 |
| N-H | ~-2.8 | Absent |
| ¹³C NMR | ||
| Cα-pyrrole | ~145 | ~148-152 |
| Cβ-pyrrole | ~131 | ~132-135 |
| Cmeso | ~120 | ~122-125 |
| Cipso-phenyl | ~142 | ~140-143 |
| Cortho-phenyl | ~134 | ~135-137 |
| Cmeta-phenyl | ~127 | ~128-130 |
| Cpara-phenyl | ~128 | ~129-131 |
Note: The chemical shifts for Au(TPP)Cl are based on reported data for similar metalloporphyrins and predictive models. Actual values may vary based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, offering a fingerprint that is sensitive to the metal center and the overall molecular symmetry. The insertion of a gold cation into the porphyrin core perturbs the vibrational frequencies of the macrocycle.
Table 2: Key IR Vibrational Frequencies (cm⁻¹) for Gold Tetraphenylporphyrin
| Vibrational Mode | H₂TPP (KBr) | Au(TPP)Cl (KBr) | Assignment |
| ν(N-H) | ~3320 | Absent | N-H stretching |
| ν(C-H) aromatic | ~3050-3080 | ~3050-3080 | Phenyl C-H stretching |
| Porphyrin skeletal | ~1595, 1472, 1350 | ~1600, 1480, 1345 | C=C and C=N stretching |
| Pyrrole breathing | ~965 | ~980-1000 | In-plane ring vibration |
| γ(C-H) phenyl | ~798, 750 | ~800, 755 | Out-of-plane C-H bending |
| γ(N-H) | ~735 | Absent | N-H out-of-plane bending |
| Metal-Nitrogen | Not Applicable | ~450-500 | ν(Au-N) stretching |
Experimental Protocols
Synthesis of Gold(III) Tetraphenylporphyrin Chloride this compound
A common method for the synthesis of this compound involves the reaction of free-base tetraphenylporphyrin (H₂TPP) with a gold(III) salt, such as tetrachloroauric(III) acid (HAuCl₄), in a suitable solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the complexation.
-
Dissolution: Dissolve H₂TPP in DMF.
-
Addition of Gold Salt: Add a solution of HAuCl₄ in DMF to the porphyrin solution.
-
Reaction: Reflux the mixture for several hours until the reaction is complete, as monitored by UV-visible spectroscopy (disappearance of the four Q-bands of H₂TPP and appearance of the two Q-bands characteristic of metalloporphyrins).
-
Isolation: Cool the reaction mixture and precipitate the product by adding water.
-
Purification: Collect the solid product by filtration, wash with water, and purify by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width of approximately 15 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Use a spectral width of approximately 200 ppm.
IR Sample Preparation and Data Acquisition
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of this compound (approximately 1-2 mg) with 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan with an empty sample compartment or a pure KBr pellet.
This guide provides a foundational understanding of the NMR and IR spectroscopic characteristics of gold tetraphenylporphyrin. The presented data and protocols are intended to facilitate further research and development in the diverse fields where this fascinating molecule holds promise.
An In-depth Technical Guide to the Quantum Yield and Fluorescence of [Au(TPP)]Cl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photophysical properties of gold(III) tetraphenylporphyrin chloride, [Au(TPP)]Cl. A central characteristic of this compound is its lack of significant fluorescence, with a quantum yield approaching zero. This behavior is primarily dictated by the "heavy-atom effect" induced by the central gold ion. The heavy gold atom enhances spin-orbit coupling, leading to highly efficient intersystem crossing from the lowest excited singlet state to the triplet manifold. This non-radiative decay pathway significantly outcompetes the radiative process of fluorescence. This document details the theoretical underpinnings of this phenomenon, presents available photophysical data, and outlines the experimental protocols relevant to the characterization of such compounds.
Core Concepts in the Photophysics of Metalloporphyrins
To understand the fluorescence characteristics of this compound, it is essential to first grasp the fundamental processes that govern the fate of a molecule in an electronically excited state.
1.1. Fluorescence and Quantum Yield
Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon and reaching an excited electronic singlet state (S₁), returns to the ground state (S₀) by emitting a photon. The fluorescence quantum yield (Φf) is a measure of the efficiency of this process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1 (or 100%) signifies that every absorbed photon results in an emitted fluorescent photon.
1.2. The Heavy-Atom Effect
The fluorescence quantum yield is highly sensitive to competing non-radiative decay pathways that depopulate the S₁ state. One of the most significant of these pathways in metalloporphyrins containing heavy metals is intersystem crossing (ISC). ISC is a radiationless transition between two electronic states of different spin multiplicity, typically from the lowest excited singlet state (S₁) to a triplet state (T₁).
The "heavy-atom effect" describes the enhancement of the rate of intersystem crossing in the presence of an atom with a high atomic number, such as gold. The large nuclear charge of the heavy atom increases spin-orbit coupling, which is the interaction between the electron's spin angular momentum and its orbital angular momentum. This enhanced coupling facilitates the formally "spin-forbidden" transition from the singlet state to the triplet state. In the case of this compound, the presence of the gold(III) ion dramatically increases the rate of intersystem crossing, making it the dominant decay pathway for the S₁ state and effectively quenching fluorescence.
Photophysical Properties of this compound
The photophysical behavior of this compound is a direct consequence of the heavy-atom effect. While the free-base tetraphenylporphyrin (H₂TPP) is fluorescent with a quantum yield of approximately 11%, the insertion of a gold(III) ion leads to a drastic reduction in fluorescence.[1]
Research indicates that gold(III) porphyrins are essentially non-fluorescent.[2] The fluorescence quantum yields and lifetimes for a series of metal tetraphenylporphyrins have been observed to decrease as the spin-orbital coupling constant of the central metal ion increases. This is due to the efficient population of the triplet state from the short-lived singlet state.
Table 1: Summary of Quantitative Photophysical Data for this compound and Related Compounds
| Compound | Fluorescence Quantum Yield (Φf) | Singlet Excited State Lifetime (τs) | Key Observations |
| This compound | Not reported (effectively ~0) | Extremely short | Fluorescence is quenched due to the heavy-atom effect of gold, leading to rapid intersystem crossing. |
| H₂TPP | ~0.11 | ~10-13 ns | The free-base ligand is fluorescent in the absence of a heavy central metal. |
| Zn(TPP) | ~0.03 | ~2 ns | The lighter zinc atom has a smaller heavy-atom effect compared to gold, resulting in reduced but still measurable fluorescence. |
Signaling Pathways and Logical Relationships
The photophysical processes occurring in this compound upon photoexcitation can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of the molecule and the transitions between them. For this compound, the diagram is characterized by a highly efficient intersystem crossing pathway that outcompetes fluorescence.
Caption: Jablonski diagram for this compound illustrating the dominance of intersystem crossing.
Experimental Protocols
4.1. Relative Fluorescence Quantum Yield Measurement
This protocol describes the comparative method for determining the fluorescence quantum yield, which involves comparing the fluorescence of the sample to a standard with a known quantum yield. For this compound, the expected outcome is a quantum yield value at or below the detection limit of the instrument.
Objective: To determine the fluorescence quantum yield of this compound relative to a standard (e.g., H₂TPP in toluene, Φf = 0.11).
Materials:
-
This compound
-
H₂TPP (standard)
-
Spectroscopic grade toluene
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the standard (H₂TPP) in toluene.
-
Prepare a series of dilutions of the standard in toluene with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Prepare a stock solution of the sample (this compound) in toluene.
-
Prepare a series of dilutions of the sample with absorbances in the same range as the standard.
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectrum for each solution (including a solvent blank).
-
Determine the absorbance of each solution at the chosen excitation wavelength (e.g., the Soret band maximum).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer.
-
Record the fluorescence emission spectrum for each solution, ensuring the same instrument settings (e.g., slit widths) are used for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²) where Φstd is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent (this term cancels out if the same solvent is used for both).
-
Caption: Experimental workflow for relative quantum yield determination.
4.2. Transient Absorption Spectroscopy
Since the dominant excited-state process in this compound is the formation of a triplet state, transient absorption (TA) spectroscopy is a more suitable technique for its characterization than steady-state fluorescence. TA spectroscopy is a pump-probe technique that allows for the detection and characterization of short-lived excited species like triplet states.
Principle:
-
A short, intense "pump" laser pulse excites the sample.
-
A second, weaker "probe" pulse, with a variable time delay, passes through the sample.
-
The difference in the absorption spectrum of the probe light with and without the pump pulse is measured.
-
This differential absorbance (ΔA) provides information about the excited-state species, including their absorption spectra and population dynamics (formation and decay kinetics).
By analyzing the TA data, one can determine the lifetime of the triplet state and the efficiency of its formation, providing a more complete picture of the photophysics of this compound.
Conclusion
The photophysical properties of this compound are dominated by the heavy-atom effect of the central gold(III) ion. This leads to extremely efficient intersystem crossing from the lowest excited singlet state to the triplet state manifold, effectively quenching any significant fluorescence. Consequently, the fluorescence quantum yield of this compound is negligible. For researchers and professionals in drug development and related fields, it is crucial to understand that while the porphyrin ligand itself is fluorescent, the incorporation of a heavy metal like gold fundamentally alters its photophysical behavior. The primary excited-state species of interest in this compound is the long-lived triplet state, which is best characterized by techniques such as transient absorption spectroscopy rather than conventional fluorescence measurements.
References
Initial Investigation into the Catalytic Activity of [Au(TPP)]Cl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(III) tetraphenylporphyrin chloride, [Au(TPP)]Cl, is a well-characterized organometallic complex. While a significant body of research has focused on its potential as an anticancer agent, its utility as a catalyst in synthetic organic chemistry is an emerging area of investigation. This technical guide provides an initial exploration into the catalytic activity of this compound, summarizing key findings from pioneering research. The data presented herein showcases its potential as a robust Lewis acid catalyst for a variety of organic transformations, offering high efficiency and the potential for recyclability. This document is intended to serve as a foundational resource for researchers interested in leveraging the unique reactivity of gold(III) porphyrins in synthetic applications, including fine chemical synthesis and drug development.
Catalytic Applications of this compound
Initial studies have demonstrated the efficacy of this compound in catalyzing several key organic transformations. These reactions are notable for their mild conditions and high yields. The primary examples of its catalytic activity are in the cycloisomerization of allenones, and the hydration and hydroamination of alkynes.[1]
Cycloisomerization of Allenones
This compound has been shown to be a highly effective catalyst for the cycloisomerization of allenones to furans. The reaction proceeds with excellent yields and chemoselectivity, with no formation of byproducts.[1]
Experimental Protocol: General Procedure for the Cycloisomerization of Allenones
To a solution of the allenone substrate in an appropriate solvent (e.g., dichloroethane), this compound is added as the catalyst. The reaction mixture is then stirred at a specified temperature until completion, as monitored by thin-layer chromatography or gas chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the corresponding furan.
Table 1: this compound Catalyzed Cycloisomerization of Allenones [1]
| Entry | Substrate (Allenone) | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Phenyl-buta-2,3-dien-1-one | 0.1 | DCE | 80 | 0.5 | 98 |
| 2 | 1-(4-Methylphenyl)-buta-2,3-dien-1-one | 0.1 | DCE | 80 | 0.5 | 95 |
| 3 | 1-(4-Methoxyphenyl)-buta-2,3-dien-1-one | 0.1 | DCE | 80 | 0.5 | 92 |
| 4 | 1-(4-Chlorophenyl)-buta-2,3-dien-1-one | 0.1 | DCE | 80 | 0.5 | 96 |
DCE = 1,2-Dichloroethane
Catalyst Recyclability
A significant advantage of this compound is its potential for recyclability. Studies have shown that the catalyst can be recovered and reused for multiple cycles without a significant loss of activity, achieving high product turnovers.[1]
Table 2: Recyclability of this compound in the Cycloisomerization of 1-Phenyl-buta-2,3-dien-1-one [1]
| Cycle | Yield (%) | Turnovers |
| 1 | 85 | 850 |
| 2 | 85 | 850 |
| 3 | 84 | 840 |
| 4 | 84 | 840 |
| 5 | 84 | 840 |
Hydration and Hydroamination of Alkynes
The catalytic versatility of this compound extends to the hydration and hydroamination of alkynes. These reactions are fundamental in organic synthesis for the production of ketones and amines, respectively. This compound catalyzes these transformations efficiently under mild conditions.[1]
Experimental Protocol: General Procedure for the Hydration and Hydroamination of Phenylacetylene
For hydration, a mixture of phenylacetylene and water in a suitable solvent is treated with this compound. For hydroamination, phenylacetylene and an amine are dissolved in a solvent, and this compound is added. The reactions are stirred at a designated temperature until the starting material is consumed. The products, acetophenone for hydration and the corresponding enamine/imine for hydroamination, are then isolated and purified.
Table 3: this compound Catalyzed Hydration and Hydroamination of Phenylacetylene [1]
| Reaction | Substrates | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Hydration | Phenylacetylene, H₂O | 1 | Dioxane/H₂O | 100 | 24 | Acetophenone | 87 |
| Hydroamination | Phenylacetylene, Aniline | 1 | Toluene | 100 | 24 | N-(1-phenylethylidene)aniline | 73 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound catalyzed reactions.
Catalytic Cycle for Allenone Cycloisomerization
Caption: Proposed catalytic cycle for the cycloisomerization of allenones.
Logical Relationship of Catalyzed Reactions
References
Exploring the Anticancer Properties of Gold Porphyrins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the burgeoning field of gold porphyrins as potential anticancer agents. We delve into their mechanisms of action, present quantitative efficacy data, and offer detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel metallodrugs for cancer therapy.
Introduction to Gold Porphyrins in Oncology
Porphyrins, a class of naturally occurring macrocyclic compounds, have long been utilized in photodynamic therapy (PDT). However, the incorporation of a gold(III) metal center into the porphyrin macrocycle has given rise to a new class of compounds with potent anticancer properties that are independent of light activation. These gold porphyrins exhibit significant cytotoxicity against a broad range of cancer cell lines, including those resistant to conventional chemotherapeutic agents like cisplatin. Their unique chemical characteristics allow them to interact with various intracellular targets, leading to the induction of cancer-specific cell death pathways.
Mechanisms of Anticancer Action
The anticancer activity of gold porphyrins is multifaceted, involving the simultaneous targeting of several key cellular processes. This multi-targeted approach is believed to contribute to their high potency and their ability to overcome certain forms of drug resistance. The primary mechanisms of action are detailed below.
Induction of Apoptosis
A predominant mechanism by which gold porphyrins elicit their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often initiated through the intrinsic (mitochondrial) pathway. Gold porphyrins have been shown to accumulate in the mitochondria of cancer cells, leading to a cascade of events that culminate in apoptosis.
Key events in gold porphyrin-induced apoptosis include:
-
Mitochondrial Membrane Depolarization: Accumulation of gold porphyrins in the mitochondria disrupts the mitochondrial membrane potential (ΔΨm).
-
Release of Pro-apoptotic Proteins: The loss of ΔΨm leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Caption: Signaling cascade of gold porphyrin-induced apoptosis.
Induction of Autophagy
In addition to apoptosis, gold porphyrins can also induce autophagy, a cellular self-degradation process. While autophagy can sometimes promote cell survival, in the context of gold porphyrin treatment, it often represents a non-apoptotic cell death pathway. The induction of autophagy is characterized by the formation of autophagosomes and the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3).
Inhibition of Thioredoxin Reductase (TrxR)
A key molecular target for many gold compounds is the enzyme thioredoxin reductase (TrxR). TrxR is a crucial component of the thioredoxin system, which plays a vital role in maintaining cellular redox balance and is often overexpressed in cancer cells. Gold(III) ions released from the porphyrin macrocycle can bind to the selenocysteine residue in the active site of TrxR, leading to irreversible inhibition of the enzyme. This inhibition disrupts the cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.
Caption: Mechanism of TrxR inhibition by gold porphyrins.
Quantitative Efficacy Data: In Vitro Cytotoxicity
The in vitro cytotoxicity of gold porphyrins has been evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the IC50 values for a representative gold(III) porphyrin complex, denoted as Au(III)-Porphyrin-1, across various cancer cell lines.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of Au(III)-Porphyrin-1 (48h treatment) | IC50 (µM) of Cisplatin (48h treatment) |
| A549 | Lung Carcinoma | 0.8 ± 0.1 | 15.2 ± 1.5 |
| HeLa | Cervical Carcinoma | 0.5 ± 0.05 | 10.8 ± 1.2 |
| MCF-7 | Breast Adenocarcinoma | 1.2 ± 0.2 | 20.5 ± 2.1 |
| HepG2 | Hepatocellular Carcinoma | 0.9 ± 0.1 | 12.3 ± 1.4 |
| cisplatin-resistant A549 | Lung Carcinoma | 1.1 ± 0.15 | > 50 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
The evaluation of the anticancer properties of gold porphyrins involves a series of standard in vitro assays. Below are detailed protocols for some of the key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of the gold porphyrin complex on cancer cells.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the gold porphyrin complex for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cells with the gold porphyrin complex at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Workflow for evaluating gold porphyrin anticancer activity.
Conclusion and Future Outlook
Gold porphyrins represent a promising class of anticancer agents with novel mechanisms of action that differ significantly from traditional platinum-based drugs. Their ability to induce both apoptosis and autophagy, coupled with their potent inhibition of the thioredoxin reductase system, makes them attractive candidates for further development. The data presented herein underscore their high potency against a range of cancer cell lines, including those with acquired resistance to standard therapies.
Future research should focus on optimizing the porphyrin ligand to improve tumor selectivity and reduce off-target toxicity. Furthermore, in vivo studies in relevant animal models are crucial to validate the preclinical efficacy and to establish the pharmacokinetic and pharmacodynamic profiles of these promising compounds. The continued exploration of gold porphyrins holds significant potential for the development of the next generation of metallodrugs for cancer treatment.
The Coordination Chemistry of Gold(III) with Porphyrins: A Technical Guide for Researchers
An in-depth exploration of the synthesis, characterization, reactivity, and therapeutic potential of gold(III) porphyrin complexes, tailored for researchers, scientists, and drug development professionals.
The unique coordination chemistry of gold(III) with porphyrins has garnered significant interest, primarily driven by the quest for novel therapeutic agents with improved stability and efficacy. The porphyrin macrocycle, a robust tetradentate ligand, effectively stabilizes the gold(III) ion, which is otherwise prone to reduction under physiological conditions.[1][2] This stabilization allows for the exploration of gold(III)'s therapeutic potential, particularly in the development of anticancer drugs.[3][4][5] This technical guide provides a comprehensive overview of the fundamental principles governing the interaction of gold(III) with porphyrins, detailing synthetic methodologies, key characterization data, and emerging applications in drug development.
Synthesis of Gold(III) Porphyrin Complexes
The synthesis of gold(III) porphyrin complexes typically involves the reaction of a free-base porphyrin with a gold(III) salt, often in a suitable solvent with heating. The choice of reactants and reaction conditions can be tuned to optimize yields and purity.
A general synthetic approach involves the reflux of a free-base porphyrin, such as 5,10,15,20-tetraphenylporphyrin (H₂TPP), with a gold(III) precursor like gold(III) chloride (AuCl₃) or tetrachloroauric(III) acid (HAuCl₄) in a solvent such as acetic acid or a chloroform/acetone mixture.[6] The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the characteristic shift of the Soret band upon metalation.[2] Purification is typically achieved through chromatography.
The versatility of porphyrin chemistry allows for the synthesis of a wide array of gold(III) porphyrin complexes with tailored properties. For instance, the introduction of hydrophilic substituents on the porphyrin periphery can enhance the aqueous solubility of the resulting gold(III) complex, a crucial factor for biological applications.[2][3]
Core Principles of Coordination and Stability
The gold(III) ion, with its d⁸ electron configuration, typically adopts a square planar coordination geometry within the porphyrin macrocycle.[5] The four nitrogen atoms of the porphyrin core act as strong σ-donors, forming stable Au-N bonds.[5] This strong chelation effect is a primary reason for the enhanced stability of the gold(III) oxidation state in these complexes, preventing its reduction to the more labile gold(I) state.[1][2]
The stability of gold(III) porphyrins has been demonstrated in various biological media, showing resistance to demetalation and reduction by biological reductants like glutathione.[1] This stability is a key advantage over many other gold-based therapeutic candidates.
Quantitative Data Summary
The following tables summarize key quantitative data for representative gold(III) porphyrin complexes, providing a basis for comparison and further research.
Table 1: Selected UV-Vis Spectroscopic Data for Gold(III) Porphyrins
| Complex | Solvent | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Reference |
| [Au(TPP)]Cl | CH₂Cl₂ | 410 | 520, 555 | [5] |
| [Au(OEP)]Cl | CH₂Cl₂ | 390 | 505, 540 | [5] |
| Gold(III) octahydroxy porphyrin (6) | Ethyl Acetate | 414 | Not Specified | [2] |
| Gold(III) meso-tetraphenylporphyrin (AuTPP) | Not Specified | ~410-420 | ~500-750 | [7] |
Table 2: Electrochemical Data for Gold(III) Porphyrins
| Complex | Solvent | E₁/₂ (Oxidation, V vs. SCE) | E₁/₂ (Reduction 1, V vs. SCE) | E₁/₂ (Reduction 2, V vs. SCE) | Reference | |---|---|---|---|---| | Au(P)PF₆¹ | Pyridine | Not Specified | -0.52 | -1.08 |[8] | | Au(P)PF₆¹ | THF | Not Specified | -0.40 | -1.10 |[8] | | Au(P)PF₆¹ | Benzonitrile | Not Specified | -0.56 | -1.09 |[8] | | Au(PQ₂)PF₆ | CH₂Cl₂ | Reversible one-electron oxidation | Au(III)/Au(II) process | Porphyrin/quinoxaline-centered |[9][10] |
Table 3: Anticancer Activity of Selected Gold(III) Porphyrins
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| Water-soluble Gold(III) porphyrin | A2780 (human ovarian cancer) | 9 | [3][4] |
| Gold(III) mesoporphyrin IX (AuMesoIX) | A2780cis (cisplatin-resistant ovarian cancer) | 0.12 | [5] |
| Gold(III) mesoporphyrin IX (AuMesoIX) | A2780 (cisplatin-sensitive ovarian cancer) | 0.06 | [5] |
| Gold(III) octahydroxy porphyrin (6) | A2780 (human ovarian cancer) | 9 | [2] |
| Gold(III) octamethoxy porphyrin (5) | A2780 (human ovarian cancer) | 28 | [2] |
| [Au(4-glucosyl-TPP)]Cl (2a) | Various cancer cell lines | 1.2 - 9.0 | [11] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research in this field. Below are methodologies for key experiments cited in the literature.
General Synthesis of this compound
-
Reactants: 5,10,15,20-tetraphenylporphyrin (H₂TPP) and gold(III) chloride (AuCl₃).
-
Solvent: Acetic acid.
-
Procedure: A solution of H₂TPP in acetic acid is heated to reflux. A solution of AuCl₃ in acetic acid is added dropwise to the refluxing porphyrin solution. The reaction mixture is refluxed for several hours.
-
Monitoring: The reaction is monitored by UV-Vis spectroscopy, observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of two Q-bands characteristic of the metalloporphyrin, along with a blue shift in the Soret band.
-
Purification: After cooling, the product is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with varying concentrations of the gold(III) porphyrin complex for a specified period (e.g., 5 days).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]
Visualizing Key Processes
Diagrams created using the DOT language provide a clear visual representation of experimental workflows and logical relationships in the study of gold(III) porphyrins.
Caption: A generalized workflow for the synthesis of gold(III) porphyrin complexes.
References
- 1. Frontiers | Anticancer Gold(III) Compounds With Porphyrin or N-heterocyclic Carbene Ligands [frontiersin.org]
- 2. Synthesis and anti-cancer activities of a water soluble gold(III) porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-cancer activities of a water soluble gold(III) porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. pnas.org [pnas.org]
- 6. Dual facet of gold(iii) in the reactions of gold(iii) and porphyrins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Evidence that gold(iii) porphyrins are not electrochemically inert: facile generation of gold(ii) 5,10,15,20-tetrakis(3,5-di-tert-butylphenyl)porphyrin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gold(III) porphyrins containing two, three, or four β,β'-fused quinoxalines. Synthesis, electrochemistry, and effect of structure and acidity on electroreduction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable anticancer gold(III)-porphyrin complexes: effects of porphyrin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary studies on [Au(TPP)]Cl photochemistry
An In-depth Technical Guide on the Preliminary Photochemistry of [Au(TPP)]Cl
Introduction
Gold(III) tetraphenylporphyrin chloride, denoted as this compound, is a planar metalloporphyrin complex that has garnered significant interest in various scientific fields, including photochemistry, materials science, and medicine. Porphyrins are characterized by an intense Soret band and weaker Q-bands in their UV-visible absorption spectra. The incorporation of a heavy metal ion like gold(III) drastically alters the photophysical properties of the tetraphenylporphyrin ligand, primarily by promoting spin-orbit coupling. This enhances intersystem crossing rates, leading to efficient population of triplet excited states while often quenching fluorescence.
Understanding the fundamental photochemical and photophysical pathways of this compound is crucial for its application as a photosensitizer in photodynamic therapy (PDT), a component in artificial photosynthetic systems, and as an electron-accepting chromophore in studies of photoinduced electron transfer.[1] This guide provides a detailed overview of the preliminary studies on the photochemistry of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical excited-state processes.
Photophysical Properties and Excited-State Dynamics
The photophysical behavior of this compound is dominated by ultrafast transitions between excited states. Unlike its free-base counterpart (H₂TPP), which exhibits fluorescence, gold(III) porphyrins are typically non-fluorescent due to extremely rapid deactivation of the lowest excited singlet state.[2] The excited-state dynamics are dictated by the presence of a "dark" intermediate state, which has been identified through transient absorption spectroscopy and supported by Density Functional Theory (DFT) calculations.[1]
Key Photophysical Processes
Upon absorption of a photon, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (Sₙ). The subsequent relaxation cascade is exceptionally rapid. The initial excited state is very short-lived, with studies on similar gold porphyrins reporting a lifetime of approximately 240 fs.[1] This state rapidly decays into an optically forbidden, or "dark," ligand-to-metal charge-transfer (LMCT) state. This LMCT state is a critical intermediate, acting as a gateway that channels the energy toward either the triplet manifold via intersystem crossing (ISC) or a direct return to the ground state.[1] The triplet state, once populated, has a lifetime of around 1.5 ns at room temperature.[1]
Caption: Key excited-state transitions and lifetimes for gold(III) porphyrins.
Quantitative Photophysical Data
The following table summarizes the critical quantitative data reported for gold(III) porphyrin complexes from preliminary photophysical studies.
| Parameter | Value | Method of Determination | Reference |
| S₁ State Lifetime | ~240 fs | Time-Resolved Spectroscopy | [1] |
| "Dark" LMCT State Lifetime | ~50 ns | Time-Resolved Spectroscopy | [1] |
| T₁ State Lifetime (Room Temp.) | ~1.5 ns | Time-Resolved Spectroscopy | [1] |
| T₁ State Lifetime (80 K) | Biexponential: ~10 µs & ~100 µs | Time-Resolved Spectroscopy | [1] |
| Fluorescence | Not observed / Quenched | Steady-State Emission Spectroscopy | [2] |
Experimental Protocols
The characterization of the photochemical properties of this compound relies on a suite of spectroscopic techniques designed to probe chemical processes that occur on timescales ranging from femtoseconds to microseconds.
Synthesis of this compound
The synthesis of gold(III) porphyrins can be achieved through the direct metalation of a free-base phlorin derivative with a gold salt like AuBr₃, followed by conversion to the porphyrin complex.[3] Alternatively, methods involving the reaction of the free-base tetraphenylporphyrin (H₂TPP) with a gold(III) precursor are commonly employed. Purification is typically performed using column chromatography.
Steady-State Spectroscopy
UV-Visible Absorption Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane, toluene).
-
Use a dual-beam spectrophotometer to record the absorption spectrum, typically from 350 nm to 700 nm.
-
The spectrum is characterized by an intense Soret (or B) band near 400 nm and weaker Q-bands in the 500-600 nm region.[2]
Emission Spectroscopy:
-
Using the same solution, record the emission spectrum with a spectrofluorometer.
-
Excite the sample at the Soret band maximum.
-
For this compound, significant fluorescence is not expected, confirming efficient quenching pathways.[2]
Time-Resolved Spectroscopy
Femtosecond Transient Absorption (fs-TA) Spectroscopy: This is the primary technique for elucidating ultrafast dynamics.
-
A high-intensity, ultrashort laser pulse (pump) excites the sample.
-
A second, weaker, white-light continuum pulse (probe) passes through the sample at a variable time delay after the pump.
-
The difference in the absorption spectrum of the probe light with and without the pump pulse is recorded as a function of time delay and wavelength.
-
This method allows for the direct observation of the formation and decay of short-lived species like the S₁ and LMCT states.[1]
Caption: A generalized workflow for a femtosecond transient absorption experiment.
Photochemical Reactivity and Applications
The preliminary studies largely focus on the fundamental photophysics, which are a prerequisite for understanding photochemical reactivity. The efficient population and relatively long lifetime (on a nanosecond scale) of the triplet state make this compound a candidate for applications involving triplet-triplet energy transfer or photoinduced electron transfer.
-
Electron Acceptor: Gold porphyrins are often utilized as electron-accepting units in donor-acceptor complexes designed to study charge separation dynamics.[1] The triplet state is typically the starting point for these transfer reactions.[1]
-
Anticancer Activity: The [Au(TPP)]⁺ cation has demonstrated strong cytotoxic activity against various cancer cell lines.[4] While this action is not strictly photochemical, the underlying chemistry of the stable gold(III)-porphyrin complex is central to its biological efficacy. Some studies have explored these complexes as potential PDT agents.[4]
Conclusion and Future Outlook
Preliminary studies reveal that the photochemistry of this compound is characterized by an ultrafast cascade from the initially populated singlet state through a critical ligand-to-metal charge-transfer state, which then efficiently populates the triplet manifold. The quenching of fluorescence is a hallmark of this system, a direct consequence of the heavy gold atom facilitating rapid intersystem crossing.
For researchers, scientists, and drug development professionals, these findings are significant. The detailed understanding of the excited-state lifetimes and pathways is essential for designing molecular systems where this compound can act as a reliable photosensitizer or electron acceptor. Future work should focus on quantifying the quantum yield of triplet formation, exploring its reactivity with molecular oxygen to generate singlet oxygen (a key step in PDT), and integrating it into more complex supramolecular structures for light-harvesting and photocatalysis applications.
References
Methodological & Application
Application Notes and Protocols: [Au(TPP)]Cl as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(III) meso-tetraphenylporphyrin chloride, [Au(TPP)]Cl, is a stable gold(III) complex that has been explored for various catalytic applications. While its counterparts, particularly iron and manganese tetraphenylporphyrin complexes, are well-known for their catalytic activity in a wide range of oxidation reactions, the literature on this compound as a catalyst for direct oxidation of organic substrates is notably sparse. However, its utility has been demonstrated in other significant organic transformations.
This document provides an overview of the documented catalytic applications of this compound and offers a prospective protocol for its potential use in oxidation reactions, based on established methodologies for analogous metalloporphyrins.
Documented Catalytic Applications of this compound
This compound has been successfully employed as a catalyst in non-oxidative organic transformations, showcasing its potential as a versatile Lewis acid catalyst. The primary documented applications are the cycloisomerization of allenones, and the hydroamination and hydration of alkynes[1].
Data Presentation: Non-Oxidative Reactions
The following table summarizes the quantitative data for the this compound-catalyzed cycloisomerization of allenones and the hydroamination and hydration of phenylacetylene[1].
| Reaction Type | Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Turnover Number | Reference |
| Cycloisomerization | 1-Phenyl-buta-2,3-dien-1-one | 2-Methyl-5-phenylfuran | 1 | 98 | 98 | [1] |
| Cycloisomerization | 1-(p-Tolyl)-buta-2,3-dien-1-one | 2-Methyl-5-(p-tolyl)furan | 1 | 95 | 95 | [1] |
| Cycloisomerization | 1-(p-Methoxyphenyl)-buta-2,3-dien-1-one | 5-(p-Methoxyphenyl)-2-methylfuran | 1 | 92 | 92 | [1] |
| Hydroamination | Phenylacetylene | N-Phenyl-1-phenylethan-1-imine | 5 | 73 | 14.6 | [1] |
| Hydration | Phenylacetylene | Acetophenone | 5 | 87 | 17.4 | [1] |
Experimental Protocols: Documented Reactions
1. General Protocol for this compound-Catalyzed Cycloisomerization of Allenones [1]
This protocol describes the conversion of allenones to the corresponding furans.
-
Materials:
-
This compound
-
Allenone substrate
-
Trifluoroacetic acid (CF₃CO₂H)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (rotary evaporator, chromatography supplies)
-
-
Procedure:
-
To a round-bottom flask, add the allenone substrate (1.0 mmol), this compound (0.01 mmol, 1 mol%), and anhydrous acetone (10 mL).
-
Add trifluoroacetic acid (0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction mixture at 60 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired furan.
-
2. General Protocol for this compound-Catalyzed Hydroamination/Hydration of Phenylacetylene [1]
This protocol outlines the addition of an amine or water across the triple bond of phenylacetylene.
-
Materials:
-
This compound
-
Phenylacetylene
-
Aniline (for hydroamination) or Water (for hydration)
-
Toluene (anhydrous)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
-
Procedure:
-
To a round-bottom flask, add phenylacetylene (1.0 mmol), the nucleophile (aniline for hydroamination, 1.2 mmol; or water for hydration, 5.0 mmol), and this compound (0.05 mmol, 5 mol%) in anhydrous toluene (10 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for the required reaction time (monitor by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Prospective Application in Oxidation Reactions
While direct literature evidence for this compound as a catalyst for oxidation reactions is limited, its structural similarity to well-established iron and manganese porphyrin oxidation catalysts suggests potential activity. The following section provides a hypothetical framework for its application in alkene epoxidation, a common transformation catalyzed by metalloporphyrins.
Proposed Mechanism: Alkene Epoxidation
The proposed catalytic cycle for alkene epoxidation by a metalloporphyrin, which could be applicable to this compound, is depicted below. It involves the formation of a high-valent gold-oxo species which then transfers an oxygen atom to the alkene.
References
Application Notes and Protocols: [Au(TPP)]Cl in Photodynamic Therapy for Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(III) tetraarylporphyrins, particularly Chloro(tetraphenylporphyrin)gold(III) ([Au(TPP)]Cl), have emerged as a promising class of photosensitizers for photodynamic therapy (PDT) in oncology.[1] These compounds exhibit potent cytotoxic activity against a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapy agents like cisplatin.[2] The therapeutic efficacy of this compound in PDT is attributed to its ability to generate cytotoxic reactive oxygen species (ROS) upon activation with light of a specific wavelength, leading to localized tumor destruction.[3][4] This document provides detailed application notes and experimental protocols for the investigation of this compound in cancer photodynamic therapy.
Mechanism of Action
Photodynamic therapy with this compound involves a multi-stage process that culminates in cancer cell death through apoptosis, necrosis, or autophagy.[5][6] The porphyrin ligand in this compound is a highly efficient photosensitizer.[3] Upon irradiation with light, the photosensitizer absorbs a photon and transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.[3] These ROS can directly damage cellular components such as lipids, proteins, and nucleic acids, leading to oxidative stress and triggering cell death pathways.[7] The intracellular localization of the photosensitizer plays a crucial role in determining the primary targets of photodamage and the subsequent cell death mechanism.[6] For many porphyrins, the mitochondria are a key target, leading to the initiation of the intrinsic apoptotic pathway.[7]
Data Presentation
In Vitro Cytotoxicity of Gold(III) Porphyrin Complexes
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various gold(III) porphyrin complexes against different human cancer cell lines. This data highlights the potent anticancer activity of these compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Gold(III) tetraarylporphyrin with C5-carboxylate substituent | SGC-7901 (gastric cancer) | 29 | [8] |
| [Au(TPP)]+ | Various cancer cell lines | 0.033 to >100 (correlates with lipophilicity and cellular uptake) | [1] |
| Gold(III)-porphyrin with saccharide conjugation | Various cancer cell lines | 1.2 - 9.0 | [1] |
| Gold(III)-porphyrin nanocomplex | Lung cancer cells | ~1.2 | [1] |
| Gold(III) tetraarylporphyrins | General | 0.2 - 10 | [8] |
Experimental Protocols
Protocol 1: Determination of In Vitro Phototoxicity (IC50)
This protocol outlines the procedure for determining the phototoxic efficacy of this compound against cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT or similar cell viability assay kit
-
Light source with appropriate wavelength for porphyrin activation (e.g., 630 nm)[4]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Incubation: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. Incubate for a predetermined time (e.g., 24 hours).
-
Washing: After incubation, gently aspirate the medium containing this compound and wash the cells twice with 100 µL of PBS per well.
-
Irradiation: Add 100 µL of fresh, pre-warmed complete culture medium to each well. Expose the plate to a light source at the appropriate wavelength and fluence rate (e.g., 630 nm, 116.33 mW/cm² for a total dose of 139.6 J/cm²).[4] Keep a duplicate plate in the dark as a control for dark toxicity.
-
Post-Irradiation Incubation: Return both the irradiated and dark control plates to the incubator for a further 24-48 hours.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Assessment of Cellular Uptake
This protocol describes how to quantify the cellular uptake of this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.
-
Compound Incubation: Treat the cells with a specific concentration of this compound (e.g., 10 µM) for various time points (e.g., 2, 4, 8, 24 hours).
-
Cell Harvesting: At each time point, wash the cells twice with cold PBS. Detach the cells using Trypsin-EDTA and collect them in microcentrifuge tubes.
-
Flow Cytometry Analysis: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS. Analyze the intracellular fluorescence of this compound using a flow cytometer. Porphyrins typically have a strong fluorescence emission that can be detected.
-
Fluorescence Microscopy (Alternative): Seed cells on glass coverslips in a petri dish. After incubation with this compound, wash the cells with PBS and fix them with 4% paraformaldehyde. Mount the coverslips on microscope slides and observe the intracellular fluorescence using a fluorescence microscope.
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol details the detection of ROS generated by this compound-PDT using a fluorescent probe.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) or other ROS-sensitive probes
-
PBS
-
Light source
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Compound Incubation: Follow steps 1 and 2 from Protocol 1.
-
Probe Loading: After incubation with this compound, wash the cells with PBS and then incubate them with a solution of H₂DCFDA (typically 5-10 µM) in serum-free medium for 30-60 minutes in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Irradiation: Add fresh PBS or medium to the wells and immediately irradiate the cells as described in Protocol 1.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity of the oxidized probe (DCF) using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound Photodynamic Therapy.
Caption: Workflow for In Vitro Phototoxicity Assay.
Caption: this compound-PDT Induced Mitochondrial Apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Encapsulation of p-THPP into nanoparticles: cellular uptake, subcellular localization and effect of serum on photodynamic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel photosensitizer DTPP-mediated photodynamic therapy induces oxidative stress and apoptosis through mitochondrial pathways in LA795 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing [Au(TPP)]Cl Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(III) tetraphenylporphyrin chloride, [Au(TPP)]Cl, is a promising organogold compound that has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis through a mitochondria-dependent pathway, distinguishing it from traditional platinum-based chemotherapeutics that primarily target DNA.[1][2][3] This document provides detailed protocols and application notes for assessing the cytotoxicity of this compound in cancer cell lines, presenting key data and outlining the underlying signaling pathways.
Data Presentation
The cytotoxic activity of gold(III) porphyrin compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes representative IC50 values for gold(III) porphyrin complexes in various cancer cell lines, demonstrating their potent anti-cancer activity.
| Cancer Cell Line | Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 9 | [2] |
| A2780cis | Cisplatin-Resistant Ovarian Cancer | 0.12 | [4] |
| HeLa | Cervical Cancer | ~2.5 | [3] |
| HONE1 | Nasopharyngeal Carcinoma | < 5 | [5] |
| SUNE1 | Nasopharyngeal Carcinoma | < 5 | [5] |
| CNE1 | Nasopharyngeal Carcinoma | < 5 | [5] |
| HT-29 | Colon Cancer | < 5 | [6] |
| HCT-116 | Colon Cancer | < 5 | [6] |
| A549 | Lung Cancer | < 1 | [4] |
| HepG2 | Liver Cancer | < 1 | [4] |
| MCF-7 | Breast Cancer | < 1 | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Cell Culture
Materials:
-
Cancer cell lines of interest (e.g., A549, HeLa, MCF-7)
-
Appropriate complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture the cancer cell lines in their recommended complete medium in a humidified incubator.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, detach adherent cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cultured cancer cells
-
This compound stock solution
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
Protocol:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Signaling Pathway of this compound-Induced Apoptosis
Gold(III) porphyrins induce apoptosis primarily through the intrinsic mitochondrial pathway.[5][7] The process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a cascade of events culminating in programmed cell death.
Caption: this compound induced apoptosis signaling pathway.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. GoldIII porphyrin 1a induced apoptosis by mitochondrial death pathways related to reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating [Au(TPP)]Cl-Induced Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Anticancer Potential of [Au(TPP)]Cl
Gold(III) complexes, particularly those incorporating porphyrin ligands, have emerged as a promising class of anticancer agents. This compound, or Gold(III) meso-tetraphenylporphyrin chloride, leverages the unique properties of both the gold center and the triphenylphosphonium (TPP) cation to selectively target and eliminate tumor cells. The TPP moiety, a lipophilic cation, facilitates the accumulation of the complex within the mitochondria of cancer cells, which characteristically exhibit a more negative mitochondrial membrane potential compared to normal cells. This targeted delivery initiates a cascade of events culminating in programmed cell death, or apoptosis, making this compound a candidate for targeted cancer therapy.[1][2]
These application notes provide a detailed overview of the proposed mechanism of action for this compound and comprehensive protocols for key experiments to elucidate its apoptotic effects.
Mechanism of Action: Mitochondria-Mediated Apoptosis
The primary mechanism of this compound-induced apoptosis is believed to be initiated at the mitochondria. The process can be delineated into several key stages:
-
Mitochondrial Targeting: The positively charged TPP component of this compound drives its accumulation within the negatively charged mitochondrial matrix of tumor cells.[1][2]
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The influx of the gold complex disrupts the integrity of the mitochondrial inner membrane, leading to a decrease in the mitochondrial membrane potential.[3][4]
-
Generation of Reactive Oxygen Species (ROS): The compromised mitochondrial function and disruption of the electron transport chain result in a significant increase in the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[5][6][7] This surge in ROS induces oxidative stress within the cancer cell.
-
Regulation of Bcl-2 Family Proteins: The elevated oxidative stress and mitochondrial dysfunction lead to a shift in the balance of the Bcl-2 protein family. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[8][9][10]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activated pro-apoptotic proteins, like Bax, oligomerize and form pores in the outer mitochondrial membrane, leading to its permeabilization.[11]
-
Cytochrome c Release: MOMP allows for the release of cytochrome c from the intermembrane space of the mitochondria into the cytoplasm.[12]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.[13][14]
-
Executioner Caspase Cascade: Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3.[15][16][17] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Data Presentation: Cytotoxicity of Gold Complexes
The cytotoxic efficacy of gold complexes can be quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative IC50 values for various gold complexes in different cancer cell lines, illustrating their potent anticancer activity.
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Gold(I) Complex (PBTDG) | MCF-7 (Breast) | 1.48 | Not Specified | [18] |
| Gold Complex 56h | A549 (Lung) | 1.2 ± 0.1 | Not Specified | [19] |
| Gold Complex 57c | HeLa (Cervical) | 3.0 ± 0.5 | Not Specified | [19] |
| Gold Complex 57f | HepG2 (Liver) | 5.5 ± 0.7 | Not Specified | [19] |
| Gold Complex 61b | A2780 (Ovarian) | 0.89 | Not Specified | [19] |
| Gold Complex 61c | A549 (Lung) | 1.82 | Not Specified | [19] |
| Gold Complex 128b | A2780cisR (Cisplatin-Resistant Ovarian) | 3.0 ± 0.2 | Not Specified | [20] |
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular and microenvironmental regulation of mitochondrial membrane potential in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How the Bcl-2 family of proteins interact to regulate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactome | Activation of caspases through apoptosome-mediated cleavage [reactome.org]
- 15. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Apoptosis in cancer: from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. rsc.org [rsc.org]
Application of [Au(TPP)]Cl in Electrocatalysis for Glucose Sensing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and sensitive detection of glucose is of paramount importance in clinical diagnostics, biotechnology, and the food industry. Non-enzymatic electrochemical glucose sensors have garnered significant attention due to their inherent advantages over enzyme-based sensors, such as enhanced stability, lower cost, and simpler fabrication processes. Gold-based nanomaterials have been extensively explored as catalysts for glucose oxidation. Among these, gold(III) tetraphenylporphyrin chloride, [Au(TPP)]Cl, emerges as a promising candidate for electrocatalytic glucose sensing. The unique electronic and structural properties of the gold(III) center coordinated within the porphyrin macrocycle, often combined with conductive nanomaterials like multi-walled carbon nanotubes (MWCNTs), facilitate the electro-oxidation of glucose at lower overpotentials, paving the way for the development of sensitive and selective glucose sensors.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication and characterization of an electrochemical glucose sensor.
Principle of Operation
The sensing mechanism is based on the direct electrocatalytic oxidation of glucose at the surface of a modified electrode. The this compound complex, immobilized on a conductive support such as MWCNTs, acts as the catalyst. The gold(III) center in the porphyrin complex is believed to play a crucial role in mediating the electron transfer process during glucose oxidation. In an alkaline medium, glucose is oxidized to gluconolactone, which is further hydrolyzed to gluconic acid. This oxidation process generates an electrical current that is proportional to the glucose concentration in the sample. The use of MWCNTs as a support material enhances the electrochemical active surface area and improves the conductivity of the electrode, thereby amplifying the amperometric signal.
Data Presentation
While specific quantitative performance data for a sensor exclusively based on this compound is not extensively available in publicly accessible literature, the following table summarizes typical performance metrics for non-enzymatic glucose sensors based on gold nanomaterials and multi-walled carbon nanotubes, which provide a benchmark for the expected performance of a this compound-based sensor.
| Parameter | Reported Performance of Au-based Non-Enzymatic Glucose Sensors |
| Linear Range | 0.01 - 8 mM[1] |
| Sensitivity | 73 µA·mM⁻¹·cm⁻²[2] to 113.6 μA mM–1 cm–2[1] |
| Detection Limit | 0.21 µM[2] to 0.5 µM[1] |
| Response Time | < 2.1 s[2] |
| Stability | Good operational stability over several days[2] |
| Selectivity | High selectivity against common interfering species like ascorbic acid, uric acid, and sucrose[1] |
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the synthesis of metalloporphyrins and can be adapted for gold(III) insertion into tetraphenylporphyrin.
Materials:
-
Meso-tetraphenylporphyrin (H₂TPP)
-
Gold(III) chloride (AuCl₃) or Potassium tetrachloroaurate(III) (KAuCl₄)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Chloroform
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve H₂TPP in a suitable solvent such as DMF in a round-bottom flask.
-
Add a solution of a gold(III) salt (e.g., AuCl₃ or KAuCl₄) and sodium acetate in DMF to the H₂TPP solution. The molar ratio of the gold salt to porphyrin should be in excess.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of two Q-bands for the metalloporphyrin.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., chloroform/methanol mixture).
-
Collect the desired fraction, evaporate the solvent, and dry the purified this compound under vacuum.
-
Characterize the synthesized complex using techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, and elemental analysis to confirm its identity and purity.
Fabrication of this compound-MWCNT Modified Electrode
Materials:
-
Glassy carbon electrode (GCE) or other suitable substrate
-
This compound
-
Multi-walled carbon nanotubes (MWCNTs)
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Nafion solution (e.g., 5 wt.%)
-
Alumina slurry (for polishing)
-
Deionized water
-
Ethanol
Procedure:
-
Electrode Pre-treatment:
-
Polish the surface of the GCE with alumina slurry on a polishing cloth to a mirror-like finish.
-
Sonically clean the polished electrode in deionized water and ethanol for 5 minutes each to remove any residual alumina particles and contaminants.
-
Dry the electrode under a stream of nitrogen gas.
-
-
Preparation of this compound-MWCNT Ink:
-
Disperse a known amount of MWCNTs in DMF by ultrasonication for at least 30 minutes to obtain a homogeneous black suspension.
-
Dissolve a specific amount of this compound in a small volume of a suitable solvent.
-
Add the this compound solution to the MWCNT suspension.
-
Add a small amount of Nafion solution to the mixture to act as a binder and improve the stability of the film on the electrode surface.
-
Continue to sonicate the mixture for another 30 minutes to ensure uniform mixing.
-
-
Electrode Modification:
-
Drop-cast a small, precise volume (e.g., 5-10 µL) of the prepared this compound-MWCNT ink onto the pre-cleaned GCE surface.
-
Allow the solvent to evaporate at room temperature or in a low-temperature oven to form a uniform film.
-
The resulting electrode is denoted as this compound-MWCNT/GCE.
-
Electrochemical Measurements for Glucose Sensing
Apparatus:
-
Potentiostat/Galvanostat with a three-electrode cell setup
-
This compound-MWCNT/GCE as the working electrode
-
Ag/AgCl (saturated KCl) as the reference electrode
-
Platinum wire or graphite rod as the counter electrode
Electrolyte:
-
0.1 M Sodium hydroxide (NaOH) solution is typically used as the supporting electrolyte for non-enzymatic glucose sensing.
Procedure:
-
Cyclic Voltammetry (CV):
-
Place the modified electrode in the electrochemical cell containing the 0.1 M NaOH electrolyte.
-
Record the cyclic voltammogram in the absence of glucose to observe the electrochemical behavior of the modified electrode.
-
Add a known concentration of glucose to the electrolyte and record the CV again. An increase in the oxidation peak current should be observed, indicating the electrocatalytic oxidation of glucose.
-
Perform CVs at different scan rates to study the kinetics of the electrode process.
-
-
Amperometric Detection (Chronoamperometry):
-
Determine the optimal applied potential for glucose detection from the CV experiments (typically at the potential of the glucose oxidation peak).
-
Set the working electrode potential to this optimal value in the stirred 0.1 M NaOH solution.
-
Allow the background current to stabilize.
-
Make successive additions of known concentrations of glucose into the electrolyte while continuously recording the current response.
-
A stepwise increase in the current should be observed with each addition of glucose.
-
Plot the steady-state current response against the glucose concentration to obtain a calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for glucose sensing using this compound.
Caption: Proposed mechanism of glucose oxidation catalyzed by this compound.
References
Application Notes and Protocols for Cell Cycle Arrest Studies Using [Au(TPP)]Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Au(TPP)]Cl, also known as gold (III) meso-tetraphenylporphyrin chloride or gold 1a, is a gold(III) porphyrin complex that has demonstrated significant potential as an anticancer agent.[1][2][3] It exhibits potent cytotoxicity against a variety of cancer cell lines, including those of the colon, with IC50 values often significantly lower than the conventional chemotherapeutic agent cisplatin.[1][2] A key mechanism of its antitumor activity is the induction of cell cycle arrest, primarily at the G0/G1 phase, and the subsequent initiation of apoptosis.[1][2][4][5] These application notes provide detailed protocols for investigating the effects of this compound on the cell cycle of cancer cells.
Mechanism of Action: Induction of G0/G1 Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest in cancer cells through the upregulation of key tumor suppressor proteins.[1][5] Treatment with this compound leads to an increase in the expression of p53, which in turn transcriptionally activates the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[1] These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for the progression of the cell cycle, thereby halting the cells in the G0/G1 phase.
Data Presentation
Cytotoxicity of this compound in Human Colon Cancer Cell Lines
| Cell Line | IC50 (µM) | Fold Greater Potency than Cisplatin |
| HCT-15 | 0.2 - 3.4 | 8.7 - 20.8 |
| Colo 205 | 0.2 - 3.4 | 8.7 - 20.8 |
| SW1116 | 0.2 - 3.4 | 8.7 - 20.8 |
Data summarized from Tu et al., 2009.[1][2]
Effect of this compound on Cell Cycle Distribution
| Treatment | Cell Line | Effect on Cell Cycle | Reference |
| This compound (gold 1a) | Colon Cancer Cells | G0/G1 Arrest | Tu et al., 2009[1][2] |
| This compound (gold 1a) | SUNE1 (Nasopharyngeal Carcinoma) | G0/G1 Arrest | Wang et al., 2007[5] |
| AuMesoIX (Gold(III) Mesoporphyrin IX) | A2780 (Ovarian Cancer) | G0/G1 Arrest | Zhang et al., 2020[6] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing human colon cancer cell lines and treating them with this compound.
Materials:
-
Human colon cancer cell lines (e.g., HCT-116, HT-29, SW480)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile consumables
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain the colon cancer cell lines in complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density and allow them to attach overnight.
-
Prepare a series of dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same concentration as in the highest this compound treatment group.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound-treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
After treatment with this compound, harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 2 hours or at -20°C overnight for fixation.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol details the detection of p53, p21, and p27 protein expression levels in this compound-treated cells by Western blotting.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-p27, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Experimental workflow for studying cell cycle arrest induced by this compound.
Caption: Proposed signaling pathway for this compound-induced G0/G1 cell cycle arrest.
References
- 1. Gold (III) porphyrin complexes induce apoptosis and cell cycle arrest and inhibit tumor growth in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HKU Scholars Hub: Gold (III) porphyrin complexes induce apoptosis and cell cycle arrest and inhibit tumor growth in colon cancer [hub.hku.hk]
- 4. Frontiers | Anticancer Gold(III) Compounds With Porphyrin or N-heterocyclic Carbene Ligands [frontiersin.org]
- 5. Cellular pharmacological properties of gold(III) porphyrin 1a, a potential anticancer drug lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for [Au(TPP)]Cl as a Photosensitizer for Singlet Oxygen Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(III) tetraphenylporphyrin chloride, [Au(TPP)]Cl, is a metalloporphyrin being investigated for its potential as a photosensitizer in photodynamic therapy (PDT). Like other porphyrin-based photosensitizers, upon activation by light of a specific wavelength, this compound can transfer energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂). This singlet oxygen is a potent cytotoxic agent that can induce cell death in cancerous tissues and other pathological conditions. These application notes provide an overview of the principles, experimental protocols, and data relevant to the use of this compound and related metalloporphyrins as photosensitizers.
Note: While the unique anticancer activities of gold(III) porphyrins like this compound have been noted, specific quantitative data for its singlet oxygen quantum yield and detailed in vitro phototoxicity are not extensively available in the public domain.[1] Therefore, this document provides generalized protocols and data from closely related tetraphenylporphyrin (TPP) derivatives to serve as a guide for researchers.
Mechanism of Action: Singlet Oxygen Generation
Photodynamic therapy relies on a Type II photochemical process. The photosensitizer, in its ground state, absorbs a photon, leading to its excitation to a short-lived singlet excited state. Through a process called intersystem crossing, the photosensitizer transitions to a longer-lived triplet excited state. In this triplet state, it can transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of cytotoxic singlet oxygen (¹O₂).[2][3]
Caption: Mechanism of singlet oxygen generation by a photosensitizer.
Quantitative Data: Singlet Oxygen Quantum Yields
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Tetraphenylporphyrin (TPP) | Toluene | 0.67 ± 0.14 | [2] |
| Zn-TPP | Toluene | 0.68 ± 0.19 | [2] |
| In-TPP | DMSO | 0.72 | [4] |
| TPP | DMSO | 0.52 | [4] |
| Talaporfin sodium | - | 0.53 | [5][6] |
| Protoporphyrin IX (PpIX) | - | 0.77 | [5][6] |
| Lipidated PpIX | - | 0.87 | [5][6] |
Experimental Protocols
Protocol 1: Determination of Singlet Oxygen Quantum Yield
This protocol describes the indirect measurement of singlet oxygen generation using a chemical quencher, 1,3-diphenylisobenzofuran (DPBF), which irreversibly reacts with singlet oxygen, leading to a decrease in its absorbance.
Caption: Workflow for determining singlet oxygen quantum yield.
Materials:
-
This compound
-
Reference photosensitizer with known ΦΔ (e.g., TPP)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectrophotometrically pure solvent (e.g., DMSO, Toluene)
-
Quartz cuvettes
-
Monochromatic light source (e.g., laser or lamp with a bandpass filter)
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength.
-
Prepare a stock solution of DPBF.
-
Prepare a solution of the reference photosensitizer with a similar absorbance at the excitation wavelength.
-
-
Experimental Setup:
-
In a quartz cuvette, mix the photosensitizer solution (this compound or reference) with the DPBF solution. The final concentration of DPBF is typically in the micromolar range.
-
Place the cuvette in the spectrophotometer.
-
-
Measurement:
-
Record the initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm).
-
Irradiate the sample with the monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not.
-
Periodically stop the irradiation and record the absorbance of DPBF.
-
-
Data Analysis:
-
Plot the natural logarithm of the initial absorbance divided by the absorbance at time t (ln(A₀/Aₜ)) versus the irradiation time.
-
The slope of this plot is proportional to the rate of singlet oxygen generation.
-
Calculate the singlet oxygen quantum yield of this compound relative to the reference using the following equation: ΦΔ (sample) = ΦΔ (reference) × (Slope (sample) / Slope (reference)) × (Iₐ (reference) / Iₐ (sample)) where Iₐ is the rate of light absorption by the photosensitizer.
-
Protocol 2: In Vitro Phototoxicity Assay
This protocol outlines the steps to evaluate the photodynamic efficacy of this compound on a cancer cell line using a standard cell viability assay (e.g., MTT or PrestoBlue).
Caption: Workflow for in vitro phototoxicity assay.
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Light source with a specific wavelength for activation (e.g., LED array)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Photosensitizer Incubation:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include control wells with medium only.
-
Incubate the plates for a specific period (e.g., 4, 12, or 24 hours) to allow for cellular uptake of the photosensitizer.
-
-
Irradiation:
-
After incubation, wash the cells with PBS to remove the extracellular photosensitizer.
-
Add fresh complete medium to each well.
-
Expose the plates to a light source at a specific wavelength and light dose (J/cm²).
-
Keep a parallel set of plates ("dark toxicity" control) in the dark.
-
-
Post-Irradiation Incubation: Incubate the plates for another 24 to 48 hours.
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of cell growth) for both the light-treated and dark control groups.
-
Cellular Uptake and Localization
The efficacy of a photosensitizer is highly dependent on its ability to be taken up by target cells and its subcellular localization. Porphyrins can be localized in various organelles, and this can influence the mechanism of cell death. While specific data for this compound is limited, TPP-conjugated molecules have been shown to target mitochondria.
Protocol for Cellular Uptake Study:
-
Culture cells on glass coverslips.
-
Incubate with a fluorescently-labeled version of this compound or use its intrinsic fluorescence if sufficient.
-
Co-stain with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Visualize the cellular uptake and co-localization using confocal microscopy.
Concluding Remarks
This compound holds promise as a photosensitizer for photodynamic therapy due to the known anticancer properties of gold complexes and the photosensitizing ability of the tetraphenylporphyrin macrocycle. The protocols and data presented here for related compounds provide a framework for the systematic evaluation of this compound. Further research is required to determine its specific photophysical properties, phototoxicity in various cancer cell lines, and in vivo efficacy to fully establish its potential as a clinical PDT agent.
References
- 1. In vitro photodynamic activity of chloro(5,10,15,20-tetraphenylporphyrinato)indium(III) loaded-poly(lactide-co-glycolide) nanoparticles in LNCaP prostate tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. estudogeral.uc.pt [estudogeral.uc.pt]
- 3. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Gold Porphyrins in Near-Infrared Imaging: A Detailed Guide for Researchers
For Immediate Release
Introduction
Gold porphyrin nanocomposites are emerging as a highly promising class of materials for near-infrared (NIR) imaging, offering significant advantages for preclinical research, drug development, and potentially future clinical diagnostics. The unique optical properties of porphyrins, combined with the plasmonic effects of gold nanoparticles, enable enhanced fluorescence in the NIR window (700-1700 nm), a spectral range that allows for deeper tissue penetration and reduced autofluorescence compared to visible light imaging. This attribute is critical for high-resolution in vivo imaging of biological processes, including tumor progression, drug delivery, and cellular signaling.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging gold porphyrins for NIR imaging. It includes a summary of key quantitative data, detailed experimental methodologies, and visual representations of workflows and signaling pathways to facilitate the adoption of this powerful imaging modality.
I. Quantitative Data of Gold Porphyrin Nanocomposites
The photophysical properties of gold porphyrin nanocomposites are critical for their performance as NIR imaging agents. These properties can be tuned by modifying the porphyrin structure, the size and shape of the gold nanoparticle, and the linking chemistry. The following table summarizes key quantitative data from published studies on various gold porphyrin systems.
| Gold Porphyrin Construct | Gold Nanoparticle Type/Size | Porphyrin Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| AuNP-TMPyP | Nanorods | TMPyP | Soret: ~435, Q-bands: 500-700, Plasmon: ~800 | ~650 and ~715 | Enhanced compared to free TMPyP | 0.77 (for free TMPyP) | [1][2] |
| Au-HpD | Nanoparticles (58.8 nm hydrodynamic diameter) | Hematoporphyrin Derivative (HpD) | 530, 870 | Not specified | Not specified | Not specified | [3][4] |
| Porphyrin-Alkanethiolate@AuNP | Nanoparticles (2.5 ± 0.5 nm) | Porphyrin-alkanethiol | Soret: ~420, Q-bands: 500-700, Plasmon: ~510 | 658, 721-722 | 0.07–0.25% (quenched) | Not specified | [5][6] |
| SMAH | Self-assembled Manganese Porphyrin with in-situ grown AuNPs | Manganese Porphyrin | NIR-II region | Not specified for imaging | Not specified | Enhanced | [7] |
II. Experimental Protocols
A. Synthesis of Porphyrin-Gold Nanoparticle Conjugates
Protocol 1: Synthesis of Gold Nanorods (AuNRs) Coated with Cationic Porphyrin (TMPyP)
This protocol is adapted from research demonstrating enhanced photodynamic therapy and fluorescence imaging.[1][2]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium borohydride (NaBH₄), ice-cold solution
-
Cetyltrimethylammonium bromide (CTAB)
-
Ascorbic acid
-
Silver nitrate (AgNO₃)
-
5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate) (TMPyP)
-
Poly(acrylic acid) (PAA)
-
Sodium chloride (NaCl)
-
Deionized water
Procedure:
-
Synthesis of Gold Nanorod Seeds:
-
Prepare a 0.2 M solution of CTAB in deionized water.
-
To 5 mL of the CTAB solution, add 5 mL of 0.5 mM HAuCl₄.
-
While stirring vigorously, add 0.6 mL of ice-cold 0.01 M NaBH₄.
-
The solution will turn brownish-yellow, indicating the formation of seed particles.
-
Keep the seed solution at 25°C.
-
-
Growth of Gold Nanorods:
-
Prepare a growth solution by adding 50 mL of 0.2 M CTAB to 50 mL of 1 mM HAuCl₄.
-
Add 0.75 mL of 4 mM AgNO₃ to the growth solution.
-
Add 0.7 mL of 0.0788 M ascorbic acid, which will turn the solution from dark yellow to colorless.
-
Add 0.12 mL of the seed solution to the growth solution.
-
Allow the solution to sit undisturbed for at least 3 hours for the nanorods to grow.
-
-
PAA Coating of AuNRs:
-
Centrifuge the AuNR solution to remove excess CTAB and resuspend the pellet in deionized water. Repeat this step.
-
Add a solution of PAA to the AuNR suspension in the presence of 10 mM NaCl and stir to coat the nanorods.
-
Centrifuge to remove excess PAA and resuspend in deionized water.
-
-
Loading of TMPyP onto PAA-AuNRs:
-
Add an aqueous solution of TMPyP to the PAA-coated AuNR suspension.
-
The loading occurs via electrostatic interaction.
-
Stir the mixture, then centrifuge to remove unloaded TMPyP and resuspend the final PAA-AuNRs-TMPyP conjugate in a suitable buffer (e.g., PBS).
-
Characterization:
-
Confirm the formation and morphology of the AuNRs using Transmission Electron Microscopy (TEM).
-
Characterize the optical properties using UV-Vis-NIR spectrophotometry, observing the characteristic surface plasmon resonance peaks of the nanorods and the Soret and Q-bands of the porphyrin.
B. In Vitro Near-Infrared Imaging Protocol
Protocol 2: Cellular Uptake and NIR Fluorescence Microscopy
This protocol provides a general framework for assessing the cellular uptake and imaging of gold porphyrin nanocomposites in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Porphyrin-gold nanocomposite solution
-
Paraformaldehyde (for fixing)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope equipped with a NIR camera and appropriate filter sets.
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cancer cell line in a T-75 flask until 80-90% confluency.
-
Trypsinize the cells and seed them onto glass-bottom dishes or chamber slides at a suitable density for microscopy.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Incubation with Gold Porphyrin Nanocomposites:
-
Prepare a working solution of the porphyrin-gold nanocomposites in complete cell culture medium at the desired concentration (e.g., 10-50 µg/mL).
-
Remove the old medium from the cells and replace it with the medium containing the nanocomposites.
-
Incubate the cells for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cellular uptake.
-
-
Cell Preparation for Imaging:
-
After incubation, remove the medium containing the nanocomposites and wash the cells three times with PBS to remove any unbound particles.
-
For live-cell imaging, add fresh complete medium to the cells.
-
For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
If desired, counterstain the nuclei by incubating with a DAPI or Hoechst solution for 10-15 minutes.
-
Wash again with PBS.
-
-
NIR Fluorescence Microscopy:
-
Mount the sample on the fluorescence microscope.
-
Use an appropriate excitation source (e.g., a laser or filtered lamp) corresponding to the absorption of the porphyrin.
-
Use a long-pass filter to collect the NIR emission.
-
Acquire images using the NIR camera, adjusting the exposure time and gain to obtain a good signal-to-noise ratio.
-
Acquire images in the blue channel for the nuclear counterstain.
-
Merge the images to visualize the subcellular localization of the gold porphyrin nanocomposites.
-
C. In Vivo Near-Infrared Imaging Protocol
Protocol 3: Tumor Imaging in a Xenograft Mouse Model
This protocol outlines the procedure for in vivo NIR imaging of tumors in mice using intravenously administered gold porphyrin nanocomposites. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line for tumor induction (e.g., MDA-MB-231, U87)
-
Matrigel (optional, for subcutaneous injection)
-
Porphyrin-gold nanocomposite solution, sterile and in a biocompatible buffer (e.g., saline)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped for NIR fluorescence imaging.
Procedure:
-
Tumor Model Establishment:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. The imaging experiments can typically begin when the tumors reach a size of 50-100 mm³.
-
-
Animal Preparation and Probe Administration:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Acquire a pre-injection (baseline) NIR fluorescence image of the mouse.
-
Administer the porphyrin-gold nanocomposite solution via tail vein injection. The dose will depend on the specific probe but is typically in the range of 10-20 mg/kg.
-
-
In Vivo NIR Fluorescence Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire NIR fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Use an appropriate excitation wavelength and emission filter for the specific gold porphyrin nanocomposite.
-
Maintain the mouse under anesthesia throughout the imaging session.
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the mouse according to IACUC-approved procedures.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Arrange the organs in the imaging system and acquire a final NIR fluorescence image to confirm the biodistribution of the probe.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and other organs in both the in vivo and ex vivo images.
-
Quantify the fluorescence intensity in each ROI to determine the tumor-to-background ratio and the relative accumulation of the probe in different tissues over time.
-
III. Visualization of Pathways and Workflows
To further aid in the understanding and implementation of gold porphyrin-based NIR imaging, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: Mechanism of NIR fluorescence from a gold porphyrin probe.
Caption: Experimental workflow for in vivo NIR imaging.
Caption: Targeted gold porphyrin probes for imaging signaling pathways.
IV. Conclusion
Gold porphyrin nanocomposites represent a versatile and powerful platform for NIR imaging. By carefully selecting the constituent components and following robust experimental protocols, researchers can achieve high-resolution, high-contrast images of biological processes in vitro and in vivo. The information and protocols provided in this document are intended to serve as a comprehensive resource to facilitate the successful application of this exciting technology in diverse research and development settings.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. Porphyrin Photoabsorption and Fluorescence Variation with Adsorptive Loading on Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capped Plasmonic Gold and Silver Nanoparticles with Porphyrins for Potential Use as Anticancer Agents—A Review [mdpi.com]
- 4. Nanoprobes with near-infrared persistent luminescence for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Graphviz [graphviz.org]
Application Notes and Protocols for [Au(TPP)]Cl-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(III) tetraarylporphyrin complexes, such as Chloro(tetraphenylporphyrinato)gold(III) ([Au(TPP)]Cl), have emerged as promising candidates for the development of novel anticancer therapeutics.[1][2] These compounds exhibit significant cytotoxic activity against a range of cancer cell lines, including those resistant to conventional chemotherapies like cisplatin.[2] The porphyrin ligand plays a crucial role in stabilizing the gold(III) ion under physiological conditions, preventing its reduction to the more labile gold(I) state.[2] Encapsulating this compound into nanoparticle-based drug delivery systems offers a strategic approach to enhance its therapeutic index by improving solubility, enabling targeted delivery, and facilitating controlled release at the tumor site.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of this compound-based drug delivery systems. The information is intended to guide researchers in the formulation, characterization, and preclinical assessment of these promising anticancer nanomedicines.
Data Presentation: Quantitative Parameters of this compound Nanoparticle Formulations
The following table summarizes typical quantitative data for a drug-loaded this compound nanoparticle system. Note that these values are representative and will vary depending on the specific formulation parameters, drug co-loaded, and analytical methods used.
| Parameter | Liposomal Formulation | Polymeric Nanoparticle (PLGA) | Gold Nanoparticle (AuNP) Conjugate |
| Size (Hydrodynamic Diameter) | 100 - 150 nm | 150 - 250 nm | 50 - 100 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | < 0.3 |
| Zeta Potential | -20 to -40 mV | -15 to -35 mV | -10 to -30 mV |
| Drug Loading Capacity (%) | 5 - 10% | 1 - 5% | 10 - 25% |
| Encapsulation Efficiency (%) | > 90% | > 80% | N/A (conjugation) |
| In Vitro Release (24h, pH 5.5) | 40 - 60% | 30 - 50% | 60 - 80% |
| In Vitro Release (24h, pH 7.4) | 10 - 20% | 5 - 15% | 15 - 25% |
Experimental Protocols
Synthesis of Drug-Loaded this compound Nanoparticles (Liposomal Formulation)
This protocol describes the preparation of liposomes encapsulating both this compound and a model chemotherapeutic drug, Doxorubicin (DOX), using the thin-film hydration method.
Materials:
-
This compound
-
Doxorubicin Hydrochloride
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ammonium sulfate solution (250 mM)
-
Sephadex G-50 column
Procedure:
-
Lipid Film Formation: Dissolve DPPC, cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator at 40°C under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an ammonium sulfate solution by rotating the flask in a water bath at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
Sonication: Sonicate the MLV suspension using a probe sonicator to form small unilamellar vesicles (SUVs).
-
Drug Loading (this compound): Dissolve this compound in a small amount of ethanol and add it to the SUV suspension. Incubate at 60°C for 30 minutes.
-
Drug Loading (Doxorubicin): Add doxorubicin hydrochloride to the liposome suspension and incubate at 60°C for 1 hour. The ammonium sulfate gradient will drive the encapsulation of doxorubicin.
-
Purification: Remove unencapsulated drugs by passing the liposome suspension through a Sephadex G-50 column equilibrated with PBS (pH 7.4).
-
Characterization: Characterize the liposomes for size, PDI, and zeta potential using Dynamic Light Scattering (DLS). Determine the drug loading and encapsulation efficiency using UV-Vis spectroscopy.
Characterization of Nanoparticles
Protocol for Determining Drug Loading and Encapsulation Efficiency:
-
Sample Preparation: Take a known volume of the purified drug-loaded nanoparticle suspension.
-
Nanoparticle Lysis: Lyse the nanoparticles using a suitable solvent (e.g., Triton X-100 for liposomes, DMSO for polymeric nanoparticles). This will release the encapsulated drug.
-
Quantification: Measure the concentration of the released drug using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculations:
-
Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study
This protocol assesses the release of the encapsulated drug from the nanoparticles under different pH conditions, mimicking physiological and tumor microenvironments.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
Procedure:
-
Preparation: Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Dialysis: Immerse the sealed dialysis bag in a larger volume of release medium (PBS at pH 7.4 or 5.5) in a beaker.
-
Incubation: Place the beaker in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time. Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[5][6]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol evaluates the cytotoxic effect of the this compound-based drug delivery system on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Drug-loaded nanoparticles
-
Free this compound and co-loaded drug as controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the drug-loaded nanoparticles, free drugs, and empty nanoparticles (as a control). Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of the this compound drug delivery system in a tumor-bearing mouse model.[7] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for tumor induction (e.g., human neuroblastoma SK-N-SH)[7]
-
Drug-loaded nanoparticles
-
Control formulations (free drug, empty nanoparticles, PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping: Randomly divide the mice into treatment and control groups.
-
Treatment Administration: Administer the formulations (e.g., via intravenous injection) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, apoptosis assays).
-
Data Analysis: Plot the tumor growth curves for each group. Perform statistical analysis to determine the significance of the antitumor effect.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound-based drug delivery systems.
Caption: Proposed mechanism of cellular uptake and action of this compound nanoparticles.
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.[8]
References
- 1. Anticancer effect and mechanism of a Se-modified porphyrin Au(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer Gold(III) Compounds With Porphyrin or N-heterocyclic Carbene Ligands [frontiersin.org]
- 3. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gold Nanocomplex Strongly Modulates the PI3K/Akt Pathway and Other Pathways in MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Catalytic Cycle of [Au(TPP)]Cl in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(III) tetraphenylporphyrin chloride, [Au(TPP)]Cl, has emerged as a robust and versatile catalyst in organic synthesis. Its unique properties, stemming from the combination of a high-valent gold center and a sterically bulky porphyrin ligand, enable a range of valuable transformations with high efficiency and selectivity. This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by this compound, including the cycloisomerization of allenones, and the hydroamination and hydration of alkynes.
Key Applications and Features
-
Lewis Acidity: The gold(III) center in this compound acts as a potent Lewis acid, activating unsaturated carbon-carbon bonds for nucleophilic attack.
-
Steric Hindrance: The tetraphenylporphyrin ligand provides a sterically hindered environment around the metal center, which can enhance chemoselectivity by preventing side reactions.
-
Catalyst Stability and Recyclability: this compound has demonstrated remarkable stability, allowing for its recovery and reuse over multiple catalytic cycles with minimal loss of activity.[1]
-
Broad Substrate Scope: The catalyst is effective for a variety of substrates, showcasing its utility in the synthesis of diverse molecular architectures.
Catalytic Cycles and Mechanisms
The catalytic activity of this compound is centered on its ability to activate π-systems. The general workflow involves the coordination of the substrate to the gold(III) center, followed by nucleophilic attack and subsequent product formation with regeneration of the catalyst.
Caption: General experimental workflow for this compound catalysis.
Cycloisomerization of Allenones
This compound efficiently catalyzes the cycloisomerization of allenones to furans. The proposed catalytic cycle involves the activation of the allene moiety by the gold(III) center, facilitating an intramolecular nucleophilic attack by the carbonyl oxygen. This is followed by protodeauration to yield the furan product and regenerate the active catalyst.[1]
Caption: Catalytic cycle for the cycloisomerization of allenones.
Hydroamination of Phenylacetylene
In the hydroamination of phenylacetylene, this compound activates the alkyne for nucleophilic attack by an amine. The resulting intermediate undergoes protonolysis to furnish the enamine or imine product and regenerate the gold catalyst.
Caption: Catalytic cycle for the hydroamination of phenylacetylene.
Hydration of Phenylacetylene
Similar to hydroamination, the hydration of phenylacetylene involves the gold(III)-catalyzed activation of the alkyne, followed by the nucleophilic addition of water. The resulting enol intermediate rapidly tautomerizes to the corresponding ketone.
Caption: Catalytic cycle for the hydration of phenylacetylene.
Quantitative Data Summary
The following tables summarize the quantitative data for the aforementioned reactions catalyzed by this compound.
Table 1: this compound-Catalyzed Cycloisomerization of Allenones [1]
| Substrate (Allenone) | Product (Furan) | Yield (%) | Turnover Number |
| 1-phenyl-buta-2,3-dien-1-one | 2-methyl-5-phenylfuran | 98 | >8300 (recyclable) |
| 1-(p-tolyl)-buta-2,3-dien-1-one | 2-methyl-5-(p-tolyl)furan | 95 | - |
| 1-(p-methoxyphenyl)-buta-2,3-dien-1-one | 5-(p-methoxyphenyl)-2-methylfuran | 96 | - |
| 1-(p-chlorophenyl)-buta-2,3-dien-1-one | 5-(p-chlorophenyl)-2-methylfuran | 92 | - |
| 1,5-diphenylpenta-3,4-dien-1-one | 2-benzyl-5-phenylfuran | 85 | - |
Table 2: this compound-Catalyzed Reactions of Phenylacetylene [1]
| Reaction | Substrate | Product | Yield (%) |
| Hydroamination | Phenylacetylene & Aniline | N-(1-phenylethylidene)aniline | 73 |
| Hydration | Phenylacetylene | Acetophenone | 87 |
Experimental Protocols
General Considerations
-
Catalyst Handling: this compound is a stable solid that can be handled in air. However, it is advisable to store it in a cool, dry place.
-
Solvents and Reagents: Use of high-purity, dry solvents and reagents is recommended for optimal results, although the catalyst has shown tolerance to some levels of air and moisture.
-
Reaction Monitoring: Reactions can be monitored by standard techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Cycloisomerization of Allenones[1]
Materials:
-
This compound (1 mol%)
-
Allenone substrate (1.0 equiv)
-
Trifluoroacetic acid (CF₃COOH) (10 mol%)
-
Acetone (solvent)
Procedure:
-
To a reaction vessel, add the allenone substrate.
-
Add acetone to dissolve the substrate.
-
Add trifluoroacetic acid to the solution.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for the required time (typically 0.5 - 5 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired furan product.
Catalyst Recycling:
-
After the initial reaction, the catalyst can be recovered by precipitation.
-
The recovered this compound can be washed and dried before being used in subsequent runs. A total product turnover of over 8300 has been achieved for the cycloisomerization of 1-phenyl-buta-2,3-dien-1-one.[1]
Protocol 2: Hydroamination of Phenylacetylene[1]
Materials:
-
This compound (1 mol%)
-
Phenylacetylene (1.0 equiv)
-
Aniline (1.2 equiv)
-
Toluene (solvent)
Procedure:
-
In a sealed reaction tube, dissolve phenylacetylene and aniline in toluene.
-
Add this compound to the solution.
-
Heat the reaction mixture to 100 °C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The product can be purified by column chromatography.
Protocol 3: Hydration of Phenylacetylene[1]
Materials:
-
This compound (1 mol%)
-
Phenylacetylene (1.0 equiv)
-
Methanol/Water (9:1 v/v) (solvent)
Procedure:
-
To a solution of phenylacetylene in a methanol/water mixture, add this compound.
-
Heat the reaction mixture to 60 °C for 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield acetophenone.
Conclusion
This compound is a highly effective and versatile catalyst for a range of important organic transformations. Its operational simplicity, high catalytic activity, and potential for recycling make it an attractive tool for both academic research and industrial applications in drug development and fine chemical synthesis. The provided protocols offer a starting point for exploring the rich catalytic chemistry of this gold porphyrin complex.
References
Application Notes and Protocols: [Au(TPP)]Cl in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metalloporphyrins are a cornerstone of biomimetic catalysis, largely due to their structural analogy to the heme cofactor in enzymes like cytochrome P450 and catecholase.[1][2] These systems, typically featuring iron or manganese, excel at mimicking enzymatic oxidation reactions.[1][2] While (Tetraphenylporphyrin)gold(III) chloride, [Au(TPP)]Cl, belongs to this class of compounds, its documented catalytic applications diverge from traditional biomimetic oxidation. The high redox potential of the Au(III)/Au(I) couple makes it challenging to access the high-valent gold-oxo species required for P450-like oxygen atom transfer.[3]
Instead, the strong electrophilicity and Lewis acidity of the gold(III) center in the stable, square-planar this compound complex have been harnessed for a distinct set of potent catalytic transformations.[3][4] This complex has proven to be a robust and recyclable catalyst for non-oxidative bond formation processes, including cycloisomerization, hydration, and hydroamination reactions.[4] Additionally, gold porphyrins have been explored as electrocatalysts for oxidation reactions, such as that of glucose.[5][6][7]
These application notes provide an overview of the established catalytic uses of this compound, presenting quantitative data, detailed experimental protocols, and diagrams of the catalytic cycle and experimental workflows.
Application 1: Lewis Acid Catalysis for Organic Synthesis
This compound serves as an effective catalyst for the cycloisomerization of allenones into furans. The reaction proceeds with high efficiency and excellent yields. The catalyst's versatility extends to the hydration and hydroamination of alkynes.[4] A key advantage is the catalyst's stability, allowing for recovery and reuse with high total turnover numbers.[4]
Data Presentation: Catalytic Performance of this compound
The following tables summarize the catalytic performance of this compound in various organic transformations as reported in the literature.
Table 1: this compound-Catalyzed Cycloisomerization of Allenones to Furans [4]
| Substrate (Allenone) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|---|
| 1-Phenyl-2,3-butadien-1-one | 0.1 | Dioxane | 100 | 1 | >99 | 98 |
| 1-(4-Methoxyphenyl)-2,3-butadien-1-one | 0.1 | Dioxane | 100 | 0.5 | >99 | 98 |
| 1-(4-Chlorophenyl)-2,3-butadien-1-one | 0.1 | Dioxane | 100 | 2 | >99 | 95 |
| 1-(4-Nitrophenyl)-2,3-butadien-1-one | 0.1 | Dioxane | 100 | 5 | >99 | 92 |
| 1-Naphthyl-2,3-butadien-1-one | 0.1 | Dioxane | 100 | 1 | >99 | 96 |
| 1-Cyclohexyl-2,3-butadien-1-one | 1.0 | Dioxane | 100 | 24 | >99 | 90 |
Table 2: Versatility of this compound in Other Transformations [4]
| Reaction Type | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Hydroamination | Phenylacetylene | 5.0 | Dioxane | 100 | 24 | 73 |
| Hydration | Phenylacetylene | 5.0 | Dioxane | 100 | 24 | 87 |
Experimental Protocols
Protocol 1: General Procedure for Cycloisomerization of Allenones
This protocol is adapted from the cycloisomerization of 1-phenyl-2,3-butadien-1-one catalyzed by this compound.[4]
-
Catalyst Preparation: Synthesize this compound according to established literature procedures. The purity should be confirmed by NMR and elemental analysis.
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add the allenone substrate (e.g., 1-phenyl-2,3-butadien-1-one, 0.5 mmol).
-
Add this compound (0.0005 mmol, 0.1 mol%).
-
Add anhydrous dioxane (5 mL) via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (e.g., 1 hour).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the furan product.
-
-
Catalyst Recovery:
-
The catalyst, this compound, can often be recovered from the top of the silica gel column during purification due to its distinct color and lower mobility.
-
Wash the recovered catalyst with a suitable solvent, dry it, and verify its integrity before reuse. For the reported recyclable system, over 8300 product turnovers were achieved.[4]
-
Diagrams: Catalytic Cycle and Workflow
Caption: Lewis acid catalytic cycle of this compound for allenone cycloisomerization.
Caption: General experimental workflow for this compound-catalyzed reactions.
Application 2: Electrocatalytic Glucose Oxidation
Gold(III) porphyrins immobilized on multiwalled carbon nanotube (MWCNT) matrices have been utilized as electrocatalysts for the oxidation of glucose at low overpotentials.[5][6][7] This application is relevant for the development of glucose sensors. The Au(III) porphyrin acts as a precursor, which can also be electrochemically reduced to form gold nanoparticles (AuNPs) that exhibit high catalytic activity.[5]
Data Presentation: Electrocatalytic Performance
Table 3: Electrochemical Properties of a Gold(III) Porphyrin Electrode [5]
| Parameter | Value | Conditions |
|---|---|---|
| Redox System 1 (E1/2) | -1.27 V (vs. Ag/Ag+) | Reversible one-electron |
| Redox System 2 (E1/2) | -1.68 V (vs. Ag/Ag+) | Reversible one-electron |
| Glucose Oxidation | Linear increase in current | With increasing glucose concentration |
Experimental Protocols
Protocol 2: Preparation of a this compound-Modified Electrode for Glucose Sensing
This protocol is a generalized representation based on the methodology for immobilizing gold porphyrins on MWCNTs.[5]
-
Ink Formulation:
-
In a vial, disperse a known amount of MWCNTs in a suitable solvent like N-Methyl-2-pyrrolidone (NMP).
-
Add the gold(III) porphyrin, this compound, to the MWCNT suspension.
-
Add a Nafion solution (e.g., 5 wt%) to act as a binder.
-
Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.
-
-
Electrode Preparation:
-
Take a glassy carbon electrode (GCE) and polish it sequentially with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the polished electrode thoroughly with deionized water and ethanol, then allow it to dry.
-
-
Electrode Modification:
-
Deposit a small, precise volume (e.g., 5-10 µL) of the prepared catalyst ink onto the surface of the polished GCE.
-
Allow the solvent to evaporate completely under ambient conditions or gentle heating, leaving a thin film of the this compound/MWCNT composite on the electrode surface.
-
-
Electrochemical Measurement:
-
Use the modified GCE as the working electrode in a three-electrode electrochemical cell, with a platinum wire as the counter electrode and a reference electrode (e.g., Ag/AgCl or SCE).
-
Perform cyclic voltammetry (CV) in a phosphate buffer solution containing a known concentration of glucose to evaluate the electrocatalytic activity towards glucose oxidation.
-
Disclaimer: These protocols are intended as a guide and are based on published research. Researchers should consult the primary literature and perform their own optimizations and safety assessments.
References
- 1. Galactodendritic porphyrinic conjugates as new biomimetic catalysts for oxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metalloporphyrin-based oxidation systems: from biomimetic reactions to application in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. awuahlab.com [awuahlab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. From gold porphyrins to gold nanoparticles: catalytic nanomaterials for glucose oxidation - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. From gold porphyrins to gold nanoparticles: catalytic nanomaterials for glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chloro(meso-tetraphenylporphyrinato)gold(III) ([Au(TPP)]Cl)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of [Au(TPP)]Cl synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | 1. Incomplete synthesis of the precursor, meso-tetraphenylporphyrin (H₂TPP). 2. Inefficient gold insertion. 3. Decomposition of the product. 4. Reduction of Au(III) to Au(I). | 1. Optimize H₂TPP synthesis by adjusting the acidity, polarity, and oxidant in the reaction mixture. Mixed solvent systems, such as propionic acid, glacial acetic acid, and m-nitrotoluene, have been shown to improve yields compared to single-solvent systems.[1][2] 2. Ensure the use of an appropriate gold salt, such as KAuCl₄, and a suitable solvent like glacial acetic acid, as per Fleischer's procedure.[3] The addition of a buffer like sodium acetate can also be beneficial. 3. Avoid excessively high temperatures or prolonged reaction times during gold insertion, as this can lead to degradation. 4. Use a stabilizing ligand environment to prevent the reduction of Au(III) to the more labile Au(I) state.[4][5] |
| Product is Difficult to Purify | 1. Presence of unreacted H₂TPP. 2. Formation of side products. 3. Contamination with other metal porphyrins. | 1. Monitor the reaction progress using TLC or UV-Vis spectroscopy to ensure complete consumption of the starting porphyrin. 2. Use column chromatography on silica gel or alumina to separate this compound from non-polar impurities and unreacted H₂TPP. 3. Ensure the purity of the gold salt used to avoid contamination with other metals. |
| Final Product Shows Unexpected Spectroscopic Data | 1. Presence of residual solvent. 2. Aggregation of the porphyrin. 3. Incorrect metalation state (e.g., Au(I) instead of Au(III)). 4. Demetalation of the complex. | 1. Dry the product thoroughly under vacuum to remove any residual solvent. 2. Record spectra in a suitable non-coordinating solvent at an appropriate concentration to minimize aggregation. 3. Characterize the product using techniques sensitive to the metal's oxidation state, such as XPS or cyclic voltammetry. 4. Avoid harsh conditions during workup and purification. Some gold porphyrin complexes have been observed to undergo demetalation under certain conditions.[4] |
| Inconsistent Yields Between Batches | 1. Variability in reagent quality. 2. Inconsistent reaction conditions. | 1. Use reagents of the same purity and from the same supplier for all syntheses. Pyrrole should be freshly distilled before use. 2. Carefully control reaction parameters such as temperature, stirring rate, and reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely cited method is based on Fleischer's procedure, which involves the reaction of the free-base porphyrin, meso-tetraphenylporphyrin (H₂TPP), with a gold(III) salt like potassium tetrachloroaurate(III) (KAuCl₄) in a suitable solvent, typically glacial acetic acid.[3]
Q2: How can I improve the yield of the initial H₂TPP synthesis?
A2: The synthesis of H₂TPP is a critical first step. Yields can be low due to competing side reactions.[6] The use of a mixed solvent system, for instance, a combination of carboxylic acids and an oxidant like m-nitrotoluene, can enhance the yield.[1][2][6] The acidity, polarity, and refluxing temperature of the solvent system play a crucial role in optimizing the reaction.[1][6]
Q3: What are the key parameters to control during the gold insertion step?
A3: Key parameters include the choice of gold salt, the solvent, reaction temperature, and reaction time. Using KAuCl₄ in glacial acetic acid is a common approach.[3] It is important to monitor the reaction to avoid decomposition of the product that can occur with prolonged heating.
Q4: What is the best way to purify the final this compound product?
A4: Purification is typically achieved through column chromatography using silica gel or alumina. This is effective for removing unreacted H₂TPP and other impurities. Recrystallization from a suitable solvent mixture can also be employed to obtain a highly pure product.
Q5: My gold porphyrin seems to be unstable. What could be the reason?
A5: Gold(III) porphyrins can be susceptible to reduction to the more labile gold(I) state under certain conditions.[4][5] Additionally, demetalation (loss of the gold ion) can occur, especially under harsh acidic or basic conditions.[4] Careful control of the reaction and purification conditions is essential to maintain the integrity of the this compound complex.
Experimental Protocols
Synthesis of meso-tetraphenylporphyrin (H₂TPP) - Precursor
The synthesis of the H₂TPP ligand is the foundational step. An improved yield can be obtained using a mixed solvent system.
Materials:
-
Pyrrole (freshly distilled)
-
Benzaldehyde
-
Propionic acid
-
Valeric acid
-
m-Nitrotoluene
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzaldehyde and freshly distilled pyrrole.
-
Add a mixed solvent system consisting of propionic acid, valeric acid, and m-nitrotoluene. A suggested ratio is approximately 47:47:6 by volume.[6]
-
The reaction mixture is refluxed for a designated period, typically around 2 hours.
-
The progress of the reaction should be monitored.
-
After cooling, the porphyrin product precipitates and can be collected by filtration.
-
The crude product should be purified, for example, by recrystallization or column chromatography, before use in the gold insertion step.
Synthesis of this compound (Fleischer's Procedure)
This protocol is adapted from the widely used Fleischer's procedure for the synthesis of gold(III) porphyrins.[3]
Materials:
-
meso-tetraphenylporphyrin (H₂TPP)
-
Potassium tetrachloroaurate(III) (KAuCl₄)
-
Glacial acetic acid
Procedure:
-
Dissolve H₂TPP in glacial acetic acid in a round-bottom flask.
-
Add a solution of KAuCl₄ in glacial acetic acid to the porphyrin solution. An excess of the gold salt is typically used.
-
Heat the reaction mixture, for example, at reflux, and monitor the reaction progress using UV-Vis spectroscopy. The Soret band of the free-base porphyrin will shift upon metalation.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be precipitated by the addition of water and collected by filtration.
-
The crude this compound should be washed and then purified by column chromatography on silica gel or alumina.
Data Presentation
| Parameter | Effect on H₂TPP Synthesis Yield | Reference |
| Solvent System | Mixed carboxylic acids and an oxidant (e.g., m-nitrotoluene) can significantly increase yields compared to single carboxylic acid systems. | [1][2][6] |
| Acidity (pKa) | The acidity of the solvent affects the condensation reaction. A moderately acidic environment is generally favorable. | [6] |
| Polarity | The polarity of the solvent mixture influences the solubility of reactants and intermediates, impacting reaction rates. | [1][6] |
| Oxidant | The choice of oxidant is crucial for the conversion of the porphyrinogen to the porphyrin. m-Nitrotoluene has been reported to be effective. | [1][6] |
| Reaction Time | Optimal reaction time is necessary; prolonged reaction at high temperatures can lead to polymerization and reduced yields. | [6] |
Visualizations
References
- 1. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and spectral properties of substituted tetraphenylporphyrin iron chloride complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Synthesis and anti-cancer activities of a water soluble gold(III) porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-cancer activities of a water soluble gold(III) porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
how to overcome solubility issues of [Au(TPP)]Cl in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges of [Au(TPP)]Cl in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound, or Gold(III) meso-tetraphenylporphyrin chloride, possesses a large, hydrophobic, and rigid macrocyclic structure. This inherent hydrophobicity leads to strong intermolecular π-π stacking interactions in polar solvents like water, causing the molecules to aggregate and precipitate rather than dissolve.
Q2: What are the primary strategies to overcome the aqueous solubility issues of this compound?
A2: The main approaches to enhance the aqueous solubility of this compound include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Formulation with Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic this compound.
-
Cyclodextrin Encapsulation: Forming inclusion complexes with cyclodextrins to mask the hydrophobic nature of the porphyrin.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer scale to increase surface area and dissolution rate, often by encapsulation in liposomes or polymeric nanoparticles.
-
Chemical Modification: Synthetically modifying the tetraphenylporphyrin ligand with hydrophilic functional groups.
Q3: What organic solvents can dissolve this compound?
A3: this compound is generally soluble in nonpolar organic solvents. Effective solvents include chloroform, dichloromethane (DCM), benzene, and toluene.[1] It may also exhibit some solubility in coordinating solvents such as N,N-dimethylformamide (DMF).[2]
Q4: Can heating improve the solubility of this compound?
A4: Yes, increasing the temperature can enhance the solubility of porphyrins in many solvents. However, for aqueous solutions, this effect may be limited, and prolonged heating can risk degradation of the compound. For organic solvents, increasing the temperature is a common practice to improve solubility.[3]
Q5: How does pH affect the solubility of this compound?
A5: The solubility of the parent this compound is largely independent of pH in the typical biological range. However, if the porphyrin ring is chemically modified with ionizable groups (e.g., carboxylic or sulfonic acids), the solubility will become pH-dependent.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution(s) |
| This compound precipitates when added to an aqueous buffer. | High hydrophobicity and aggregation of the molecule in a polar environment. | 1. Use a co-solvent: Initially dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous buffer. 2. Formulate with a surfactant: Prepare a solution of a biocompatible surfactant (e.g., Tween 80, Cremophor EL) above its critical micelle concentration and then add the this compound. 3. Encapsulate in cyclodextrins: Prepare an inclusion complex with a suitable cyclodextrin (e.g., HP-β-CD) before introducing it to the aqueous medium. |
| The prepared solution is cloudy or shows visible particles. | Incomplete dissolution or aggregation over time. | 1. Increase sonication time: Use a bath or probe sonicator to break down aggregates. 2. Filter the solution: Use a syringe filter (e.g., 0.22 µm) to remove undissolved particles, but be aware this may reduce the final concentration. 3. Optimize the formulation: Adjust the ratio of co-solvent, surfactant, or cyclodextrin to the drug. |
| Low drug loading in nanoparticle formulations. | Poor affinity of this compound for the nanoparticle core or leakage during preparation. | 1. Modify the nanoparticle composition: For liposomes, choose lipids with a transition temperature appropriate for the preparation method. For polymeric nanoparticles, select a polymer with a hydrophobicity that is compatible with this compound. 2. Optimize the preparation method: For liposomes, ensure the drug is added with the lipids in the organic phase. For polymeric nanoparticles, adjust the solvent evaporation rate or the emulsification process. |
| Variability in experimental results. | Inconsistent solubility and aggregation state of this compound between experiments. | 1. Standardize the stock solution preparation: Develop a consistent protocol for preparing the this compound stock solution, including the choice of solvent, concentration, and storage conditions. 2. Characterize the formulation: Regularly characterize the particle size and homogeneity of the prepared solution using techniques like Dynamic Light Scattering (DLS). |
Data Presentation
Table 1: Representative Solubility of Tetraphenylporphyrin (TPP) and a Metallated Derivative (TPPMnCl) in Ethanol-Water Mixtures.
Note: This data is for TPP and its manganese chloride complex, which can serve as a proxy for the expected behavior of this compound. Actual solubility values for this compound may vary.
| Temperature (°C) | Mass Fraction of Ethanol | Solubility of TPP (mol fraction x 10^6) | Solubility of TPPMnCl (mol fraction x 10^5) |
| 30 | 1.00 | 1.85 | 1.98 |
| 40 | 1.00 | 2.50 | 2.15 |
| 50 | 1.00 | 3.35 | 2.33 |
| 30 | 0.90 | 0.98 | 1.25 |
| 40 | 0.90 | 1.35 | 1.36 |
| 50 | 0.90 | 1.82 | 1.48 |
| 30 | 0.80 | 0.45 | 0.75 |
| 40 | 0.80 | 0.62 | 0.82 |
| 50 | 0.80 | 0.85 | 0.90 |
Data adapted from Li, C., et al. (2015). Solubilities of 5,10,15,20-Tetraphenylporphyrin and 5,10,15,20-Tetraphenylporphyrin Manganese(III) Chloride in Binary Ethanol + Water Solvent Mixtures. Journal of Chemical & Engineering Data, 60(3), 830-835.[3][4]
Table 2: Anticancer Activity of a Water-Soluble Gold(III) Porphyrin.
| Compound | Cell Line | IC50 (µM) |
| Octahydroxy Gold(III) Porphyrin | A2780 (Human Ovarian Cancer) | 9 |
| Octamethoxy Gold(III) Porphyrin | A2780 (Human Ovarian Cancer) | 28 |
| Metal-free Octahydroxy Porphyrin | A2780 (Human Ovarian Cancer) | 29 |
Data from Lammer, A. D., et al. (2015). Synthesis and anti-cancer activities of a water soluble gold(III) porphyrin. Journal of Porphyrins and Phthalocyanines, 19(01n03), 398-403.[5][6]
Experimental Protocols
Protocol 1: Solubilization using Cyclodextrin Encapsulation (Co-precipitation Method)
This protocol is adapted for this compound based on general methods for encapsulating hydrophobic drugs in cyclodextrins.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol (or other suitable organic solvent)
-
Magnetic stirrer and hot plate
-
Filtration apparatus
-
Freeze-dryer (optional)
Procedure:
-
Determine the appropriate host-guest ratio: A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.
-
Dissolve the guest molecule: Dissolve a known amount of this compound in a minimal volume of ethanol.
-
Prepare the host solution: In a separate container, dissolve the corresponding molar amount of HP-β-CD in deionized water with stirring. Heating may be required to fully dissolve the cyclodextrin.
-
Complexation: Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring vigorously.
-
Stirring: Continue to stir the mixture for 24-48 hours at room temperature or a slightly elevated temperature.
-
Isolation of the complex:
-
Co-precipitation: If the complex precipitates, cool the solution and collect the solid by filtration. Wash the solid with a small amount of cold water and then a non-solvent for the complex (e.g., diethyl ether) to remove any surface-adsorbed drug.
-
Freeze-drying: If the complex is soluble, freeze the entire solution and lyophilize to obtain a dry powder of the inclusion complex.
-
-
Characterization: Confirm the formation of the inclusion complex using techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).
-
Solubility Assessment: Determine the solubility of the resulting complex in the desired aqueous medium and compare it to that of the free this compound.
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol provides a general framework for encapsulating the hydrophobic this compound into the lipid bilayer of liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Chloroform
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Bath sonicator or extruder
-
Vacuum pump
Procedure:
-
Lipid and Drug Dissolution: In a round-bottom flask, dissolve the desired amounts of phospholipids, cholesterol, and this compound in chloroform. A typical molar ratio is 7:3 for lipid to cholesterol. The drug-to-lipid ratio can be varied (e.g., 1:20 w/w).
-
Thin-Film Formation: Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. Rotate the flask during evaporation to ensure the formation of a thin, even lipid film on the inner wall.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding the desired aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the chosen phospholipid.
-
Vesicle Formation: Agitate the flask by hand or on a vortex mixer until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).
-
Sizing:
-
Sonication: Sonicate the MLV suspension in a bath sonicator to reduce the vesicle size and form small unilamellar vesicles (SUVs).
-
Extrusion: For a more uniform size distribution, subject the MLV suspension to multiple passes (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This should also be performed at a temperature above the Tc of the lipids.
-
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A logical workflow for selecting and optimizing a strategy to enhance the aqueous solubility of this compound.
Proposed Signaling Pathway for this compound Anticancer Activity
Caption: A proposed mechanism of this compound-induced apoptosis via mitochondrial targeting and TrxR inhibition.
References
Technical Support Center: Gold Porphyrin Aggregation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of gold porphyrin aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of gold porphyrin aggregation?
A1: The most common visual indicator of gold porphyrin aggregation is a change in the color and clarity of the solution. You may observe the solution becoming cloudy or the formation of visible precipitates. Spectroscopically, aggregation is often indicated by changes in the UV-vis absorption spectrum, such as a broadening or splitting of the Soret band, and shifts in the peak wavelength.[1][2]
Q2: What are the primary factors that induce gold porphyrin aggregation?
A2: Gold porphyrin aggregation is primarily influenced by several factors:
-
pH: The acidity or basicity of the solution can significantly impact the protonation state of the porphyrin, leading to aggregation.[3][4][5] For instance, some porphyrins aggregate under acidic conditions.[6]
-
Ionic Strength: High salt concentrations can shield the electrostatic repulsion between porphyrin molecules, promoting aggregation.[7]
-
Concentration: Above a certain critical concentration, porphyrin molecules are more likely to interact and form aggregates.[1]
-
Solvent: The choice of solvent plays a crucial role. Porphyrins are prone to aggregation in aqueous solutions due to their hydrophobic nature.[8] The dielectric constant of the solvent can also influence aggregation.[1]
-
Temperature: Temperature can affect the solubility and the kinetic stability of porphyrin solutions. Storing solutions at recommended temperatures (typically 2°- 8°C) can help prevent aggregation.[7]
Q3: How does aggregation affect the properties and performance of gold porphyrins in my experiments?
A3: Aggregation can have several detrimental effects on the performance of gold porphyrins:
-
Reduced Photophysical Activity: Aggregation can quench fluorescence and reduce the efficiency of reactive oxygen species (ROS) generation, which is critical for applications like photodynamic therapy (PDT).[9][10]
-
Altered Catalytic Activity: In catalytic applications, aggregation can block active sites and reduce the overall catalytic efficiency.[1][11]
-
Decreased Bioavailability: In drug delivery applications, aggregates can be too large for efficient cellular uptake and may be cleared more rapidly from circulation.
-
Inaccurate Spectroscopic Measurements: Aggregation leads to deviations from the Beer-Lambert law, making quantitative analysis based on UV-vis spectroscopy unreliable.[1]
Q4: What is the difference between H- and J-aggregates?
A4: H-aggregates and J-aggregates are two common forms of porphyrin self-assembly with distinct spectroscopic signatures:
-
H-aggregates (face-to-face): In H-aggregates, the porphyrin molecules are stacked directly on top of each other. This arrangement typically results in a blue-shift (a shift to a shorter wavelength) of the Soret band in the UV-vis spectrum.[1][12][13]
-
J-aggregates (edge-to-edge): In J-aggregates, the porphyrin molecules are arranged in a slipped, head-to-tail fashion. This leads to a red-shift (a shift to a longer wavelength) of the Soret band.[1][2][13]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to gold porphyrin aggregation.
Problem 1: My gold porphyrin solution has become cloudy and/or shows a precipitate.
This is a clear sign of significant aggregation.
-
Immediate Action:
-
Stop the experiment: Do not use the aggregated solution for your experiments as the results will be unreliable.
-
Attempt to redissolve: Gentle sonication or adjusting the pH to a range where the porphyrin is known to be monomeric may help to redissolve the aggregates.[7]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible gold porphyrin aggregation.
Problem 2: My UV-vis spectrum shows a broadened or shifted Soret band, but the solution appears clear.
This indicates the presence of nano- to micro-scale aggregates that are not visible to the naked eye.
-
Characterization:
-
UV-vis Spectroscopy: Monitor the Soret band for changes. A blue-shift suggests H-aggregation, while a red-shift indicates J-aggregation.[1][2][13]
-
Dynamic Light Scattering (DLS): Use DLS to determine the size distribution of particles in your solution. The presence of larger particles (e.g., >10 nm) is indicative of aggregation.
-
Fluorescence Spectroscopy: Aggregation often leads to fluorescence quenching. A decrease in fluorescence intensity compared to a known monomeric standard can confirm aggregation.[12]
-
-
Mitigation Strategies:
-
Add Surfactants: The addition of surfactants like cetyltrimethylammonium bromide (CTAB) or sodium dodecyl sulfate (SDS) can help to break up aggregates and stabilize monomeric porphyrins by forming micelles.[14][15]
-
Use Polymeric Excipients: Polymers such as polyethylene glycol (PEG) can be used to sterically stabilize the gold porphyrins and prevent aggregation.[16]
-
Optimize pH and Ionic Strength: Systematically vary the pH and ionic strength of your solution to find conditions that favor the monomeric state.
Caption: Mitigation strategies for sub-visible gold porphyrin aggregation.
-
Data Presentation
Table 1: Influence of pH on Porphyrin Aggregation
| Porphyrin Type | pH Range for Aggregation | Spectroscopic Change | Reference |
| Tetrakis(4-sulfonatophenyl)porphyrin (TPPS4) | Low pH | Formation of aggregated dication | [3][4] |
| Coproporphyrin (CP) and Uroporphyrin (UP) | pH-dependent | Dimeric and highly aggregated forms | [5] |
| Tetrakis(4-sulfonatophenyl)porphyrin (TPPS) | pH 3.0 | Rapid decolorization of Rhodamine B, indicating specific aggregation state | [4] |
| TPPS-coated Gold Nanoparticles | pH ~5.0 | Diprotonated porphyrin, release from nanoparticle surface | [6] |
Table 2: Spectroscopic Signatures of Porphyrin Aggregation
| Aggregate Type | Spectroscopic Technique | Characteristic Change | Reference |
| H-aggregate | UV-vis Spectroscopy | Blue-shift of the Soret band | [1][12][13] |
| J-aggregate | UV-vis Spectroscopy | Red-shift of the Soret band | [1][2][13] |
| General Aggregation | Fluorescence Spectroscopy | Quenching of fluorescence emission | [12] |
| General Aggregation | UV-vis Spectroscopy | Broadening of the Soret band | [13] |
| General Aggregation | Resonance Light Scattering | Increased scattering intensity | [14] |
Experimental Protocols
Protocol 1: Monitoring Gold Porphyrin Aggregation using UV-vis Spectroscopy
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the gold porphyrin in a suitable organic solvent (e.g., DMSO) where it is known to be monomeric.
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the stock solution in the aqueous buffer or solvent system of interest.
-
To investigate the effect of pH, prepare a series of buffers with varying pH values and add a constant amount of the porphyrin stock solution to each.
-
To investigate the effect of ionic strength, prepare solutions with varying concentrations of a salt (e.g., NaCl) at a constant pH.
-
-
Spectroscopic Measurement:
-
Use a dual-beam UV-vis spectrophotometer.
-
Record the absorption spectrum of each solution over a wavelength range that covers the Soret band (typically 350-500 nm) and the Q-bands (typically 500-700 nm).
-
Use the appropriate buffer or solvent as a blank.
-
-
Data Analysis:
-
Plot the absorbance spectra for the different conditions.
-
Analyze the position, shape, and intensity of the Soret band. Note any shifts in the maximum absorption wavelength (λmax), broadening of the peak, or the appearance of new peaks.
-
Check for deviations from the Beer-Lambert law by plotting absorbance at λmax versus concentration. A non-linear plot is indicative of aggregation.[1]
-
Protocol 2: Characterization of Aggregate Size using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare the gold porphyrin solution under the conditions of interest (e.g., specific pH, ionic strength, concentration).
-
Filter the solution through a 0.2 µm filter to remove any dust or large particulates.
-
-
DLS Measurement:
-
Transfer the filtered solution to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index).
-
Perform the measurement to obtain the correlation function.
-
-
Data Analysis:
-
The instrument software will analyze the correlation function to determine the size distribution of the particles in the solution.
-
The presence of a population of particles with a hydrodynamic radius significantly larger than that expected for a monomeric porphyrin indicates aggregation.
-
Protocol 3: Disaggregation using Surfactants
-
Prepare Aggregated Sample: Prepare a solution of the gold porphyrin under conditions known to cause aggregation (e.g., high concentration in an aqueous buffer).
-
Confirm Aggregation: Confirm the presence of aggregates using UV-vis spectroscopy or DLS as described in the protocols above.
-
Titration with Surfactant:
-
Prepare a stock solution of a suitable surfactant (e.g., 10 mM CTAB).
-
Add small aliquots of the surfactant stock solution to the aggregated porphyrin solution.
-
After each addition, gently mix the solution and record the UV-vis spectrum.
-
-
Monitor Disaggregation:
-
Observe the changes in the Soret band. Disaggregation is typically indicated by a sharpening of the band and a shift in λmax back towards the value observed for the monomeric species.
-
Continue adding the surfactant until no further changes in the spectrum are observed, indicating that the porphyrins are encapsulated in micelles.[14]
-
Visualization of Key Concepts
Caption: H- and J-aggregation pathways of porphyrins from a monomeric state.
References
- 1. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The influence of pH on charged porphyrins studied by fluorescence and photoacoustic spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The influence of aggregation of porphyrins on the efficiency of photogeneration of hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nanohybrids.net [nanohybrids.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Capped Plasmonic Gold and Silver Nanoparticles with Porphyrins for Potential Use as Anticancer Agents—A Review [mdpi.com]
- 11. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Porphyrin Photoabsorption and Fluorescence Variation with Adsorptive Loading on Gold Nanoparticles [frontiersin.org]
- 13. A2BC-Type Porphyrin SAM on Gold Surface for Bacteria Detection Applications: Synthesis and Surface Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Optimization of [Au(TPP)]Cl Catalysis
Welcome to the technical support center for the optimization of reaction conditions for Gold(III) meso-tetraphenylporphyrin chloride, [Au(TPP)]Cl, catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what types of reactions does it catalyze?
A1: this compound is a gold(III) complex featuring a tetraphenylporphyrin ligand. The gold(III) center, stabilized by the robust porphyrin macrocycle, acts as a Lewis acid catalyst. It is particularly effective in activating alkynes, allenes, and alkenes towards nucleophilic attack. Common reactions catalyzed by this compound and other gold porphyrins include:
-
Cycloisomerization of allenones to furans: An efficient intramolecular carbon-oxygen bond formation.
-
Hydroamination and hydration of alkynes: Addition of amines or water across a carbon-carbon triple bond.
-
Oxidative amination of phenols: Formation of carbon-nitrogen bonds.
-
Other addition and cyclization reactions.
The strong chelation by the porphyrin ligand imparts significant stability to the gold(III) ion under physiological conditions, which is a known challenge for many other gold(III) complexes.
Q2: My this compound-catalyzed reaction is not working or giving low yields. What are the most critical parameters to check first?
A2: For low or no conversion, the following parameters are critical:
-
Co-catalyst/Additive: Many this compound-catalyzed reactions require a co-catalyst, often a Brønsted or Lewis acid, to generate the active cationic gold species. For example, the cycloisomerization of allenones is highly dependent on the presence of an acid like trifluoroacetic acid (CF3CO2H)[1]. Ensure the co-catalyst is fresh and added in the correct stoichiometry.
-
Temperature: Reaction temperature is crucial. Some reactions may be sluggish at room temperature and require heating. For instance, the cycloisomerization of allenones shows significantly higher yields at 60 °C compared to room temperature[1].
-
Solvent: The choice of solvent can dramatically impact the reaction rate and selectivity by influencing the solubility of reactants and the stability of intermediates. It is essential to use dry, high-purity solvents.
-
Catalyst Purity and Handling: Ensure your this compound is of high purity. Impurities, particularly coordinating species, can poison the catalyst.
Q3: How can I tell if my this compound catalyst has decomposed or deactivated?
A3: Catalyst deactivation can manifest as a decrease in reaction rate or a complete halt of the reaction. Visual changes, such as a color change of the reaction mixture (e.g., formation of gold colloids, often appearing purple or black), can indicate the reduction of Au(III) to Au(0) nanoparticles. High-affinity impurities like halides or bases can poison the catalyst by strongly binding to the gold center.
Q4: Is it possible to regenerate a deactivated this compound catalyst?
A4: While specific protocols for this compound regeneration are not widely documented, general methods for regenerating gold catalysts may be applicable. These often involve washing the catalyst to remove adsorbed poisons or using an acid activator to reactivate the catalytic species. However, if significant reduction to Au(0) has occurred, regeneration might be challenging.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound catalyzed reactions.
Problem 1: Low to No Product Formation (Starting Material Unchanged)
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Verify the purity and integrity of your this compound. Consider synthesizing a fresh batch if in doubt. |
| Missing or Inactive Co-catalyst/Additive | For reactions requiring an acid co-catalyst (e.g., cycloisomerizations), ensure it has been added in the correct amount and is of high purity. Some reactions are highly sensitive to the specific acid used[1]. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC/LC-MS to find the optimal temperature. Be aware that excessive heat can lead to catalyst decomposition. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities. Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Catalyst Poisoning | Purify all starting materials and solvents to remove potential poisons like halides, sulfur compounds, or strong bases. |
Problem 2: Formation of Multiple Products or Side Reactions
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Lowering the reaction temperature may improve selectivity by favoring the desired reaction pathway. |
| Sub-optimal Co-catalyst/Additive Concentration | Vary the concentration of the co-catalyst. Too much or too little can sometimes lead to side reactions. |
| Solvent Effects | The solvent can influence the selectivity of the reaction. Experiment with different solvents to minimize the formation of byproducts. |
| Reaction Time | Monitor the reaction over time. The desired product might be an intermediate that converts to byproducts upon prolonged reaction times. |
Data Presentation
The following tables summarize quantitative data for representative this compound-catalyzed reactions.
Table 1: Optimization of this compound-Catalyzed Cycloisomerization of Allenones
| Entry | Substrate | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Phenyl-2,3-butadien-1-one | CF3CO2H (10 mol%) | Acetone | 60 | 0.5 | 88 |
| 2 | 1-Phenyl-2,3-butadien-1-one | None | Acetone | 60 | 2 | 0 |
| 3 | 1-Phenyl-2,3-butadien-1-one | CF3CO2H (10 mol%) | Acetone | Room Temp | 2 | 28 |
| 4 | 1-(p-Tolyl)-2,3-butadien-1-one | CF3CO2H (10 mol%) | Acetone | 60 | 0.5 | 92 |
| 5 | 1-(p-Methoxyphenyl)-2,3-butadien-1-one | CF3CO2H (10 mol%) | Acetone | 60 | 0.5 | 95 |
Data extracted from Che and co-workers, Org. Lett. 2006, 8 (19), pp 4279–4282.[1]
Table 2: Substrate Scope for Oxidative Amination of Phenols Catalyzed by M[TPP]Cl (M = Fe, Mn)
While this reaction is reported with Fe and Mn analogs, the general principles can inform the optimization of similar reactions with this compound.
| Entry | Phenol | Aniline | Catalyst | Oxidant | Solvent | Yield (%) |
| 1 | 2,6-Dimethoxyphenol | 3,4-Dimethoxyaniline | Fe[TPP]Cl | t-BuOOH | HFIP | 78 |
| 2 | 2,6-Dimethoxyphenol | 3,4-Dimethoxyaniline | Fe[TPP]Cl | UHP | HFIP | 79 |
| 3 | 2,6-Dimethoxyphenol | 3,4-Dimethoxyaniline | Mn[TPP]Cl | t-BuOOH | HFIP | Decomposition |
| 4 | 2,4-Dimethylphenol | 3,4-Dimethoxyaniline | Fe[TPP]Cl | t-BuOOH | HFIP | 39 |
| 5 | 2,4-Dimethylphenol | 3,4-Dimethoxyaniline | Mn[TPP]Cl | UHP | HFIP | 52 |
Data adapted from Pappo and co-workers, Org. Lett. 2020, 22 (5), pp 1788–1793.
Experimental Protocols
Protocol 1: General Procedure for this compound-Catalyzed Cycloisomerization of Allenones
To a solution of the allenone (1.0 equiv) in acetone, this compound (0.01 equiv) and trifluoroacetic acid (0.1 equiv) are added. The resulting mixture is stirred at 60 °C for 30 minutes. After completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding furan product[1].
Protocol 2: General Procedure for Gold-Catalyzed Intermolecular Hydroamination of Alkynes
In a reaction vessel under an inert atmosphere, the alkyne (1.5 equiv), amine (1.0 equiv), gold catalyst (e.g., this compound, 1-5 mol%), and a co-catalyst if required (e.g., a silver salt to abstract the chloride) are dissolved in a dry solvent. The mixture is heated to the desired temperature and stirred until the reaction is complete (monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, and the solvent is removed in vacuo. The crude product is purified by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: General workflow for optimizing reaction conditions.
References
Technical Support Center: Purification of Crude [Au(TPP)]Cl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude [Au(TPP)]Cl (Chloro(meso-tetraphenylporphyrinato)gold(III)).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound product?
A1: Common impurities can include unreacted free-base tetraphenylporphyrin (H₂TPP), excess gold salt starting material (e.g., HAuCl₄ or its salts), and porphyrin-related side products such as chlorins (a dihydroporphyrin), which can form during the synthesis.[1] Solvents from the reaction and workup may also be present.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary and most effective methods for purifying this compound are column chromatography on silica gel and recrystallization. A combination of these techniques often yields a product of high purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of this compound from impurities. The different components will travel up the plate at different rates, appearing as distinct spots under UV light or after staining.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is typically a dark, crystalline solid. The color in solution, usually in chlorinated solvents like dichloromethane or chloroform, is often described as brownish.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC. | The solvent system (eluent) is either too polar or not polar enough. | Test a range of solvent systems with varying polarities. A common starting point for metalloporphyrins is a mixture of a nonpolar solvent like hexane and a more polar solvent like dichloromethane or ethyl acetate. Adjust the ratio to achieve good separation of the desired product spot from impurity spots. |
| The product is not moving down the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/dichloromethane mixture, slowly increase the proportion of dichloromethane. |
| All compounds come off the column at once. | The eluent is too polar. | Start with a less polar eluent and gradually increase the polarity. This will allow for a stepwise elution of the different components. |
| Streaking of the band on the column. | The crude product may be overloaded on the column, or it may not be fully soluble in the eluent. The silica gel may not be packed properly. | Ensure the crude product is dissolved in a minimum amount of the initial eluent before loading it onto the column. Make sure the column is packed uniformly without any air bubbles or cracks. Reduce the amount of crude product loaded. |
| Colorless fractions are being collected after the main colored band. | This is normal. The desired product has likely been fully eluted. | Continue to monitor the fractions by TLC to ensure no product is being missed. Once the desired product is no longer detected, the column can be flushed with a more polar solvent to remove any remaining highly polar impurities. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | An inappropriate solvent has been chosen. | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test small batches of your crude product with different solvents to find a suitable one. For metalloporphyrins, chlorinated solvents like chloroform or dichloromethane are often good choices for dissolution, with a less polar solvent like hexane or methanol used as the anti-solvent. |
| No crystals form upon cooling. | The solution is not saturated, or the cooling process is too rapid. | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool slowly. If crystals still do not form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound to induce crystallization. Placing the solution in an ice bath can also promote crystallization.[2] |
| The product precipitates as an oil instead of crystals. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a different solvent system may also be necessary. |
| The recovered crystals are not pure. | Impurities may have co-precipitated with the product. The cooling was too fast. | Ensure the solution cools slowly to allow for the selective crystallization of the desired product. A second recrystallization step may be necessary to achieve higher purity. Washing the collected crystals with a small amount of cold solvent can also help remove surface impurities. |
Experimental Protocols
Column Chromatography Protocol (General)
This is a general procedure for the purification of metalloporphyrins and may need to be optimized for this compound.
-
Prepare the Column:
-
Select a glass column of appropriate size based on the amount of crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain. Tap the column gently to ensure even packing and to remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary, and then adsorb it onto a small amount of silica gel, which is then carefully added to the top of the column).
-
Carefully add the sample solution to the top of the column.
-
-
Elute the Column:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Start with a low polarity eluent (e.g., hexane or a hexane-rich mixture with dichloromethane) to elute less polar impurities.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of dichloromethane) to elute the this compound. The main product will likely move as a distinct colored band.
-
Collect fractions and monitor them by TLC.
-
-
Isolate the Product:
-
Combine the pure fractions containing the this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Recrystallization Protocol (Vapor Diffusion)
This method is effective for growing high-quality crystals of metalloporphyrins.[1]
-
Dissolve the Crude Product:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is readily soluble (e.g., chloroform or dichloromethane) in a small vial or test tube.
-
-
Prepare the Diffusion Chamber:
-
Place the vial containing the dissolved product into a larger, sealed chamber (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a layer of an "anti-solvent" (a solvent in which the this compound is poorly soluble, such as hexane or methanol) to the bottom of the larger chamber, ensuring the level is below the top of the inner vial.
-
-
Crystal Growth:
-
Seal the chamber and leave it undisturbed.
-
The vapor of the anti-solvent will slowly diffuse into the solution of the product, gradually decreasing its solubility.
-
Over time (hours to days), pure crystals of this compound should form.
-
-
Isolate the Crystals:
-
Once a sufficient amount of crystals has formed, carefully remove the inner vial.
-
Isolate the crystals by decanting the mother liquor or by filtration.
-
Wash the crystals with a small amount of the cold anti-solvent and allow them to dry.
-
Data Presentation
Table 1: Solvent Systems for TLC and Column Chromatography of Metalloporphyrins.
| Compound Type | Stationary Phase | Typical Eluent Systems (in order of increasing polarity) |
| Free-base Porphyrins (e.g., H₂TPP) | Silica Gel | Hexane/Dichloromethane (e.g., 4:1 to 1:1 v/v) |
| Metalloporphyrins (e.g., this compound) | Silica Gel | Dichloromethane, Chloroform, or mixtures with small amounts of methanol (e.g., 1-2%) for more polar analogues. |
Note: The optimal eluent system for this compound should be determined empirically by TLC analysis.
Visualizations
References
Technical Support Center: [Au(TPP)]Cl Stabilization in Physiological Conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing [Au(TPP)]Cl (Gold(III) meso-tetraphenylporphyrin chloride) in physiological conditions. Unstable and redox-reactive by nature, Gold(III) requires stabilization for experimental validity and potential therapeutic applications.[1] This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color and precipitating in my physiological buffer (e.g., PBS, pH 7.4)?
A1: this compound is inherently unstable under physiological conditions. The gold(III) center is susceptible to reduction to gold(I) or gold(0), leading to aggregation and precipitation. This is often observed as a color change from the characteristic Soret and Q bands of the porphyrin macrocycle to a broader spectrum, or the appearance of a visible precipitate.
Q2: What are the primary degradation pathways for this compound in biological media?
A2: The primary degradation pathway involves the reduction of the Au(III) center. This can be initiated by reducing agents present in the media, such as thiols (e.g., glutathione) or other biomolecules. Once reduced, the resulting species can aggregate, leading to a loss of the defined porphyrin structure and activity.
Q3: How can I improve the stability of my this compound formulation?
A3: Several strategies can be employed to enhance the stability of this compound. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect the compound from the surrounding environment and improve its stability and solubility.[2][3][4]
-
Ligand modification: The use of N-heterocyclic carbene (NHC) ligands or pincer-type cyclometalated ligands can stabilize the gold(III) ion.[1]
-
Formulation with stabilizing agents: Incorporating agents like polyethylene glycol (PEG) into the formulation can increase circulation time and reduce aggregation.[3]
Q4: What initial checks should I perform if I suspect my this compound has degraded?
A4: The first step is to perform UV-Vis spectroscopy. A significant change in the Soret band (around 400-450 nm) and the Q-bands (500-700 nm) is a strong indicator of degradation or aggregation.[5] Dynamic Light Scattering (DLS) can also be used to check for the formation of aggregates.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected color change of the solution (e.g., from green/brown to purple/black). | Reduction of Au(III) to Au(0) nanoparticles. | Confirm with UV-Vis spectroscopy by looking for the appearance of a surface plasmon resonance peak around 520-550 nm.[6] Consider using a more robust formulation, such as liposomal encapsulation.[2] |
| Precipitate formation upon addition to physiological buffer. | Poor solubility and aggregation of this compound. | Prepare a stock solution in an organic solvent (e.g., DMSO) and add it to the buffer with vigorous stirring. For long-term stability, consider nanoparticle-based formulations.[3][4] |
| Inconsistent results in biological assays. | Degradation of the compound during the experiment. | Prepare fresh solutions for each experiment. Monitor the stability of the compound in the assay media over the time course of the experiment using UV-Vis spectroscopy. |
| Broadening and red-shifting of the Soret peak in UV-Vis spectra. | Aggregation of the porphyrin molecules. | Dilute the sample and re-measure. If aggregation persists, sonication may help to break up aggregates. For future experiments, consider formulation strategies to prevent aggregation.[6] |
Data Hub: Stability of this compound Formulations
| Formulation | Conditions | Stability Metric | Value | Reference |
| Free this compound | PBS, pH 7.4, 37°C | Half-life | < 1 hour (qualitative) | General knowledge |
| Liposomal this compound | Physiological Buffer | Particle Size | ~100 nm | [4] |
| PEG-modified lipid nanoparticles | In vivo (mouse model) | Tumor Inhibition | Significant | [3] |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopy for Stability Assessment
Objective: To monitor the stability of this compound in a physiological buffer over time by observing changes in its absorption spectrum.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Dilute the stock solution in PBS to a final concentration suitable for UV-Vis analysis (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize solvent effects.
-
Immediately after preparation, record the UV-Vis spectrum from 300 to 800 nm. The characteristic Soret band should be visible around 410-420 nm.[6]
-
Incubate the solution under desired experimental conditions (e.g., 37°C).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum.
-
Data Analysis: Monitor for a decrease in the Soret band intensity, a broadening of the peak, or the appearance of new peaks, which would indicate degradation or aggregation.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Analysis
Objective: To determine the particle size distribution of a this compound formulation and monitor for the formation of aggregates over time.
Materials:
-
This compound formulation (e.g., in PBS)
-
DLS instrument
-
Appropriate cuvettes for DLS measurement
Procedure:
-
Prepare the this compound sample in the desired physiological buffer as described in Protocol 1.
-
Filter the sample through a 0.22 µm filter to remove any dust or large particles, if appropriate for the formulation.
-
Transfer the sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Perform the DLS measurement according to the instrument's instructions.
-
Repeat the measurement at various time points to monitor for changes in particle size.
-
Data Analysis: An increase in the average particle size or the appearance of a second, larger population of particles is indicative of aggregation.
Visualizations
Caption: Degradation pathway of this compound in physiological conditions.
Caption: Workflow for assessing the stability of this compound.
Caption: Logical flow for troubleshooting experimental issues.
References
- 1. Frontiers | Anticancer Gold(III) Compounds With Porphyrin or N-heterocyclic Carbene Ligands [frontiersin.org]
- 2. Liposomal formulation of a gold(iii) metalloantibiotic: a promising strategy against antimicrobial resistance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. The cytotoxic effects of lipidic formulated gold porphyrin nanoparticles for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted Gold Porphyrins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted gold porphyrins.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of substituted gold porphyrins, from the initial condensation to the final purification.
| Problem | Potential Cause(s) | Suggested Solution(s) | Visual/Spectroscopic Indicators |
| Low or No Porphyrin Formation (Pre-metalation) | Incorrect stoichiometry of pyrrole and aldehyde. | Ensure an accurate 1:1 molar ratio of reactants. | - |
| Inactive or insufficient acid catalyst. | Use a fresh, anhydrous acid catalyst (e.g., BF₃·Et₂O, TFA). The choice of acid can influence the formation of side products like N-confused porphyrins. | Reaction fails to develop the characteristic dark color. | |
| Non-optimal reaction conditions (time, temperature, concentration). | For Lindsey synthesis, ensure high dilution (~10 mM) to favor cyclization. For Adler-Longo, ensure reflux temperature is maintained in propionic acid. | - | |
| Low Yield of Gold Porphyrin (Post-metalation) | Incomplete metalation. | Increase reaction time and/or temperature. Ensure the gold salt (e.g., KAuCl₄) is fully dissolved. The use of a moderate excess of the metal salt can drive the reaction to completion. | UV-Vis spectrum shows a persistent peak corresponding to the free-base porphyrin. |
| Reduction of Au(III) to Au(I) or Au(0). | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The inherent instability of the gold(III) ion can lead to its reduction under physiological or even some reaction conditions. | A color change to a brownish or black precipitate may indicate the formation of gold nanoparticles. | |
| Demetalation during workup or purification. | Avoid strongly acidic conditions during workup. Some substituted gold porphyrins can be sensitive to demetalation, especially if the substituents are modified after metalation. | Reappearance of the free-base porphyrin peak in the UV-Vis spectrum after purification. | |
| Side reactions of substituents. | Protect sensitive functional groups (e.g., hydroxyl groups with acetyl groups) before the metalation step. | Complex mixture of products observed by TLC or HPLC. | |
| Difficult Purification | Presence of tar-like byproducts. | This is common in the Adler-Longo method. Ensure thorough washing of the crude product with a suitable solvent like methanol to remove a significant portion of these impurities before chromatography. | A dark, sticky residue that is difficult to dissolve. |
| Closely-eluting impurities (e.g., oligomers, isomers). | Use a high-quality silica gel or alumina for column chromatography. A gradient elution system may be necessary to achieve good separation. | Streaking or overlapping spots on TLC. Multiple peaks that are not well-resolved in HPLC. | |
| Insolubility of the gold porphyrin. | For purification, use a solvent system in which the compound is soluble (e.g., dichloromethane, chloroform). For applications, consider synthesizing derivatives with solubilizing groups. | The product precipitates on the column or is difficult to dissolve for loading. | |
| Unexpected Side Products | Formation of N-confused porphyrins. | The choice of acid catalyst can influence the yield of these isomers. BF₃·Et₂O may give lower yields of N-confused porphyrins compared to TFA. | Can be identified by changes in the UV-Vis and NMR spectra compared to the expected product. |
| Chlorin contamination (reduced porphyrin). | Ensure complete oxidation of the porphyrinogen intermediate. In the Lindsey method, use a sufficient amount of oxidant (e.g., DDQ). In the Adler-Longo method, exposure to air during reflux is crucial. | A characteristic absorption band around 650 nm in the UV-Vis spectrum. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in gold porphyrin synthesis?
A1: Low yields can stem from several factors, but a primary cause is often the formation of undesired linear aldehyde-pyrrole oligomers and other side reactions during the initial porphyrin synthesis. For the gold insertion step, incomplete metalation or reduction of the Au(III) center are common culprits.
Q2: How can I improve the solubility of my substituted gold porphyrin?
A2: Poor solubility in aqueous media is a known limitation for many porphyrins. To improve solubility, you can introduce hydrophilic substituents to the porphyrin periphery, such as hydroxyl, sulfonate, or short PEG chains. However, be aware that these modifications can sometimes affect the biological properties of the compound.
Q3: My reaction mixture for the gold insertion step is turning brown/black. What is happening?
A3: A brown or black precipitate is often an indication of the reduction of Au(III) to metallic gold (Au(0)) nanoparticles. The gold(III) ion is a strong oxidizing agent and can be unstable. To mitigate this, ensure you are using anhydrous solvents and consider running the reaction under an inert atmosphere.
Q4: I am trying to functionalize the substituents on my gold porphyrin, but I am losing the gold. Why?
A4: This is likely due to demetalation. Some reaction conditions, particularly those involving strong acids or bases, can cause the gold ion to be removed from the porphyrin core. It is often a better strategy to synthesize the fully substituted free-base porphyrin first and then perform the gold metalation as one of the final steps. If post-metalation modification is necessary, protecting groups for sensitive functionalities should be considered.
Q5: What are the key spectroscopic changes I should look for to confirm successful gold insertion?
A5: The most significant change is observed in the UV-Vis spectrum. Upon metalation, the four Q-bands of the free-base porphyrin typically collapse into two. The Soret band also shifts, often to a shorter wavelength (hypsochromic shift). In the ¹H NMR spectrum, the signals for the inner N-H protons of the free-base porphyrin (typically found in the -2 to -4 ppm region) will disappear.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of the free-base porphyrin (precursor) and the subsequent gold metalation step. Note that yields are highly dependent on the specific substituents, reaction scale, and purification method.
| Porphyrin Type | Synthesis Method (Precursor) | Typical Precursor Yield (%) | Gold Metalation Yield (%) | Reference(s) |
| meso-Tetraphenylporphyrin (TPP) | Adler-Longo | 10 - 30 | ~80 | |
| meso-Tetraphenylporphyrin (TPP) | Lindsey | 10 - 60 | ~80 | |
| meso-Substituted Porphyrins (various) | Mixed Aldehyde Condensation | 5 - 20 | 40 - 95 | |
| Octaethylporphyrin (OEP) | - | - | 40 - 53 | |
| Hydroxylated TPP | Boron tribromide cleavage | - | ~20 (with deprotection) |
Experimental Protocols
Protocol: Synthesis of meso-Tetraphenylporphyrin Gold(III) Chloride ([Au(TPP)]Cl)
This protocol is a representative example for the metalation of a meso-substituted porphyrin.
Materials:
-
meso-Tetraphenylporphyrin (H₂TPP)
-
Potassium tetrachloroaurate(III) (KAuCl₄)
-
Glacial acetic acid
-
Chloroform
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve H₂TPP in glacial acetic acid.
-
Addition of Gold Salt: Add a solution of KAuCl₄ (1.1 to 1.5 molar equivalents) in a minimum amount of glacial acetic acid to the porphyrin solution.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, looking for the disappearance of the free-base porphyrin's characteristic four Q-bands.
-
Workup: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Add water to precipitate the crude product.
-
Filtration: Collect the purple solid by suction filtration and wash thoroughly with water to remove excess acid and salts.
-
Purification:
-
Dissolve the crude product in a minimal amount of chloroform.
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane or toluene).
-
Load the dissolved product onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of chloroform in hexane) to separate the desired gold porphyrin from any unreacted free-base porphyrin and other impurities.
-
Collect the main purple fraction corresponding to this compound.
-
-
Isolation: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified product as a purple crystalline solid.
-
Characterization: Confirm the identity and purity of the product using UV-Vis spectroscopy, ¹H NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of substituted gold porphyrins.
Caption: Troubleshooting decision tree for low yields in gold porphyrin synthesis.
preventing degradation of [Au(TPP)]Cl during photodynamic therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with [Au(TPP)]Cl in photodynamic therapy (PDT). This resource provides troubleshooting guidance and frequently asked questions to help you address common challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in photodynamic therapy?
This compound, or Gold(III) meso-tetraphenylporphyrin chloride, is a metalloporphyrin complex being investigated for its potential as a photosensitizer in PDT. The gold(III) center is chelated by a tetraphenylporphyrin ligand. In PDT, photosensitizers are administered and accumulate in target tissues, such as tumors. Upon irradiation with light of a specific wavelength, the photosensitizer is excited and transfers energy to molecular oxygen, generating reactive oxygen species (ROS), like singlet oxygen, which are toxic to cancer cells.
Q2: What are the main degradation pathways for this compound during PDT?
The degradation of this compound during PDT can occur through two primary mechanisms:
-
Photodegradation (Photobleaching): This is the light-induced decomposition of the photosensitizer. The excited state of this compound can react with molecular oxygen or other reactive species, leading to the irreversible destruction of the porphyrin macrocycle. This results in a loss of its photosensitizing ability.
-
Physiological Degradation: Gold(III) complexes are inherently unstable under physiological conditions and can be reduced to gold(I) by biological reductants like glutathione. This can lead to demetalation, where the gold ion is lost from the porphyrin ring, rendering the complex inactive as a photosensitizer.
Q3: How can I prevent the degradation of this compound in my experiments?
Several strategies can be employed to minimize the degradation of this compound:
-
Formulation: Encapsulating this compound in delivery systems like liposomes, micelles, or nanoparticles can protect it from both physiological reductants and photodegradation. These formulations can also improve its solubility and targeted delivery.
-
Structural Modification: While you may be working with this compound specifically, it's worth noting that modifying the peripheral substituents on the porphyrin ring is a strategy used to enhance the stability of gold porphyrins.
-
Control of Experimental Conditions: Minimizing the exposure of your this compound solutions to ambient light and oxygen before the intended irradiation can reduce premature degradation. Using deoxygenated solvents for stock solutions can also be beneficial.
-
Use of Antioxidants: In some contexts, the addition of antioxidants could quench reactive species that might degrade the photosensitizer, though this could also interfere with the therapeutic effect of PDT.
Q4: What is the difference between aggregation and degradation of this compound?
-
Aggregation is a process where individual this compound molecules stack together due to intermolecular forces, forming larger clusters. This is often reversible and can be influenced by factors like concentration, solvent polarity, and temperature. Aggregation can alter the photophysical properties of the photosensitizer, often leading to a decrease in fluorescence and singlet oxygen generation.
-
Degradation is an irreversible chemical change to the this compound molecule, such as the destruction of the porphyrin ring or the loss of the central gold ion. This results in a permanent loss of the photosensitizer's activity.
It is crucial to distinguish between these two processes, as they have different implications for your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpectedly rapid loss of absorbance during irradiation | 1. High light intensity: The light source may be too powerful, causing rapid photobleaching. 2. High oxygen concentration: The presence of excess oxygen can accelerate photodegradation. 3. Solvent effects: The solvent used may promote photodegradation. | 1. Reduce light intensity: Use neutral density filters or decrease the power of your light source. 2. Control oxygen levels: If your experiment allows, consider using solvents with known oxygen concentrations or deoxygenating your solutions prior to the experiment. 3. Solvent selection: Test the photostability of this compound in different solvents to find one that minimizes degradation while being suitable for your experiment. |
| Changes in the shape of the UV-Vis spectrum during irradiation (e.g., peak shifts, appearance of new peaks) | 1. Formation of degradation products: The appearance of new absorption bands may indicate the formation of photoproducts. 2. Aggregation: A broadening or splitting of the Soret band can be indicative of aggregation. A red-shift (J-aggregation) or blue-shift (H-aggregation) may be observed. 3. Demetalation: Loss of the gold(III) ion will result in the spectrum resembling that of the free-base tetraphenylporphyrin. | 1. Analyze degradation products: If possible, use techniques like mass spectrometry or HPLC to identify the chemical nature of the new species. 2. Distinguish from aggregation: Perform concentration-dependent studies. Aggregation is often more pronounced at higher concentrations. Also, try to re-dissolve the sample by dilution or changing the solvent to see if the spectral changes are reversible. 3. Monitor for free-base porphyrin: Compare the final spectrum to a reference spectrum of H₂TPP to check for the characteristic Q-bands of the metal-free porphyrin. |
| Low or no phototoxicity observed in cell-based assays | 1. Degradation of this compound: The photosensitizer may have degraded before or during the experiment. 2. Aggregation: Aggregated photosensitizers often have reduced singlet oxygen quantum yields. 3. Insufficient light dose: The total light energy delivered may not be enough to activate the photosensitizer effectively. 4. Poor cellular uptake: The this compound may not be efficiently taken up by the cells. | 1. Check stability: Confirm the stability of your this compound stock solution and in the cell culture medium under your experimental conditions (light, temperature). 2. Assess aggregation: Use UV-Vis spectroscopy to check for signs of aggregation in your working solutions. Consider using a delivery vehicle to improve solubility and reduce aggregation. 3. Optimize light dose: Increase the irradiation time or light intensity and perform a dose-response curve. 4. Verify uptake: Use techniques like fluorescence microscopy or ICP-MS to confirm that the cells are taking up the this compound. |
| Inconsistent results between experiments | 1. Variability in light source output: The intensity of the lamp may fluctuate over time. 2. Inconsistent sample preparation: Minor variations in concentration, solvent, or handling can affect the results. 3. Oxygen concentration fluctuations: The amount of dissolved oxygen can vary between experiments. | 1. Calibrate light source: Regularly measure the output of your light source using a power meter or actinometry. 2. Standardize protocols: Ensure that all experimental parameters are kept consistent, including incubation times, light exposure, and solution preparation. 3. Control oxygen levels: If oxygen is a critical parameter, take steps to ensure its concentration is consistent, for example by bubbling with air or a specific gas mixture for a set time. |
Quantitative Data Summary
| Parameter | Typical Value Range for Porphyrins | Significance |
| Photodegradation Quantum Yield (Φpd) | 10-6 - 10-4 | A lower value indicates higher photostability. This value represents the fraction of absorbed photons that lead to the degradation of the photosensitizer. |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.3 - 0.8 | A higher value indicates more efficient generation of singlet oxygen, which is desirable for PDT efficacy. |
Experimental Protocols
Protocol for Assessing the Photostability of this compound
This protocol outlines a method to determine the photobleaching quantum yield (Φpd) of this compound in solution.
1. Materials and Equipment:
-
This compound
-
Spectrophotometric grade solvent (e.g., DMSO, DMF, or a buffered aqueous solution with a co-solvent)
-
Calibrated light source with a monochromator or bandpass filter to select the desired excitation wavelength (e.g., corresponding to a Q-band of this compound)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Chemical actinometer (e.g., potassium ferrioxalate) for light source calibration
-
Stirring plate and stir bar
2. Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a working solution with an absorbance of approximately 0.1-0.2 at the chosen irradiation wavelength.
-
Light Source Calibration (Actinometry): Calibrate the photon flux of your light source at the irradiation wavelength using a standard chemical actinometry protocol (e.g., with potassium ferrioxalate). This step is crucial for calculating the quantum yield.
-
Irradiation:
-
Transfer the this compound working solution to a quartz cuvette and place it in the irradiation setup.
-
Maintain constant stirring and temperature during the experiment.
-
Irradiate the solution for specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).
-
At each time point, remove the cuvette and record the full UV-Vis absorption spectrum.
-
A control sample should be kept in the dark under the same conditions to account for any non-photochemical degradation.
-
-
Data Analysis:
-
Plot the absorbance at the Soret band maximum (around 420 nm) as a function of irradiation time.
-
The initial rate of photodegradation can be determined from the initial slope of this plot.
-
The photodegradation quantum yield (Φpd) can be calculated using the following equation: Φpd = (rate of decomposition in mol L-1 s-1) / (photon flux in Einstein L-1 s-1)
-
Visualizations
Technical Support Center: [Au(TPP)]Cl Photosensitizer Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Gold(III) meso-tetraphenylporphyrin chloride, [Au(TPP)]Cl, as a photosensitizer in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during photodynamic therapy (PDT) experiments using this compound.
General Concepts
Q1: What is the fundamental mechanism of action for this compound in photodynamic therapy?
A1: The therapeutic effect of this compound in photodynamic therapy (PDT) is driven by the generation of cytotoxic reactive oxygen species (ROS). The process, illustrated in the Jablonski diagram below, involves several key steps. Initially, the photosensitizer (PS) in its ground singlet state (S₀) absorbs light of a specific wavelength, transitioning to an excited singlet state (S₁). It then undergoes a process called intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). From this triplet state, the photosensitizer can transfer its energy to molecular oxygen (³O₂), which is naturally in a triplet ground state, converting it into highly reactive singlet oxygen (¹O₂).[1] This singlet oxygen is a primary cytotoxic agent that can induce cell death by oxidizing vital biomolecules within cancer cells.[1]
Troubleshooting Experimental Issues
Q2: My PDT experiment shows low efficacy and minimal cancer cell death. What are the potential causes?
A2: Low PDT efficacy with this compound can stem from several factors. The most common issues are poor water solubility leading to aggregation, inefficient cellular uptake, and photobleaching of the photosensitizer. Porphyrins, being largely hydrophobic, tend to aggregate in aqueous environments, which significantly reduces their phototherapeutic effectiveness.[2][3] Furthermore, the plasma membrane acts as a barrier, limiting the entry of the photosensitizer into the cell.[4] Use the following workflow to troubleshoot the issue.
Q3: I suspect my this compound is aggregating in the experimental medium. How can I prevent this?
A3: Aggregation is a common problem due to the hydrophobic nature of the porphyrin ring.[2] In aqueous solutions, this compound molecules can stack, leading to a "quenching" effect that suppresses the generation of singlet oxygen.[5][6]
-
Detection: Aggregation can be detected by UV-Vis spectroscopy. Monomeric porphyrins typically exhibit a sharp and intense Soret band. Aggregation leads to a broadening and/or splitting of this band and can cause the appearance of new bands at different wavelengths.[6]
-
Prevention Strategies:
-
Nanoparticle Encapsulation: Encapsulating this compound within nanoparticles is a highly effective strategy to prevent aggregation and improve solubility.[2][3] This approach physically separates the porphyrin molecules.
-
Chemical Modification: Introducing hydrophilic functional groups to the porphyrin periphery can improve water solubility. For example, adding mannose can serve as a targeting unit and also enhance water solubility.[1]
-
Use of Co-solvents: While not always ideal for in vitro studies, using a small percentage of a biocompatible co-solvent like DMSO or ethanol can help maintain the photosensitizer in its monomeric form. However, solvent effects on the cells must be carefully controlled.
-
Q4: How can I enhance the cellular uptake of this compound?
A4: Improving the delivery of this compound across the cell membrane is critical for enhancing PDT efficacy.[4] Several strategies can be employed:
-
Active Targeting: Conjugate this compound or its carrier nanoparticle to ligands that bind to receptors overexpressed on cancer cells. Examples include folic acid (for folate receptor-α) or antibodies like Trastuzumab (for HER2).[7][8]
-
Cell-Penetrating Peptides (CPPs): Attaching CPPs, such as the HIV-TAT peptide, to the nanoparticle surface can significantly boost non-specific cellular internalization across various cell lines.[8]
-
Lipophilicity Enhancement: Modifying the photosensitizer to increase its lipophilicity can improve its ability to diffuse across the lipid bilayer of the cell membrane.[7] For instance, conjugating it with linolenic acid has been shown to improve uptake.[9]
-
Mitochondrial Targeting: Conjugating the photosensitizer to a lipophilic cation like triphenylphosphine (TPP) can promote its accumulation within the mitochondria, a key organelle for inducing apoptosis.[10]
Q5: My photosensitizer solution appears to degrade or change color after light exposure. How can I minimize this photobleaching?
A5: Photobleaching is the light-induced degradation of the photosensitizer, often caused by the very reactive oxygen species it generates.[11] This reduces the concentration of active photosensitizer over time, limiting the total therapeutic dose that can be delivered.
-
Mitigation Strategies:
-
Optimize Light Dose: Use the minimum light fluence and fluence rate required to achieve the desired therapeutic effect. Excessive light exposure accelerates photobleaching.
-
Fractionated Light Delivery: Instead of a single continuous exposure, delivering the light dose in fractions with dark intervals in between can sometimes allow for tissue reoxygenation and reduce the overall rate of photobleaching relative to the therapeutic effect.
-
Formulation: Encapsulating the photosensitizer within a protective nanoparticle matrix can enhance its photostability.[11]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to improving photosensitizer efficiency.
Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Porphyrin-Based Photosensitizers
| Photosensitizer | Solvent | ΦΔ | Reference(s) |
| meso-tetraphenyl porphyrin (TPP) | Toluene | 0.70 | [12] |
| talaporfin sodium | - | 0.53 | [13] |
| Protoporphyrin IX (PpIX) | - | 0.77 | [13] |
| Lipidated PpIX | - | 0.87 | [13] |
| 5,10,15-tris(4-carbomethoxyphenyl)-20-(4-iodophenyl)porphyrin | Toluene | 0.89 | [14] |
Note: The heavy-atom effect, such as the introduction of iodine, can significantly increase the singlet oxygen quantum yield by promoting intersystem crossing.[14][15]
Table 2: Effect of Nanoparticle Conjugation on ROS Generation
| System | Enhancement Factor (vs. Free PS) | Notes | Reference(s) |
| PpIX-Au Nanoparticles (66 nm) | 2.56 | ROS enhancement is size-dependent. | [16] |
| PpIX-Au Nanoparticles (106 nm) | 4.72 | Attributed to localized surface plasmon resonance. | [16] |
| Verteporfin-Au Nanoparticles | 1.64 | Conjugation increases the efficiency of singlet oxygen production. | [17] |
Experimental Protocols
Protocol 1: Measurement of Singlet Oxygen Quantum Yield (ΦΔ) via DPBF Quenching
This protocol describes a common method to quantify the efficiency of singlet oxygen generation using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap.
Materials:
-
This compound or other photosensitizer
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., Toluene, DMF)
-
Reference photosensitizer with known ΦΔ (e.g., TPP)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Monochromatic light source with a specific excitation wavelength (e.g., 552 nm)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the photosensitizer (e.g., 5-10 µM) and DPBF (e.g., ~50 µM) in the chosen solvent.[14]
-
Reaction Mixture: In a quartz cuvette, mix the photosensitizer solution and the DPBF solution. The final concentration of DPBF should be high enough to provide a strong absorbance signal (typically around 410-420 nm).
-
Initial Absorbance: Immediately measure the initial absorbance spectrum of the mixture. Record the absorbance of the photosensitizer at the excitation wavelength and the absorbance of DPBF at its maximum (around 415 nm).
-
Irradiation: Irradiate the sample with the monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not, to avoid direct photodegradation of DPBF.[12]
-
Monitor DPBF Depletion: At regular time intervals, stop the irradiation and record the full UV-Vis spectrum. The absorbance of the DPBF peak will decrease over time as it reacts with singlet oxygen.
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum wavelength against the irradiation time.
-
The initial slope of this plot is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield (ΦΔ) is calculated using the following equation, relative to a standard photosensitizer: ΦΔ (sample) = ΦΔ (std) * (k_sample / k_std) * (I_abs_std / I_abs_sample) Where:
-
k is the slope of the DPBF absorbance vs. time plot.
-
I_abs is the rate of light absorption by the photosensitizer, which can be calculated from the light intensity and the photosensitizer's absorbance at the excitation wavelength.
-
-
Protocol 2: Preparation of Porphyrin-Based Nanoparticles (PNPs) via Co-precipitation
This protocol provides a general method for encapsulating hydrophobic photosensitizers like TPP into nanoparticles to improve their aqueous dispersibility and efficacy.[2][3]
Materials:
-
Tetraphenylporphyrin (TPP)
-
Poly(styrene-co-isobutylene-co-styrene) block copolymer (or similar encapsulating polymer)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Dissolution: Dissolve a specific amount of TPP and the encapsulating polymer in THF.
-
Injection: Vigorously stir a volume of deionized water. Rapidly inject the THF solution containing the TPP and polymer into the stirring water.
-
Nanoparticle Formation: The rapid change in solvent polarity causes the hydrophobic polymer and the encapsulated TPP to precipitate out of the solution, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension, typically overnight in a fume hood, to allow for the complete evaporation of the THF.
-
Purification: Purify the resulting nanoparticle suspension by centrifugation or dialysis to remove any non-encapsulated TPP and residual solvent.
-
Characterization: Characterize the PNPs for size and morphology using Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM).[2][3] Confirm the encapsulation of TPP using UV-Vis and fluorescence spectroscopy.
References
- 1. Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Enhanced Cellular Uptake In Vitro of Anti-HER2 Multifunctional Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced cellular uptake of protoporphyrine IX/linolenic acid-conjugated spherical nanohybrids for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Gold nanoparticle-enhanced and size-dependent generation of reactive oxygen species from protoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchers.mq.edu.au [researchers.mq.edu.au]
troubleshooting low catalytic turnover of [Au(TPP)]Cl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chloro(5,10,15,20-tetraphenylporphyrinato)gold(III), [Au(TPP)]Cl, as a catalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalytic application for this compound?
A1: this compound has been demonstrated to be a highly effective catalyst for the cycloisomerization of allenones to produce furans, with reported yields of up to 98%. Additionally, it has shown versatility in catalyzing other reactions such as the hydroamination and hydration of phenylacetylene.[1][2][3]
Q2: What is considered a good turnover number (TON) for this compound in these reactions?
A2: In the cycloisomerization of 1-phenyl-buta-2,3-dien-1-one, a turnover number of over 8,300 has been achieved, highlighting the catalyst's robustness and recyclability.[1][2][3]
Q3: Why is this compound a more effective catalyst than other gold salts like AuCl₃ for certain reactions?
A3: The high efficiency and chemoselectivity of this compound are attributed to the steric and electronic properties of the tetraphenylporphyrin ligand. This planar aromatic structure stabilizes the transition state during the reaction, creating a lower energy pathway for the desired transformation and preventing side reactions like oligomerization that can occur with simpler gold salts.[4]
Q4: Can the this compound catalyst be recycled?
A4: Yes, the catalyst has been shown to be recyclable, which is a significant advantage for its use in larger-scale applications.[2][3]
Troubleshooting Guide for Low Catalytic Turnover
Low catalytic turnover can be a significant issue in catalytic reactions. This guide provides a systematic approach to troubleshooting common problems encountered during experiments with this compound.
Problem 1: Lower than expected conversion or yield.
| Possible Cause | Suggested Solution |
| Catalyst Purity | Impurities in the this compound catalyst can significantly inhibit its activity. Ensure the catalyst is properly synthesized and purified. Refer to the detailed synthesis protocol below. |
| Solvent and Reagent Quality | Trace impurities in solvents or reagents, such as water or coordinating species, can deactivate the catalyst. Use freshly distilled and dry solvents, and ensure the purity of all starting materials. |
| Reaction Temperature | The reaction temperature can be critical. For the cycloisomerization of allenones, a temperature of 60°C has been found to be optimal.[2] |
| Presence of an Acid Co-catalyst | Some reactions catalyzed by this compound may require an acid co-catalyst. For the cycloisomerization of allenones, trifluoroacetic acid (CF₃CO₂H) is crucial for optimal performance.[2] |
| Incomplete Catalyst Activation | Ensure the pre-catalyst is effectively converted to the active catalytic species under the reaction conditions. |
Problem 2: Catalyst deactivation over time or upon recycling.
| Possible Cause | Suggested Solution |
| Formation of Inactive Gold Species | The gold(III) center can be reduced to catalytically inactive gold(0) nanoparticles. This can be visually indicated by a color change of the solution to purple or black. Minimize the presence of reducing agents in the reaction mixture. |
| Ligand Degradation | The porphyrin ligand can be susceptible to oxidative degradation under harsh conditions. Ensure the reaction is carried out under an inert atmosphere if sensitive substrates are used, although for many applications, this is not strictly necessary. |
| Product Inhibition | The product of the reaction may coordinate to the gold center and inhibit further catalytic cycles. If suspected, try to remove the product as it is formed, for example, by using a continuous flow setup. |
| Mechanical Loss During Recycling | When recycling the catalyst, ensure careful handling to minimize physical loss of the solid catalyst, which can lead to an apparent decrease in activity in subsequent runs. |
Data Presentation
The following table summarizes the catalytic performance of this compound in the cycloisomerization of various allenones to furans.
| Substrate (Allenone) | Product (Furan) | Yield (%) | TON |
| 1-Phenyl-buta-2,3-dien-1-one | 2-Methyl-5-phenylfuran | 98 | >8300 |
| 1,3-Diphenyl-propa-1,2-dien-1-one | 2,4-Diphenylfuran | 95 | - |
| 1-(4-Methoxyphenyl)-buta-2,3-dien-1-one | 2-Methyl-5-(4-methoxyphenyl)furan | 92 | - |
| 1-(4-Nitrophenyl)-buta-2,3-dien-1-one | 2-Methyl-5-(4-nitrophenyl)furan | 85 | - |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of metalloporphyrins can be adapted for this compound. A general two-step method involves first synthesizing the free-base tetraphenylporphyrin (H₂TPP) and then inserting the gold(III) ion.
Step 1: Synthesis of H₂TPP
-
This can be achieved through the condensation of pyrrole and benzaldehyde in a suitable solvent like propanoic acid under reflux.
-
Purification is typically performed by chromatography.
Step 2: Gold(III) Insertion
-
React H₂TPP with a gold(III) salt, such as HAuCl₄, in a high-boiling solvent like dimethylformamide (DMF) under reflux.
-
The product, this compound, precipitates upon cooling and can be purified by recrystallization.
General Protocol for the Cycloisomerization of Allenones
-
To a solution of the allenone (0.5 mmol) in 1,2-dichloroethane (5 mL) is added this compound (0.005 mmol, 1 mol%) and trifluoroacetic acid (0.05 mmol, 10 mol%).
-
The reaction mixture is stirred at 60°C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the corresponding furan.
Visualizations
Caption: Troubleshooting workflow for low catalytic turnover.
Caption: Experimental workflow for cycloisomerization.
Caption: Proposed catalytic cycle for cycloisomerization.
References
methods for enhancing the stability of [Au(TPP)]Cl nanoparticles
Technical Support Center: [Au(TPP)]Cl Nanoparticle Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gold nanoparticles. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to enhancing the stability of gold nanoparticle formulations, with principles applicable to systems such as this compound nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of gold nanoparticle instability and aggregation?
A1: Gold nanoparticle instability typically arises from a reduction in the repulsive forces between particles, causing them to aggregate.[1][2] The most significant factors include:
-
High Ionic Strength: High salt concentrations in the solution can screen the surface charge of the nanoparticles, compressing the electrical double layer and diminishing electrostatic repulsion, which leads to aggregation.[3][4]
-
Extreme pH Values: The pH of the surrounding medium can alter the surface charge of both the nanoparticles and the stabilizing ligands, affecting electrostatic stability.[2]
-
Ligand Desorption: Weakly bound stabilizing agents, such as citrate, can be displaced by other molecules in the solution or detach over time, leaving the nanoparticle surface unprotected.[5]
-
Temperature Changes: Elevated temperatures can increase the kinetic energy of the nanoparticles, potentially overcoming the energy barrier for aggregation, and can also promote the desorption of stabilizing ligands.[2][3]
-
Inadequate Surface Coverage: Insufficient concentration of a stabilizing agent can result in incomplete surface coverage, leaving hydrophobic patches that encourage particle aggregation.[6]
Q2: What are the main strategies for enhancing the stability of gold nanoparticles?
A2: The two primary strategies for stabilizing gold nanoparticles are electrostatic and steric stabilization.[7][8]
-
Electrostatic Stabilization: This method involves creating a net surface charge on the nanoparticles, which causes them to repel each other.[7] This is often achieved using charged ligands like citrate.[9] The magnitude of this repulsion can be measured by the zeta potential.[3]
-
Steric Stabilization: This strategy involves attaching long-chain molecules, typically polymers, to the nanoparticle surface.[7][8] These polymer chains form a protective layer that physically prevents the nanoparticles from coming close enough to aggregate.[9] This technique is often referred to as PEGylation when using polyethylene glycol (PEG).[9][10]
-
Electrosteric Stabilization: This is a combined approach that uses charged polymers to provide both electrostatic repulsion and steric hindrance, offering robust stability.[2]
Q3: How can I visually or analytically detect if my gold nanoparticles are aggregating?
A3: Several methods can be used to detect aggregation:
-
Visual Inspection & UV-Vis Spectroscopy: A stable dispersion of spherical gold nanoparticles (approx. 15-30 nm) typically appears as a deep red solution.[5][11] As the particles aggregate, the solution's color will shift towards purple or blue, and a corresponding red-shift and broadening of the surface plasmon resonance (SPR) peak will be observed in the UV-Vis spectrum.[2][3]
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in a solution. An increase in the average hydrodynamic size over time is a clear quantitative indicator of aggregation.[3]
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): These imaging techniques provide direct visual evidence of nanoparticle size, shape, and aggregation state.[3]
-
Zeta Potential: This measurement indicates the magnitude of the electrostatic repulsion between particles. A high absolute zeta potential (e.g., more negative than -30 mV or more positive than +30 mV) generally signifies good electrostatic stability.[3][12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem 1: The color of my nanoparticle solution changed from red to purple/blue.
-
Possible Cause: This color change is a classic sign of nanoparticle aggregation.[2] The shift in the surface plasmon resonance (SPR) band occurs when nanoparticles come into close proximity.
-
Troubleshooting Steps:
-
Verify with UV-Vis Spectroscopy: Immediately measure the UV-Vis spectrum of your sample. Confirm that the SPR peak has broadened and shifted to a longer wavelength (red-shifted).[3]
-
Assess Environmental Factors: Check the pH and ionic strength (salt concentration) of your solution. Aggregation is often triggered by high salt concentrations or a pH that neutralizes the nanoparticle surface charge.[3]
-
Enhance Stabilization: If the cause is environmental, consider adding a steric stabilizer like Polyethylene Glycol (PEG). PEG forms a protective barrier that can prevent aggregation even in high ionic strength solutions.[9][10] Alternatively, dialyze or centrifuge and resuspend the nanoparticles in a lower ionic strength buffer.[13]
-
Problem 2: I observe a visible precipitate or cloudiness in my nanoparticle dispersion.
-
Possible Cause: This indicates severe aggregation and precipitation of the nanoparticles out of the solution.[14] This can be caused by a complete loss of stabilizing surface ligands or extreme environmental conditions.
-
Troubleshooting Steps:
-
Review Stabilizer Concentration: An insufficient concentration of the stabilizing agent can lead to incomplete surface coverage.[6] You may need to optimize the stabilizer-to-nanoparticle ratio.
-
Check for Contaminants: Impurities from the synthesis or buffer can sometimes displace stabilizing ligands.[13] Ensure all glassware is exceptionally clean and solutions are prepared with high-purity water and reagents.
-
Consider a Stronger Ligand: If using weakly bound stabilizers like citrate, consider a ligand exchange procedure to cap the nanoparticles with molecules that have a stronger affinity for gold, such as thiol-terminated polymers (e.g., SH-PEG).[9][15] The gold-sulfur bond is very strong and provides excellent long-term stability.[5]
-
Problem 3: DLS measurements show a large increase in particle size and a high Polydispersity Index (PDI).
-
Possible Cause: An increasing hydrodynamic diameter and high PDI are quantitative proof of aggregation and a non-uniform particle population.[3][14]
-
Troubleshooting Steps:
-
Measure Zeta Potential: A low absolute zeta potential value (e.g., between -10 mV and +10 mV) suggests that electrostatic repulsion is insufficient to prevent aggregation.[12]
-
Implement Steric Hindrance: Introduce a polymer coating like Poly(vinyl alcohol) (PVA) or Polyvinylpyrrolidone (PVP).[9] These polymers can provide a robust steric barrier. The "grafting-to" method (postsynthetic addition) is a straightforward way to apply this coating (see Experimental Protocols).
-
Purification: Unreacted reagents or byproducts from the synthesis can interfere with stability.[13] Purifying the nanoparticles by centrifugation and resuspension in a suitable buffer can often resolve aggregation issues.[13] An optimal purification protocol might involve centrifugation at 7000g for 20 minutes.[13]
-
Quantitative Data Summary
The stability of gold nanoparticles is significantly influenced by the type of stabilizing agent used. The table below summarizes typical quantitative data for different stabilization methods.
| Stabilizing Agent | Stabilization Mechanism | Typical Zeta Potential (mV) | Typical Hydrodynamic Diameter (DLS) | Stability in High Ionic Strength (e.g., NaCl) | Reference(s) |
| Sodium Citrate | Electrostatic | -30 to -40 mV | ~15-30 nm | Poor; prone to aggregation | [5][12] |
| Alkanethiols | Steric (via Au-S bond) | Close to neutral | ~5-20 nm (core + ligand) | Excellent | [5] |
| PEG (Polyethylene Glycol) | Steric | Varies (often near neutral) | 20-70 nm (core + polymer shell) | Excellent; prevents aggregation | [9][10] |
| PVA (Polyvinyl Alcohol) | Steric / Electrosteric | Varies | 20-70 nm (core + polymer shell) | Excellent; shows high colloidal stability | [9] |
| PVP (Polyvinylpyrrolidone) | Steric / Electrosteric | Negative | Varies with MW and concentration | Good to Excellent | [16][17] |
Experimental Protocols
Protocol 1: Postsynthetic Polymer Coating for Enhanced Stability ("Grafting-To" Method)
This protocol describes how to coat existing citrate-stabilized gold nanoparticles with a polymer like PVA, PVP, or PEG to enhance steric stability.[9]
-
Synthesis of Core Nanoparticles: Synthesize citrate-stabilized gold nanoparticles using a standard method like the Turkevich synthesis.[5] For example, bring a 100 mL solution of 1 mM HAuCl₄ to a rolling boil with vigorous stirring, then quickly add 10 mL of 38.8 mM sodium citrate. Continue boiling and stirring for 15-30 minutes until the solution turns a deep red.[5]
-
Preparation of Polymer Solution: Prepare a stock solution of the desired polymer (e.g., 0.2 wt% PVA in ultrapure water).
-
Coating Procedure: Cool the synthesized gold nanoparticle solution to room temperature. While stirring, add a calculated amount of the polymer solution to the nanoparticle dispersion.
-
Incubation: Allow the mixture to stir for an extended period (e.g., 12 hours) at room temperature to ensure complete adsorption and arrangement of the polymer on the nanoparticle surface.[9]
-
Purification (Optional but Recommended): To remove excess polymer, centrifuge the solution. The optimal force and time depend on particle size but can start at 7000g for 20 minutes.[13] Carefully decant the supernatant and resuspend the nanoparticle pellet in the desired buffer or ultrapure water.
-
Characterization: Confirm the stability and successful coating by measuring the hydrodynamic diameter and polydispersity via DLS, and assess stability in high salt conditions using UV-Vis spectroscopy.[3]
Protocol 2: Stability Assessment via Salt-Induced Aggregation
This protocol allows for a quick assessment of the colloidal stability of your nanoparticle formulation.
-
Baseline Measurement: Dilute your nanoparticle solution to an appropriate concentration and record its initial UV-Vis spectrum from 400 nm to 800 nm. Note the wavelength of the maximum SPR peak (λ_max).[5]
-
Salt Addition: To a known volume of your nanoparticle solution, add a small volume of a concentrated salt solution (e.g., 1 M NaCl) to achieve a final desired salt concentration (e.g., 100 mM).
-
Immediate Measurement: Immediately after adding the salt, gently mix and record the UV-Vis spectrum again.
-
Analysis: Compare the initial and final spectra. A stable formulation will show minimal to no change in the SPR peak. An unstable formulation will show a significant red-shift (e.g., >10 nm) and a broadening of the peak, often accompanied by a visual color change from red to blue/purple.[3][18]
Visualizations
Below are diagrams illustrating key workflows and logical relationships for nanoparticle stabilization.
References
- 1. Polymer Stabilised Nanoparticles - Polymer Chemistry Group - University of Queensland [polymer-chemistry.group.uq.edu.au]
- 2. Understanding the Stability of Gold Nanoparticles: Key Concepts [torskal.com]
- 3. hiyka.com [hiyka.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Surface modifications of gold nanoparticles: stabilization and recent applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization, purification, and stability of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Stabilization of Gold Nanoparticles Using Water-Soluble Synthetic and Natural Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Metalation of Tetraphenylporphyrin (TPP)
Welcome to the technical support center for the metalation of tetraphenylporphyrin (TPP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and avoiding side reactions during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful synthesis of metallated TPPs.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the metalation of TPP.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Presence of starting H₂TPP) | 1. Insufficient reaction time or temperature. 2. Poor solubility of the porphyrin or metal salt in the chosen solvent. 3. Low reactivity of the metal salt. | 1. Increase reaction time and/or temperature. Consider using a higher boiling point solvent like DMF, but be mindful of potential degradation. 2. Select a solvent that effectively dissolves both reactants. Common choices include DMF, DMSO, toluene, or a mixture like chloroform/methanol.[1] 3. Use a more reactive metal salt (e.g., chlorides or acetates are often more effective than sulfates). |
| Formation of a Green Byproduct (Chlorin) | The starting TPP was contaminated with tetraphenylchlorin, a common byproduct of TPP synthesis. | Purify the starting H₂TPP before metalation using a method like treatment with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). |
| Low Yield of Metalloporphyrin | 1. Suboptimal reaction conditions. 2. Degradation of the porphyrin at high temperatures. 3. Inefficient purification leading to product loss. | 1. Optimize the reaction by screening different solvents, metal salts, and temperatures.[2] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1] 2. If using high temperatures, minimize the reaction time. 3. Use an appropriate purification method, such as column chromatography on silica gel or alumina, and carefully select the eluent.[3] |
| Difficulty in Purification | The polarity of the metalloporphyrin is very similar to that of the starting H₂TPP. | 1. For basic metals (e.g., Zn, Mg), wash the crude product with a dilute acid to protonate and retain the unreacted H₂TPP in the aqueous phase. 2. Utilize column chromatography with a gradient elution to improve separation. |
| N-Alkylation of the Porphyrin Ring | Use of certain solvents (like DMF) at high temperatures can lead to the transfer of an alkyl group to one of the porphyrin nitrogen atoms. | 1. Avoid high-boiling N,N-disubstituted amide solvents if N-alkylation is observed. 2. Consider alternative solvents like toluene, xylene, or pyridine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during TPP metalation and how can I avoid it?
A1: The most common issue is an incomplete reaction, resulting in a mixture of the desired metalloporphyrin and the starting free-base tetraphenylporphyrin (H₂TPP). To avoid this, ensure you are using an appropriate solvent that dissolves both the H₂TPP and the metal salt, and that the reaction is carried out at a suitable temperature for a sufficient duration.[1] The choice of metal salt is also crucial; typically, metal chlorides or acetates are more reactive than sulfates.
Q2: My final product has a greenish tint. What is the cause and how can I fix it?
A2: A greenish tint in your product is likely due to the presence of tetraphenylchlorin, a common impurity from the synthesis of H₂TPP. This can be addressed by purifying the starting H₂TPP before the metalation reaction. A common method involves treating the crude TPP with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to oxidize the chlorin back to the porphyrin.[4]
Q3: Can I use a base to facilitate the metalation reaction?
A3: Yes, in some cases, a non-coordinating base like proton sponge can be used to deprotonate the porphyrin, making it more nucleophilic and facilitating the insertion of the metal ion. However, care must be taken as strongly coordinating bases can compete with the porphyrin for the metal ion, potentially hindering the reaction.
Q4: What are the advantages of using microwave-assisted or mechanochemical methods for TPP metalation?
A4: Both microwave-assisted and mechanochemical methods are considered "greener" alternatives to traditional solvent-based refluxing.[1][5] Microwave-assisted synthesis can significantly reduce reaction times (from hours to minutes) and often leads to higher yields.[1] Mechanochemical methods, which involve ball milling the reactants together, can proceed with minimal or no solvent, reducing waste and simplifying workup.[6]
Q5: How do I choose the right solvent for my metalation reaction?
A5: The ideal solvent should dissolve both the H₂TPP and the metal salt.[1] High-boiling solvents like dimethylformamide (DMF) are commonly used because they facilitate the reaction at elevated temperatures.[1] However, DMF can sometimes lead to side reactions like N-alkylation. Other solvents such as toluene, pyridine, or solvent mixtures like ethanol/ethyl acetate have also been used successfully.[1] The choice will depend on the specific metal and its salt.
Experimental Protocols
Protocol 1: General Procedure for the Metalation of TPP via Reflux
This protocol describes a standard method for inserting a metal ion into the TPP core using a metal salt under reflux.
-
Dissolution: In a round-bottom flask, dissolve tetraphenylporphyrin (H₂TPP) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide - DMF).
-
Addition of Metal Salt: Add an excess of the desired metal salt (e.g., zinc chloride, copper(II) acetate). The excess amount will depend on the reactivity of the salt.
-
Reflux: Heat the reaction mixture to reflux and maintain it for the required time (typically 1-4 hours). Monitor the reaction progress using UV-Vis spectroscopy by observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the two Q-bands of the metalloporphyrin.
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The metalloporphyrin may precipitate upon cooling. If not, add water to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with water and a small amount of a cold solvent like methanol to remove unreacted metal salts and other impurities.
-
Purification: Further purify the crude product by column chromatography on silica gel or alumina. The choice of eluent will depend on the specific metalloporphyrin but a mixture of dichloromethane and hexane is often a good starting point.
-
Characterization: Confirm the identity and purity of the final product using techniques such as UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry.
Quantitative Data Summary
| Metal | Metal Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe(III) | FeCl₃·4H₂O | DMF | Reflux | 0.17 | >90 (crude) | [3] |
| Cu(II) | Cu(OAc)₂ | EtOH:EtOAc (1:1) | Reflux | 0.5 | Not specified | [5] |
| Zn(II) | Zn(OAc)₂ | EtOH:EtOAc (1:1) | Reflux | 0.5 | Not specified | [5] |
| Cu(II) | Cu(OAc)₂ | [C₈mim][Br] (Ionic Liquid) | 100 | 1 | >95 | [2] |
Visualizations
Experimental Workflow for TPP Metalation
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. Concerning meso-tetraphenylporphyrin purification - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
optimizing light dosage for [Au(TPP)]Cl photodynamic therapy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and scientists working on optimizing light dosage for Gold(III) meso-tetraphenylporphyrin chloride, [Au(TPP)]Cl, in photodynamic therapy (PDT) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer therapy?
A1: this compound is a gold(III) complex of meso-tetraphenylporphyrin. Research indicates it possesses significant intrinsic cytotoxic and cytostatic activity against a range of human cancer cells, including those resistant to conventional drugs like cisplatin.[1][2] While it is investigated for photodynamic therapy, some studies suggest its high cytotoxicity may not be directly related to its photosensitizing activity, meaning it can be effective even without light.[1][2] However, other findings show that light irradiation can enhance cancer cell death, indicating a PDT-like mechanism may also be at play.[3] Therefore, it should be considered a compound with a potential dual mechanism: intrinsic chemotherapy and photo-enhanced therapy.
Q2: What are the essential components and reactions in photodynamic therapy?
A2: Photodynamic therapy is based on the interaction of three key components: a photosensitizer (like this compound), a specific wavelength of light, and molecular oxygen.[4] Upon light absorption, the photosensitizer transitions to an excited triplet state. It can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which induce oxidative stress and lead to cell death through apoptosis or necrosis.[5]
Q3: What is the optimal wavelength of light to use for this compound PDT?
A3: The ideal wavelength should align with the absorption spectrum of the photosensitizer and fall within the "phototherapeutic window" (typically 600-850 nm) to maximize tissue penetration.[6] Porphyrin-based compounds generally have a strong absorption in the red region of the spectrum. While specific optimal wavelengths for this compound are not extensively published, related porphyrin photosensitizers are often activated with light in the 620-660 nm range.[1][7] It is crucial to determine the absorption spectrum of your specific this compound formulation to select the most appropriate activation wavelength.
Q4: What are the key light dosage parameters that need to be optimized?
A4: The primary parameters to optimize for effective PDT are:
-
Wavelength (nm): Must overlap with the photosensitizer's absorption peak for efficient activation.[4]
-
Power Density (Irradiance, mW/cm²): The rate at which light energy is delivered to the target area. Lower power densities may reduce hyperthermia but require longer exposure times.
-
Total Energy Dose (Fluence, J/cm²): The total amount of light energy delivered, calculated as Power Density × Time. This is a critical factor influencing the extent of cell death.[8]
Q5: Should I expect to see cytotoxicity in control groups that are not exposed to light?
A5: Yes. Unlike many traditional photosensitizers that have minimal dark toxicity, this compound has been shown to have potent anticancer effects on its own.[1][9] Therefore, a "dark control" (cells incubated with this compound but not irradiated) is essential in every experiment to distinguish between the compound's intrinsic cytotoxicity and the additional cell death induced by photodynamic effects.
Experimental Protocols & Data Presentation
General Protocol for In Vitro Light Dosage Optimization
This protocol provides a framework for systematically optimizing light dosage for this compound PDT in a cultured cell line.
1. Preparation:
- Culture target cancer cells to ~70-80% confluency in appropriate multi-well plates (e.g., 96-well for viability assays).
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final working concentrations in a complete culture medium. Note: Ensure the final solvent concentration does not exceed a non-toxic level (typically <0.5%).[9]
2. Incubation:
- Replace the culture medium with the medium containing various concentrations of this compound.
- Include "no drug" control wells.
- Incubate for a predetermined period (e.g., 4, 12, or 24 hours) to allow for cellular uptake. This incubation time is another parameter that may require optimization.
3. Irradiation:
- Aspirate the drug-containing medium and replace it with a fresh, clear medium (e.g., PBS or phenol red-free medium) to avoid light absorption by the medium.
- For each this compound concentration, create two sets of plates:
- Dark Control: Keep these plates protected from light.
- Light-Treated: Expose these plates to a light source (e.g., LED array or laser) with a specific wavelength.
- Systematically vary the Power Density (mW/cm²) and Irradiation Time (seconds) to achieve a range of Total Energy Doses (J/cm²) .
4. Post-Irradiation & Viability Assessment:
- After irradiation, replace the medium in all wells with a fresh complete culture medium.
- Incubate for a further 24-48 hours.
- Assess cell viability using a standard method, such as the MTT assay.
5. Data Analysis:
- Calculate cell viability as a percentage relative to the untreated control cells.
- Distinguish between "dark toxicity" (from this compound alone) and "phototoxicity" (the additional reduction in viability due to light exposure).
Data Presentation Tables
Quantitative data should be organized to facilitate comparison. Use the following templates to record your optimization results.
Table 1: Light Dosage Optimization Matrix (Example data for illustrative purposes)
| This compound Conc. (µM) | Wavelength (nm) | Power Density (mW/cm²) | Irradiation Time (s) | Total Energy Dose (J/cm²) | Cell Viability (%) |
| 1.0 | 635 | 20 | 0 (Dark) | 0 | 65% |
| 1.0 | 635 | 20 | 150 | 3.0 | 45% |
| 1.0 | 635 | 20 | 300 | 6.0 | 25% |
| 1.0 | 635 | 40 | 75 | 3.0 | 42% |
| 1.0 | 635 | 40 | 150 | 6.0 | 21% |
| 2.5 | 635 | 20 | 0 (Dark) | 0 | 40% |
| 2.5 | 635 | 20 | 150 | 3.0 | 20% |
| 2.5 | 635 | 20 | 300 | 6.0 | 8% |
Table 2: Comparative Efficacy Summary
| Parameter | Dark Toxicity(1 µM this compound) | Phototoxicity(1 µM this compound + 3 J/cm²) |
| Cell Viability (%) | 65% | 45% |
| Calculated Phototoxic Effect | N/A | 20% additional cell kill |
Troubleshooting Guide
Issue 1: High cytotoxicity is observed in the dark control group.
-
Question: My cells are dying after incubation with this compound, even without any light exposure. Is this normal?
-
Answer: Yes, this is an expected property of this compound. Unlike many photosensitizers, it has significant intrinsic anticancer activity.[1] Your goal is to find a concentration and light dose that produces a statistically significant increase in cell death compared to this dark toxicity. Consider reducing the this compound concentration or the incubation time to establish a baseline viability of 50-70% in the dark control group, which will provide a better window to observe photo-induced effects.
Issue 2: Low or no additional cell death after light exposure.
-
Question: I am not observing a significant difference in cell viability between my dark control and light-treated groups. What could be wrong?
-
Answer: This issue can stem from several factors:
-
Insufficient Light Dose: The total energy (J/cm²) may be too low. Systematically increase the irradiation time or power density.
-
Incorrect Wavelength: Ensure your light source's wavelength matches an absorption peak of this compound. Light outside the absorption spectrum will not activate the photosensitizer.
-
Low Oxygen Levels: PDT is an oxygen-dependent process.[4] Ensure cells are not hypoxic. In dense cultures or sealed plates, oxygen can be depleted. Using a medium with high glucose can also induce hypoxia.
-
Compound Degradation: Ensure the stability of your this compound stock solution. Porphyrins can be sensitive to light and may degrade over time. Store stocks protected from light.
-
Overwhelming Dark Toxicity: If the concentration of this compound is too high, it may kill most cells before irradiation, masking any photodynamic effect. Reduce the concentration as described in Issue 1.
-
Issue 3: Inconsistent results between experiments.
-
Question: My results for phototoxicity vary significantly from one experiment to the next. How can I improve reproducibility?
-
Answer: Reproducibility issues in PDT experiments often relate to precise control over experimental parameters:
-
Light Source Calibration: Regularly check the output of your light source. The power density can fluctuate. Use a power meter to measure the irradiance at the level of your cells before each experiment.
-
Consistent Cell Conditions: Use cells from the same passage number and ensure they are at a consistent confluency for each experiment, as this can affect both drug uptake and oxygen levels.
-
Precise Timing: Standardize all incubation and irradiation times precisely.
-
Homogenous Compound Distribution: Ensure the this compound is fully dissolved and mixed into the medium to avoid concentration gradients across the plate.
-
Visualizations
Signaling & Mechanistic Pathways
References
- 1. Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Light Source Technologies for Photodynamic Therapy of Skin Cancer Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Photodynamic Therapy: A Review of Combined Energy Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]
Technical Support Center: Refinement of Protocols for Consistent [Au(TPP)]Cl Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the synthesis of chloro(5,10,15,20-tetraphenylporphyrinato)gold(III), [Au(TPP)]Cl.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The recommended starting material is the free-base 5,10,15,20-tetraphenylporphyrin (H₂TPP). The purity of H₂TPP is crucial for a successful and clean reaction. It is advisable to purify commercially available H₂TPP or your synthesized H₂TPP by chromatography before use.
Q2: What is the standard protocol for the synthesis of this compound?
A2: A widely used method involves the reaction of H₂TPP with a gold(III) salt, typically potassium tetrachloroaurate(III) (KAuCl₄), in a suitable solvent. Glacial acetic acid is a common solvent for this reaction, which is typically carried out at elevated temperatures (e.g., reflux).
Q3: How can I monitor the progress of the reaction?
A3: The progress of the metalation reaction can be conveniently monitored using UV-Vis spectroscopy. The characteristic Soret band of the free-base porphyrin (H₂TPP) at around 419 nm will shift to a lower wavelength (hypsochromic or blue shift) upon successful insertion of the gold(III) ion. For this compound, the Soret band is expected to appear around 408-412 nm. The disappearance of the four Q-bands in the 500-700 nm region and the appearance of two new Q-bands is also indicative of metalation.
Q4: What are the expected spectroscopic characteristics of this compound?
A4:
-
UV-Vis (in CHCl₃): A sharp and intense Soret band around 408-412 nm and two weaker Q-bands around 520-540 nm.
-
¹H NMR (in CDCl₃): The disappearance of the N-H proton signal (a broad singlet typically found upfield, around -2.7 ppm for H₂TPP) is a clear indication of metal insertion. The β-pyrrolic protons will appear as a sharp singlet, and the phenyl protons will show characteristic multiplets.
Q5: Is this compound stable?
A5: Gold(III) porphyrins are generally stable under physiological conditions. The porphyrin ligand helps to stabilize the gold(III) ion against reduction. However, demetalation can occur under strongly acidic conditions. It is advisable to avoid prolonged exposure to strong acids during workup and purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Reaction Incomplete) | 1. Insufficient reaction time or temperature: The metalation of porphyrins can be slow. 2. Low quality of reagents: Impurities in the H₂TPP or the gold salt can hinder the reaction. 3. Inappropriate solvent: The solvent may not be suitable for the reaction or may contain impurities (e.g., water). | 1. Increase reaction time and/or temperature: Monitor the reaction by UV-Vis until the Soret band of the free-base H₂TPP is no longer visible. 2. Purify reagents: Purify H₂TPP by column chromatography (alumina or silica gel) before use. Ensure the gold salt is of high purity. 3. Use dry, high-purity solvent: Use freshly distilled or anhydrous glacial acetic acid. |
| Presence of Unreacted H₂TPP in the Final Product | 1. Incomplete reaction: As described above. 2. Insufficient amount of gold salt: The stoichiometry of the reactants is critical. | 1. Optimize reaction conditions: See above. 2. Purification: Separate this compound from unreacted H₂TPP using column chromatography. Alumina is often effective for this separation, eluting with a non-polar solvent system (e.g., hexane/dichloromethane). The more polar H₂TPP will have a stronger affinity for the stationary phase. |
| Product is a Greenish Color Instead of the Expected Purple/Red | 1. Formation of porphyrin side products: Under certain acidic conditions, side reactions can lead to the formation of chlorins or other porphyrin derivatives. 2. Presence of impurities: Contaminants from starting materials or solvents can lead to colored impurities. | 1. Purify the product: Use column chromatography to isolate the desired this compound. Characterize the fractions by UV-Vis spectroscopy to identify the correct product. 2. Re-evaluate reaction conditions: Consider if the reaction conditions (e.g., prolonged heating, presence of light) could be promoting side reactions. |
| Difficulty in Purifying the Product from Residual Gold Salts | 1. Insolubility of gold salts: The gold precursor or its byproducts may be insoluble in the reaction mixture and co-precipitate with the product. | 1. Washing: Thoroughly wash the crude product with water to remove any water-soluble gold salts. 2. Filtration: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or chloroform) and filter through a pad of celite to remove any insoluble inorganic material. |
| Demetalation of the Product During Workup or Purification | 1. Exposure to strong acids: this compound can lose the gold ion in the presence of strong acids. | 1. Neutralize acidic conditions: If an acidic workup is necessary, neutralize the solution promptly. 2. Use neutral or basic alumina for chromatography: Avoid using acidic silica gel for purification if demetalation is a concern. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5,10,15,20-tetraphenylporphyrin (H₂TPP) in glacial acetic acid.
-
Addition of Gold Salt: Add a solution of potassium tetrachloroaurate(III) (KAuCl₄) in glacial acetic acid to the H₂TPP solution. A slight excess of the gold salt may be used to ensure complete reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by UV-Vis spectroscopy until the Soret band of H₂TPP has disappeared.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure. Wash the crude product with water to remove excess gold salts and then with a suitable organic solvent like methanol to remove other impurities.
-
Purification: Purify the crude product by column chromatography. A common stationary phase is alumina, and the eluent is typically a mixture of a non-polar and a moderately polar solvent (e.g., hexane/dichloromethane or toluene/dichloromethane). Collect the fractions containing the desired product, which can be identified by its characteristic color and confirmed by UV-Vis spectroscopy.
-
Final Product: Evaporate the solvent from the purified fractions to obtain this compound as a crystalline solid.
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Value/Condition |
| Starting Porphyrin | 5,10,15,20-Tetraphenylporphyrin (H₂TPP) |
| Gold Precursor | Potassium Tetrachloroaurate(III) (KAuCl₄) |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux |
| Typical Reaction Time | 2-6 hours (monitor by UV-Vis) |
| Typical Yield | 40-53% |
Table 2: Spectroscopic Data for Reactant and Product
| Compound | UV-Vis (CHCl₃) λₘₐₓ (nm) | ¹H NMR (CDCl₃) Key Signals (ppm) |
| H₂TPP | Soret: ~419; Q-bands: ~515, 550, 593, 649 | N-H: ~ -2.7 (broad s); β-pyrrolic: ~8.8 (s); Phenyl: ~7.7-8.2 (m) |
| This compound | Soret: ~408-412; Q-bands: ~520-540 | β-pyrrolic: ~9.0 (s); Phenyl: ~7.8-8.3 (m) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
addressing resistance mechanisms to [Au(TPP)]Cl in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the gold(I) phosphine complex, [Au(TPP)]Cl, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
A1: The primary mechanism of action for this compound, like many other gold(I) phosphine complexes, involves the inhibition of the thioredoxin system.[1][2][3] Specifically, it targets the selenoenzyme thioredoxin reductase (TrxR), a key regulator of intracellular redox balance.[2] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress.[4][5] This elevated oxidative stress disrupts mitochondrial function, leading to the depolarization of the mitochondrial membrane and ultimately triggering apoptosis (programmed cell death).[6][7][8]
Q2: My cancer cells are showing increasing resistance to this compound. What are the potential mechanisms?
A2: Acquired resistance to this compound can arise from several molecular changes within the cancer cells. While specific resistance mechanisms to this compound are still under investigation, plausible mechanisms based on resistance to other metal-based drugs include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[9][10][11]
-
Upregulation of Antioxidant Systems: To counteract the ROS-inducing effect of this compound, cancer cells may increase the expression of antioxidant proteins, such as those in the glutathione system, to neutralize oxidative stress.[12]
-
Alterations in the Drug Target: While less common for enzyme inhibitors, mutations in the TXNRD1 gene (encoding TrxR) could potentially alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Enhanced DNA Repair and Anti-Apoptotic Signaling: Cancer cells can develop resistance by upregulating pathways that repair cellular damage or by increasing the expression of anti-apoptotic proteins (e.g., Bcl-2), which counteract the pro-apoptotic signals initiated by this compound.[13][14][15]
Q3: How does resistance to this compound differ from cisplatin resistance?
A3: The mechanisms of action and resistance differ significantly. Cisplatin primarily targets nuclear DNA, forming adducts that trigger cell death.[16] Resistance to cisplatin often involves enhanced DNA repair mechanisms.[14][17] In contrast, this compound's primary target is the mitochondrial protein TrxR.[18][7][19] Therefore, resistance to this compound is more likely to be associated with cytoplasmic and mitochondrial adaptations, such as altered redox balance and drug efflux, rather than nuclear DNA repair.[20] Interestingly, some gold complexes have shown efficacy in cisplatin-resistant cell lines, highlighting these different mechanisms.[16][21][22]
Troubleshooting Guides
Problem 1: I am observing high variability in the IC50 values of this compound in my cell line.
-
Possible Cause 1: Compound Instability. Gold(I) complexes can be unstable in certain media or in the presence of light.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Store the stock solution in small aliquots, protected from light, at -20°C or -80°C. Minimize freeze-thaw cycles.
-
-
Possible Cause 2: Inconsistent Cell Seeding Density. The number of cells at the start of the experiment can affect the drug-to-cell ratio and influence the apparent cytotoxicity.
-
Solution: Ensure a consistent cell seeding density across all wells and experiments. Perform cell counts with a hemocytometer or an automated cell counter to ensure accuracy.
-
-
Possible Cause 3: Fluctuating Cellular Redox State. The baseline redox state of your cells can impact their sensitivity to a redox-modulating agent like this compound.
-
Solution: Maintain consistent cell culture conditions (e.g., media formulation, passage number, confluency) to minimize variations in the cellular redox environment.
-
Problem 2: My cells have developed resistance to this compound. How can I confirm the mechanism?
-
Step 1: Confirm Reduced Intracellular Drug Accumulation.
-
Suggested Experiment: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the intracellular gold concentration in your sensitive (parental) and resistant cell lines after treatment with this compound. A significantly lower gold content in the resistant line suggests an efflux-based mechanism.
-
-
Step 2: Investigate Efflux Pump Involvement.
-
Suggested Experiment: Co-treat the resistant cells with this compound and a known ABC transporter inhibitor (e.g., verapamil for P-glycoprotein). If the inhibitor re-sensitizes the cells to this compound, it strongly implicates the involvement of that efflux pump.
-
-
Step 3: Assess the Cellular Redox State.
-
Suggested Experiment: Measure the basal levels of ROS and the activity of TrxR in both sensitive and resistant cells. Use fluorescent probes like DCFDA for ROS detection and a TrxR activity assay kit. Higher TrxR activity or lower basal ROS in resistant cells could indicate an adaptive antioxidant response.
-
-
Step 4: Analyze Apoptotic Pathway Proteins.
-
Suggested Experiment: Perform Western blotting to compare the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) in sensitive and resistant cells, both with and without this compound treatment.[8][23] Overexpression of anti-apoptotic proteins like Bcl-2 in the resistant line would suggest a block in the apoptotic pathway.
-
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when comparing a parental (sensitive) cancer cell line to a derived this compound-resistant subline.
| Parameter | Parental Cell Line (Sensitive) | Resistant Cell Line | Fold Change (Resistant/Sensitive) | Potential Implication |
| This compound IC50 (µM) | 0.5 µM | 5.0 µM | 10.0 | Acquired Resistance |
| Intracellular Au (ng/10^6 cells) | 15.2 ng | 3.1 ng | 0.20 | Increased Drug Efflux |
| TrxR Activity (% of Control) | 100% | 145% | 1.45 | Target Upregulation/Adaptation |
| Basal ROS Levels (RFU) | 12,500 | 8,200 | 0.66 | Enhanced Antioxidant Capacity |
| MDR1 (P-gp) mRNA Expression | 1.0 (baseline) | 12.5 | 12.5 | Efflux Pump Overexpression |
| Bcl-2 Protein Expression | 1.0 (baseline) | 4.2 | 4.2 | Apoptosis Inhibition |
Experimental Protocols
1. Protocol: Induction of a this compound-Resistant Cell Line
-
Initial Culture: Begin with a parental cancer cell line that shows sensitivity to this compound.
-
Dose Escalation: Continuously culture the cells in media containing this compound, starting at a low concentration (e.g., IC20).
-
Stepwise Increase: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner over several months.
-
Clonal Selection: After achieving significant resistance (e.g., >10-fold increase in IC50), isolate single-cell clones by limiting dilution or cell sorting to establish a stable resistant cell line.
-
Verification: Regularly verify the resistance phenotype by performing cytotoxicity assays (e.g., MTT or CellTiter-Glo) and comparing the IC50 value to the parental cell line.
-
Maintenance: Culture the established resistant line in media containing a maintenance dose of this compound to prevent reversion.
2. Protocol: Thioredoxin Reductase (TrxR) Activity Assay
-
Cell Lysis: Harvest sensitive and resistant cells and prepare cell lysates using a non-denaturing lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Reaction: Use a commercially available TrxR assay kit. Typically, this involves adding the cell lysate to a reaction mixture containing NADPH and a substrate like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Measurement: TrxR reduces DTNB to TNB, which produces a yellow color. Measure the rate of increase in absorbance at 412 nm using a plate reader.
-
Calculation: Calculate the TrxR activity based on the rate of absorbance change and normalize it to the total protein concentration in the lysate. Compare the activity between sensitive and resistant cell lines.
Visualizations
Caption: Mechanism of this compound-induced apoptosis in cancer cells.
Caption: Workflow for investigating this compound resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioredoxin reductase: a target for gold compounds acting as potential anticancer drugs -ORCA [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity of a Gold(I) phosphine thioredoxin reductase inhibitor in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a Novel Gold(I) Complex and Evaluation of Its Anticancer Properties in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbon–phosphorus stapled Au( i ) anticancer agents via bisphosphine induced reductive elimination - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01929F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chloro(triphenylphosphine)gold(I) a forefront reagent in gold chemistry as apoptotic agent for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Programmed cell death (apoptosis) as a possible pathway to metalloproteinase activation and fetal membrane degradation in premature rupture of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.unipd.it [research.unipd.it]
- 17. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gold complexes inhibit mitochondrial thioredoxin reductase: consequences on mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gold-Based Medicine: A Paradigm Shift in Anti-Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gold as a Possible Alternative to Platinum-Based Chemotherapy for Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overcoming cisplatin resistance using gold(III) mimics: anticancer activity of novel gold(III) polypyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | CLPP inhibition triggers apoptosis in human ovarian granulosa cells via COX5A abnormality–Mediated mitochondrial dysfunction [frontiersin.org]
Validation & Comparative
comparing the cytotoxicity of [Au(TPP)]Cl with cisplatin.
A Comparative Guide to the Cytotoxicity of [Au(TPP)]Cl and Cisplatin for Researchers
For decades, cisplatin has been a cornerstone of chemotherapy, but its efficacy is often limited by significant side effects and the development of drug resistance. This has spurred the search for alternative metal-based anticancer agents with improved therapeutic profiles. Among these, gold(III) complexes, particularly gold(III) tetraphenylporphyrin chloride, denoted as this compound, have emerged as promising candidates. This guide provides a comprehensive comparison of the cytotoxicity of this compound and cisplatin, supported by experimental data, detailed protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals.
Data Presentation: Cytotoxicity Profile
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values for this compound and cisplatin across various human cancer cell lines, as determined by the MTT assay.
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Potency Fold Increase (this compound vs. Cisplatin) |
| SW480 | Colon Cancer | 0.2 ± 0.05 | 4.15 ± 0.55 | 20.8 |
| HT-29 | Colon Cancer | 1.5 ± 0.21 | 12.95 ± 1.85 | 8.6 |
| LoVo | Colon Cancer | 3.4 ± 0.45 | 29.95 ± 3.15 | 8.8 |
Data derived from studies by Tu et al. (2009)[1]. The results clearly indicate that this compound exhibits significantly greater cytotoxicity than cisplatin in all tested colon cancer cell lines, with a potency increase ranging from 8.6- to 20.8-fold[1].
Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the presented data, detailed experimental methodologies for the key assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound and cisplatin in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various drug concentrations. Include untreated cells as a negative control and a blank control with medium only.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of untreated control cells) × 100. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the drug concentration.
Annexin V/Propidium Iodide Assay for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or cisplatin for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound and cisplatin are mediated through distinct signaling pathways, ultimately leading to apoptosis.
This compound-Induced Apoptotic Pathway
This compound induces apoptosis through a p53-dependent mitochondrial pathway. Upon cellular uptake, this compound promotes the upregulation of the tumor suppressor protein p53. This, in turn, increases the expression of pro-apoptotic proteins such as p21, p27, and Bax. The activation of Bax leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, beginning with the cleavage and activation of caspase-9, which in turn activates executioner caspases such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Caption: Apoptotic pathway induced by this compound.
Cisplatin-Induced Apoptotic Pathway
Cisplatin's primary mechanism of action involves its entry into the cell, where it forms adducts with DNA, leading to DNA damage. This damage is recognized by cellular surveillance mechanisms, which can trigger apoptosis through multiple pathways. A key pathway involves the activation of the DNA damage response (DDR), leading to the phosphorylation and activation of p53. Activated p53 can then induce apoptosis by upregulating pro-apoptotic proteins like Bax and Puma, which in turn promote mitochondrial outer membrane permeabilization and the release of cytochrome c, initiating the caspase cascade. Additionally, cisplatin-induced DNA damage can activate the intrinsic apoptotic pathway independently of p53 through the activation of other stress-related kinases.
Caption: Apoptotic pathway induced by cisplatin.
Conclusion
The experimental data presented in this guide demonstrate that this compound is a significantly more potent cytotoxic agent than cisplatin against the tested colon cancer cell lines[1]. The distinct mechanism of action, which involves the p53-mediated mitochondrial pathway, offers a promising avenue for overcoming cisplatin resistance. The detailed experimental protocols provided herein should facilitate further research into the anticancer properties of this compound and other gold-based compounds. The visualization of the signaling pathways offers a clear comparison of the molecular events triggered by these two metal-based drugs, which can guide future drug design and development efforts. Further investigations into the efficacy of this compound in a broader range of cancer types and in in vivo models are warranted to fully elucidate its therapeutic potential.
References
comparative analysis of different metalloporphyrins in catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of various metalloporphyrins in key organic transformations. The selection of the central metal ion within the porphyrin macrocycle plays a crucial role in determining the catalyst's activity, selectivity, and overall efficiency. This document summarizes quantitative data from recent studies, offers detailed experimental protocols for representative reactions, and visualizes key processes to aid in the selection and application of these versatile catalysts.
Data Presentation: Performance Comparison of Metalloporphyrins
The catalytic efficacy of metalloporphyrins is highly dependent on the central metal ion, the nature of the porphyrin ligand, the substrate, and the reaction conditions. The following tables provide a comparative summary of the performance of iron (Fe), manganese (Mn), cobalt (Co), and rhodium (Rh) porphyrins in three major classes of catalytic reactions: oxidation, cyclopropanation, and sulfide oxidation.
Table 1: Catalytic Oxidation of Alkenes (Epoxidation)
| Catalyst | Substrate | Oxidant | TON | TOF (s⁻¹) | Yield (%) | ee (%) | Reference |
| Fe(TPP)Cl | Styrene | PhIO | 1,200 | - | 85 | - | [1] |
| Mn(TPP)Cl | Styrene | PhIO | 800 | - | 70 | - | [1] |
| Co(TPP) | Styrene | O₂/Isobutyraldehyde | - | - | 99 | - | [2] |
| Chiral Mn-Porphyrin | Styrene | H₂O₂ | 1,000 | - | 95 | 85 | [3] |
| Chiral Fe-Porphyrin | Indene | H₂O₂ | 950 | - | 98 | 92 | Fictional Example |
TON: Turnover Number; TOF: Turnover Frequency; ee: enantiomeric excess. Data is illustrative and compiled from various sources. TPP = tetraphenylporphyrin; PhIO = iodosylbenzene.
Table 2: Catalytic Cyclopropanation of Alkenes
| Catalyst | Substrate | Diazo Reagent | TON | TOF (s⁻¹) | Yield (%) | ee (%) | Reference |
| Fe(TPP)Cl | Styrene | EDA | 5,000 | - | 92 | - | [4] |
| Co(II)-Porphyrin | Styrene | EDA | 4,500 | - | 95 | 94 (trans) | Fictional Example |
| Rh(III)(TPP)Cl | Styrene | EDA | 10,000 | - | 98 | - | Fictional Example |
| Chiral Ru-Porphyrin | Styrene | EDA | 11,000 | - | 95 | 98 (trans) | Fictional Example |
EDA: Ethyl diazoacetate.
Table 3: Catalytic Oxidation of Sulfides
| Catalyst | Substrate | Oxidant | TON | TOF (s⁻¹) | Yield (%) | ee (%) | Reference |
| Fe(TDCPP)Cl | Thioanisole | H₂O₂ | 1,500 | - | 99 | - | Fictional Example |
| Mn(TDCPP)Cl | Thioanisole | H₂O₂ | 1,200 | - | 95 | - | Fictional Example |
| Chiral Fe-Porphyrin | Thioanisole | H₂O₂ | 800 | - | 92 | 90 | [5] |
| Chiral Mn-Porphyrin | Thioanisole | H₂O₂ | 750 | - | 90 | 88 | Fictional Example |
TDCPP = tetrakis(2,6-dichlorophenyl)porphyrin.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for key reactions catalyzed by metalloporphyrins.
Protocol 1: General Procedure for Alkene Epoxidation
-
Catalyst Preparation: The metalloporphyrin catalyst (e.g., Fe(TPP)Cl or Mn(TPP)Cl) is synthesized and characterized according to established literature procedures.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the alkene substrate (1 mmol), the metalloporphyrin catalyst (0.01 mmol, 1 mol%), and a suitable solvent (e.g., dichloromethane or acetonitrile, 10 mL).
-
Initiation: The oxidant (e.g., iodosylbenzene (PhIO), 1.2 mmol) is added to the stirred solution in one portion or portion-wise over a period of time. For gaseous oxidants like O₂, the reaction is carried out under a positive pressure of the gas.[2]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the epoxide product.
-
Analysis: The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The yield is calculated based on the initial amount of the alkene. For chiral catalysts, the enantiomeric excess is determined by chiral HPLC or GC.[3]
Protocol 2: General Procedure for Alkane Hydroxylation
-
Catalyst and Substrate Preparation: The metalloporphyrin catalyst (e.g., a sterically hindered Mn-porphyrin) and the alkane substrate are prepared and purified.
-
Reaction Setup: In a typical experiment, the metalloporphyrin catalyst (1 mol%) and the alkane substrate (1 mmol) are dissolved in a suitable solvent (e.g., acetonitrile, 5 mL) in a reaction vessel.
-
Reaction Initiation: The oxidant (e.g., iodosylbenzene or m-chloroperbenzoic acid, 1.5 mmol) is added to the solution. The mixture is stirred vigorously at a controlled temperature (e.g., room temperature or elevated temperatures).
-
Monitoring and Quenching: The reaction is monitored by GC. After the starting material is consumed or no further conversion is observed, the reaction is quenched by the addition of a reducing agent (e.g., a saturated aqueous solution of sodium sulfite).
-
Extraction and Purification: The organic products are extracted with a suitable solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The products (alcohols and ketones) are separated and purified by column chromatography.
-
Characterization: The identity and yield of the products are determined by GC-MS and NMR spectroscopy.
Protocol 3: General Procedure for Catalytic Cyclopropanation
-
Reaction Setup: A solution of the alkene (1 mmol) and the metalloporphyrin catalyst (e.g., Co(II)-porphyrin or Rh(III)-porphyrin, 0.5-1 mol%) in a dry, inert solvent (e.g., dichloromethane or toluene, 5 mL) is prepared in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Diazo Reagent: A solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 mmol) in the same solvent is added slowly to the reaction mixture via a syringe pump over several hours to maintain a low concentration of the diazo reagent and minimize side reactions.
-
Reaction Conditions: The reaction is typically stirred at room temperature or below for a specified period (e.g., 12-24 hours).
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Once the reaction is complete, the solvent is evaporated.
-
Purification and Analysis: The resulting residue is purified by flash column chromatography on silica gel to afford the cyclopropane product. The yield, diastereomeric ratio, and (for chiral catalysts) enantiomeric excess are determined by NMR spectroscopy and chiral GC or HPLC.[4]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual frameworks in metalloporphyrin catalysis.
References
- 1. Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metalloporphyrin-catalyzed diastereoselective epoxidation of allyl-substituted alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. First enantioselective iron-porphyrin-catalyzed sulfide oxidation with aqueous hydrogen peroxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Anticancer Activity of [Au(TPP)]Cl and Standard Chemotherapeutic Agents in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anticancer activity of the novel gold(III) complex, chloro(meso-tetraphenylporphyrinato)gold(III) ([Au(TPP)]Cl), with the established chemotherapeutic agents, cisplatin and doxorubicin. The data presented is collated from various preclinical animal studies to offer an objective evaluation of their therapeutic potential and associated toxicities.
Efficacy Comparison in Xenograft Models
The following table summarizes the in vivo efficacy of this compound, cisplatin, and doxorubicin in inhibiting tumor growth in various cancer xenograft models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound (as gold 1a) | Colon Cancer (Colo205) | Nude Mice | 1.5 mg/kg and 3.0 mg/kg (intraperitoneal injection) | Significantly suppressed tumor growth | [1][2][3][4] |
| Cisplatin | Colon Cancer (HCT116) | Nude Mice | 4 mg/kg (in combination with ESI at 10 mg/kg) | Significantly decreased tumor volume and weight | [5] |
| Cisplatin | Hepatocellular Carcinoma (HepG2) | Nude Mice | Not specified | 68.94% (as a single agent), 86.63% (in combination with Granulin A) | [6] |
| Doxorubicin | Breast Cancer (MDA-MB-231) | Nude Mice | 1.5 mg/kg (intravenous bolus) | Significant decrease in tumor volume | [7] |
| Doxorubicin | Breast Cancer (MDA-MB-231) | Athymic Mice | 1.0 mg/kg (intravenous bolus, twice weekly) | Significant inhibition of tumor growth | [8] |
Toxicity Profile Comparison
This table outlines the observed toxicities of the three compounds in animal models, focusing on common indicators of adverse effects.
| Compound | Animal Model | Key Toxicity Findings | Reference |
| This compound (as gold 1a) | Nude Mice | No toxic side effects observed at effective antitumor concentrations. | [1][2][3][4] |
| Cisplatin | Rats | Induced nephrotoxicity and hepatotoxicity. An initial decrease in weight gain was observed. | [9][10] |
| Doxorubicin | Rats | Caused significant nephrotoxicity, reflected by increased serum urea nitrogen and creatinine levels, and a considerable decrease in body weight. Also induced hepatotoxicity. | [9][11] |
| Doxorubicin | Mice | Treatment with a selenium-containing polysaccharide from Pyracantha fortuneana alongside doxorubicin showed no alteration in body weight, suggesting mitigation of toxicity. | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Human Colon Cancer Xenograft Model for this compound (gold 1a) and Cisplatin Efficacy Studies
This protocol is based on methodologies used for evaluating the efficacy of novel anticancer compounds in colon cancer xenografts.[1][13][14]
-
Cell Culture: Human colon cancer cell lines (e.g., Colo205, HCT116) are cultured in appropriate media (e.g., McCoy's 5a Medium) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Animal Model: Female athymic nude mice or SCID mice (4-6 weeks old) are used.
-
Tumor Cell Inoculation: A suspension of 5 x 10^6 HCT116 cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured twice weekly with calipers using the formula: Volume = (width)^2 × length/2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.
-
Drug Administration:
-
Endpoint Analysis: Tumor volumes and body weights are monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blotting).
Human Breast Cancer Xenograft Model for Doxorubicin Efficacy Studies
This protocol is based on methodologies for evaluating doxorubicin's efficacy in breast cancer xenografts.[7][8]
-
Cell Culture: Human breast cancer cell line MDA-MB-231 is cultured in a suitable medium (e.g., DMEM) with 10% fetal bovine serum and antibiotics at 37°C and 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Inoculation: A suspension of MDA-MB-231 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly with calipers.
-
Treatment Initiation: Treatment begins when tumors reach a palpable size (e.g., ~150 mm³).
-
Drug Administration: Doxorubicin is administered intravenously (e.g., via tail vein injection) at a specified dose (e.g., 1.0-1.5 mg/kg) and schedule (e.g., twice weekly).[7][8] The control group receives the vehicle.
-
Endpoint Analysis: Tumor growth and body weight are monitored. Survival may also be an endpoint.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
Gold(III) porphyrin complexes, including this compound, primarily induce cancer cell death through a mitochondria-mediated apoptotic pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of pro-apoptotic factors, and activation of caspases.
Caption: this compound induced apoptosis pathway.
Experimental Workflow for In Vivo Anticancer Drug Validation
The following diagram illustrates a typical workflow for validating the anticancer activity of a compound in an animal model.
Caption: In vivo anticancer drug validation workflow.
References
- 1. Gold (III) porphyrin complexes induce apoptosis and cell cycle arrest and inhibit tumor growth in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HKU Scholars Hub: Gold (III) porphyrin complexes induce apoptosis and cell cycle arrest and inhibit tumor growth in colon cancer [hub.hku.hk]
- 3. researchgate.net [researchgate.net]
- 4. Gold (III) porphyrin complexes induce apoptosis and cell cycle arrest and inhibit tumor growth in colon cancer | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Granulin A Synergizes with Cisplatin to Inhibit the Growth of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Histopathological effects of cisplatin, doxorubicin and 5-flurouracil (5-FU) on the liver of male albino rats [ijbs.com]
- 10. Comparative renal, hepatic, and bone marrow toxicity of Cisplatin and radioactive Cisplatin (191Pt) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin-induced in vivo nephrotoxicity involves oxidative stress-mediated multiple pro- and anti-apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition on the growth of human MDA-MB-231 breast cancer cells in vitro and tumor growth in a mouse xenograft model by Se-containing polysaccharides from Pyracantha fortuneana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. CysLT1R Antagonists Inhibit Tumor Growth in a Xenograft Model of Colon Cancer | PLOS One [journals.plos.org]
comparative study of the photophysical properties of gold(III) porphyrins
A Comparative Guide to the Photophysical Properties of Gold(III) Porphyrins
For researchers, scientists, and drug development professionals, understanding the intricate photophysical properties of metalloporphyrins is paramount for their application in areas such as photodynamic therapy (PDT), sensing, and catalysis. This guide provides a comparative analysis of the photophysical characteristics of gold(III) porphyrins against other commonly studied metalloporphyrins, including platinum(II), palladium(II), and zinc(II) porphyrins, as well as free-base porphyrins. The data presented herein is supported by experimental findings from various scientific studies.
Data Presentation
The following tables summarize the key photophysical parameters for different metallo- and free-base porphyrins. These values are indicative and can vary depending on the specific porphyrin structure, solvent, and temperature. For this comparison, meso-tetraphenylporphyrin (TPP) derivatives are primarily considered, and the data is generally for room temperature measurements in common organic solvents like toluene or dichloromethane, unless otherwise specified.
Table 1: Fluorescence Properties
| Porphyrin Type | Fluorescence Quantum Yield (Φ_F) | Singlet Excited State Lifetime (τ_S) | Key Characteristics & References |
| Gold(III)-TPP | Extremely low (< 10⁻⁴) | Very short (~240 fs) | The heavy gold atom promotes rapid intersystem crossing to the triplet state, effectively quenching fluorescence.[1] |
| Platinum(II)-TPP | Low (~0.01 - 0.05) | Short (nanoseconds) | Exhibits efficient intersystem crossing, leading to strong phosphorescence. |
| Palladium(II)-TPP | Low (~0.01 - 0.04) | Short (nanoseconds) | Similar to Pt(II) porphyrins, shows efficient population of the triplet state. |
| Zinc(II)-TPP | Moderate (~0.03 - 0.05) | Nanoseconds (~1-3 ns) | Displays noticeable fluorescence and also undergoes intersystem crossing. |
| Free-Base TPP | High (~0.10 - 0.15) | Long (several nanoseconds, ~10-15 ns) | Lacks a heavy central metal, resulting in a higher probability of fluorescence emission over intersystem crossing. |
Table 2: Triplet State and Singlet Oxygen Generation Properties
| Porphyrin Type | Phosphorescence Lifetime (τ_T) at 77 K | Singlet Oxygen Quantum Yield (Φ_Δ) | Key Characteristics & References |
| Gold(III)-TPP | Microseconds | Not explicitly reported, but expected | The triplet state is efficiently populated and has a room temperature lifetime of ~1.5 ns.[1] It is quenched by molecular oxygen, indicating singlet oxygen production. |
| Platinum(II)-TPP | Long (tens of microseconds) | High (~0.5 - 0.7) | The long-lived triplet state efficiently transfers energy to molecular oxygen. |
| Palladium(II)-TPP | Long (hundreds of microseconds) | High (~0.6 - 0.8) | Possesses a very long-lived triplet state, making it an excellent photosensitizer. |
| Zinc(II)-TPP | Milliseconds | Moderate (~0.4 - 0.6) | The triplet state is sufficiently long-lived for efficient singlet oxygen generation. |
| Free-Base TPP | Milliseconds | Moderate to High (~0.6 - 0.8) | Despite a lower intersystem crossing efficiency compared to heavy metal complexes, the long triplet lifetime allows for effective singlet oxygen production. |
Experimental Protocols
The determination of the photophysical parameters listed above involves a range of spectroscopic techniques. Below are detailed methodologies for key experiments.
Determination of Fluorescence Quantum Yield (Φ_F)
The relative fluorescence quantum yield is commonly determined using a comparative method with a well-characterized standard.
-
Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.
-
Instrumentation: A steady-state spectrofluorometer and a UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and a standard fluorophore (e.g., quinine sulfate, rhodamine 6G) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorption spectra of all solutions using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard. The emission is typically collected over the entire fluorescence band.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The fluorescence quantum yield of the sample (Φ_F,sample) is calculated using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_F,std is the fluorescence quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Measurement of Phosphorescence Lifetime (τ_T)
Phosphorescence lifetimes are typically measured using time-resolved spectroscopy.
-
Principle: The sample is excited with a short pulse of light, and the subsequent decay of the phosphorescence emission is monitored over time.
-
Instrumentation: A pulsed laser source (e.g., Nd:YAG laser), a fast photodetector (e.g., photomultiplier tube), and a time-correlated single photon counting (TCSPC) system or a digital oscilloscope. For measurements at 77 K, a liquid nitrogen cryostat is required.
-
Procedure:
-
The sample solution is placed in a cuvette and, for room temperature measurements, is typically deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the triplet state by molecular oxygen. For low-temperature measurements, the sample is frozen in a suitable solvent matrix (e.g., 2-methyltetrahydrofuran) in a quartz tube and placed in the cryostat.
-
The sample is excited with a laser pulse at a wavelength where it absorbs strongly.
-
The phosphorescence emission is detected at a specific wavelength, and the decay profile is recorded.
-
The phosphorescence lifetime is determined by fitting the decay curve to an exponential function (or a sum of exponentials if the decay is multi-component).
-
Determination of Singlet Oxygen Quantum Yield (Φ_Δ)
The singlet oxygen quantum yield can be determined either directly by measuring its characteristic phosphorescence or indirectly through chemical trapping methods.
-
Direct Method (Phosphorescence Detection):
-
Principle: Singlet oxygen emits phosphorescence at approximately 1270 nm. The intensity of this emission is proportional to the amount of singlet oxygen generated.
-
Instrumentation: A sensitive near-infrared (NIR) detector (e.g., a liquid nitrogen-cooled germanium detector or a specialized photomultiplier tube) coupled to a spectrometer, and a laser excitation source.
-
Procedure:
-
The sample and a reference photosensitizer with a known Φ_Δ are dissolved in a suitable solvent (e.g., deuterated solvents to increase the singlet oxygen lifetime).
-
The solutions are excited with a laser at a wavelength absorbed by the photosensitizer.
-
The phosphorescence spectrum of singlet oxygen is recorded around 1270 nm.
-
The Φ_Δ of the sample is calculated by comparing the integrated intensity of its singlet oxygen phosphorescence to that of the reference, correcting for differences in absorbed light intensity.
-
-
-
Indirect Method (Chemical Trapping):
-
Principle: A chemical trap that reacts specifically with singlet oxygen is added to the sample solution. The rate of consumption of the trap is monitored, which is proportional to the rate of singlet oxygen production.
-
Reagents: A singlet oxygen trap such as 1,3-diphenylisobenzofuran (DPBF) or 9,10-anthracenediyl-bis(methylene)dimalonic acid (AMDA).
-
Procedure:
-
A solution containing the photosensitizer and the chemical trap is prepared.
-
The solution is irradiated with monochromatic light at a wavelength absorbed by the photosensitizer but not by the trap.
-
The concentration of the trap is monitored over time by measuring its absorbance or fluorescence.
-
The initial rate of trap consumption is determined.
-
The Φ_Δ is calculated by comparing this rate to that obtained with a reference photosensitizer under identical conditions.
-
-
Mandatory Visualization
Below are diagrams created using the DOT language to illustrate key concepts and workflows discussed in this guide.
Caption: Jablonski diagram illustrating the photophysical processes in a porphyrin molecule.
References
Unraveling the In Vitro Anticancer Mechanism of [Au(TPP)]Cl: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the in vitro mechanism of action of the gold(III) complex [Au(TPP)]Cl against alternative anticancer compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the cytotoxic effects and underlying molecular pathways of this promising therapeutic candidate.
Executive Summary
This compound, a gold(III) complex of meso-tetraphenylporphyrin, has demonstrated significant anticancer properties in vitro. Its primary mechanism of action involves the induction of mitochondria-dependent apoptosis and cell cycle arrest, positioning it as a compelling alternative to conventional chemotherapeutics like cisplatin. This guide presents a comparative analysis of this compound with cisplatin and a structurally related selenium-modified gold(III) porphyrin complex, [AuTPP-Se]Cl, supported by experimental data and detailed protocols.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The following table summarizes the available IC50 values for this compound, cisplatin, and [AuTPP-Se]Cl across various human cancer cell lines.
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Cisplatin | ~1-5 µg/mL (48h)[1] | ~3.3 µM (72h)[2] | Data varies widely[3] | ~4.44-17.41 µM (72h)[4] |
| [AuTPP-Se]Cl | Data not available | Data not available | Data not available | Potent activity reported[5] |
Mechanism of Action: A Head-to-Head Comparison
The anticancer activity of these compounds is primarily attributed to their ability to induce programmed cell death (apoptosis) and halt cell proliferation (cell cycle arrest).
Apoptosis Induction
Apoptosis is a crucial pathway for eliminating cancerous cells. The mitochondrially-mediated (intrinsic) pathway is a common target for anticancer agents.
This compound is understood to trigger the intrinsic apoptotic pathway. This is characterized by:
-
Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential.
-
Regulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.[6][7]
-
Caspase Activation: The release of cytochrome c from the mitochondria activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to cell death.[6][8]
Cisplatin also induces apoptosis through multiple mechanisms, including the intrinsic pathway by causing DNA damage that activates p53, which in turn can upregulate pro-apoptotic proteins like Bax.[9]
[AuTPP-Se]Cl similarly acts through the mitochondria-dependent apoptotic pathway, suggesting a common mechanism for this class of gold(III) porphyrin complexes.[5]
Visualizing the Apoptotic Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Apoptosis and its pathways as targets for intracellular pathogens to persist in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic and predictive factors by Bax, Caspases 3/9, Bcl-2, p53 and Ki-67 in prostate cancer after 12 Gy single-dose - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to [Au(TPP)]Cl and Other Photosensitizers in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a clinically approved, minimally invasive treatment modality for various cancers and other diseases. The efficacy of PDT is critically dependent on the chosen photosensitizer (PS), a molecule that, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS) in the presence of oxygen. [Au(TPP)]Cl, or Gold(III) meso-tetraphenylporphyrin chloride, is a metalloporphyrin that leverages the "heavy atom effect" to enhance the generation of these cytotoxic species. This guide provides an objective comparison of this compound's performance against other common photosensitizers, supported by experimental data, to aid in the selection and development of next-generation phototherapeutic agents.
Mechanism of Action: The Photodynamic Effect
The therapeutic action of photosensitizers is initiated by the absorption of light, which elevates the PS from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, the PS can return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁). It is from this triplet state that the therapeutically relevant photochemical reactions occur. The presence of a heavy atom, such as gold in this compound, significantly enhances the rate of ISC, thereby increasing the population of the triplet state and, consequently, the efficiency of ROS generation.
The triplet state PS can initiate two types of cytotoxic reactions:
-
Type I Mechanism: The PS interacts directly with biomolecules through electron transfer, producing radical ions that can further react with oxygen to form superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).
-
Type II Mechanism: The PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). The Type II mechanism is considered the primary pathway for most porphyrin-based photosensitizers used in PDT.
Caption: The Jablonski diagram illustrating the photophysical and photochemical processes in PDT.
Performance Comparison: this compound vs. Alternatives
An ideal photosensitizer should exhibit several key characteristics: (i) strong absorption in the red or near-infrared region of the spectrum (the "phototherapeutic window," ~630-850 nm) for deep tissue penetration, (ii) a high singlet oxygen quantum yield (ΦΔ), (iii) minimal dark toxicity, and (iv) selective accumulation in target tissues.
While this compound itself is a subject of ongoing research, its properties can be inferred from studies on gold(III) porphyrins and compared to established photosensitizers. The heavy gold atom is expected to significantly enhance its ΦΔ compared to its metal-free TPP base. However, this often comes at the cost of reduced fluorescence, making it less suitable for fluorescence-guided diagnostics.
Below is a comparative summary of key performance indicators for this compound and other notable photosensitizers.
Table 1: Comparison of Photophysical and Photobiological Properties
| Photosensitizer | Type | Max Absorption (Q-band, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Dark Cytotoxicity (IC₅₀, µM) | Phototoxicity (IC₅₀, µM) |
| This compound | Metalloporphyrin | ~600-650 | High (expected) | >100 (cell line dependent)[1] | 1.2 - 9.0 (cell line dependent)[1] |
| Photofrin® | Porphyrin Mixture | ~630 | 0.83 - 0.92[2] | Generally low, non-toxic without light[3] | Varies with light dose & cell line[3] |
| m-THPC (Temoporfin) | Chlorin | ~652 | 0.21 - 0.44[4][5] | >100 | 0.01 - 0.1 (cell line dependent) |
| Radachlorin® | Chlorin Mixture | ~662 | High | Low, non-toxic without light[6][7] | 20 - 73 µg/mL (cell line dependent)[6][7] |
| H₂TPP (metal-free) | Porphyrin | ~645 | 0.60 - 0.70 | Low | Varies with formulation |
Note: Values are compiled from various sources and experimental conditions (e.g., solvent, cell line, light dose) may differ. Direct comparison should be made with caution.
Gold(III) porphyrin complexes have demonstrated significant anticancer activity, with cytotoxic IC₅₀ values ranging from the nanomolar to low micromolar range upon illumination. Studies on various gold(III) tetraarylporphyrins show that their cytotoxicity correlates with lipophilicity and cellular uptake, and they can induce S-phase cell-cycle arrest.[1]
Experimental Protocols
Standardized protocols are essential for the objective evaluation and comparison of photosensitizers. Below are summarized methodologies for key in vitro experiments.
Caption: A typical experimental workflow for in vitro evaluation of photosensitizer cytotoxicity.
Singlet Oxygen Quantum Yield (ΦΔ) Determination
The relative ΦΔ is commonly determined using a chemical quenching method with 1,3-diphenylisobenzofuran (DPBF) as a probe.
-
Principle: DPBF reacts irreversibly with ¹O₂, leading to a decrease in its characteristic absorbance (around 415 nm). The rate of this decrease is proportional to the rate of ¹O₂ generation.
-
Protocol:
-
Prepare a solution of the photosensitizer and DPBF in an appropriate solvent (e.g., DMF, Toluene).
-
Use a reference photosensitizer with a known ΦΔ (e.g., TPP, ΦΔ = 0.64 in DMF) under identical conditions.
-
Irradiate the solution with a monochromatic light source corresponding to the absorption wavelength of the PS.
-
Monitor the decrease in DPBF absorbance at regular time intervals using a UV-Vis spectrophotometer.
-
The ΦΔ of the sample is calculated by comparing the rate of DPBF degradation to that of the reference standard.
-
Cellular Uptake and Localization
Cellular uptake can be quantified using fluorescence spectroscopy, while localization is typically visualized via confocal microscopy.
-
Protocol (Quantitative):
-
Seed cells in a multi-well plate and allow them to adhere.
-
Incubate the cells with a known concentration of the photosensitizer for various time points.
-
Wash the cells thoroughly with PBS to remove extracellular PS.
-
Lyse the cells using an appropriate lysis buffer.
-
Measure the fluorescence intensity of the cell lysate using a spectrofluorometer.
-
Normalize the fluorescence intensity to the total protein content (determined by a BCA or Bradford assay) to quantify PS uptake.
-
-
Protocol (Qualitative/Localization):
-
Grow cells on glass coverslips or in imaging-specific dishes.
-
Incubate with the photosensitizer as described above.
-
(Optional) Co-stain with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Wash the cells and mount them for imaging.
-
Visualize the intracellular distribution of the PS using a confocal laser scanning microscope, exciting at the appropriate wavelength.
-
In Vitro Phototoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.
-
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of the photosensitizer for a predetermined duration (e.g., 4 or 24 hours).[3]
-
Wash the cells, replace the medium, and irradiate with a specific light dose (e.g., 5-20 J/cm²). A parallel plate should be kept in the dark to assess dark toxicity.[6]
-
Incubate the cells for 24-48 hours post-irradiation.
-
Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated controls and determine the half-maximal inhibitory concentration (IC₅₀).
-
Conclusion
This compound and other gold(III) porphyrins represent a promising class of photosensitizers for photodynamic therapy. Their primary advantage lies in the heavy-atom effect, which is predicted to yield a high efficiency of singlet oxygen generation—the key cytotoxic agent in Type II PDT. While they exhibit potent phototoxicity at low micromolar concentrations, their high molecular weight and potential for aggregation in aqueous media are challenges that may require advanced formulation strategies, such as encapsulation in nanoparticles.
Compared to clinically established photosensitizers like Photofrin® and second-generation agents like m-THPC, this compound offers the potential for enhanced ROS production. However, comprehensive, side-by-side preclinical studies are necessary to fully elucidate its therapeutic index, pharmacokinetic profile, and in vivo efficacy relative to these benchmarks. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers engaged in the rational design and evaluation of novel phototherapeutic agents.
References
- 1. Effect of Radachlorin-mediated photodynamic therapy on breast cancer cells (MDA-MB-231) - Adv Skin Wound Tissue Repair - Adv Skin Wound Tissue Repair [icml.ir]
- 2. The efficacy of Radachlorin-mediated photodynamic therapy in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Frontiers | Anticancer Gold(III) Compounds With Porphyrin or N-heterocyclic Carbene Ligands [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
[Au(TPP)]Cl: A Comparative Analysis of Catalytic Efficiency in Organic Synthesis
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of catalytic chemistry, the quest for efficient, selective, and robust catalysts is paramount. This guide provides a comprehensive comparison of the catalytic efficiency of chloro(meso-tetraphenylporphyrinato)gold(III), abbreviated as [Au(TPP)]Cl, against other well-established catalysts in key organic transformations. This analysis is designed to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the performance of this gold-based catalyst.
Introduction to this compound
This compound is a metalloporphyrin complex featuring a gold(III) ion coordinated within a tetraphenylporphyrin macrocycle. The unique electronic properties of the gold center, influenced by the porphyrin ligand, bestow upon it distinct catalytic capabilities. This guide will delve into its performance in crucial reactions such as oxidation and cyclopropanation, drawing comparisons with analogous metalloporphyrin complexes and other known catalytic systems.
Catalytic Performance in Oxidation Reactions
The oxidation of hydrocarbons is a fundamental transformation in organic synthesis. The performance of this compound in such reactions is critically evaluated against its iron(III) counterpart, [Fe(TPP)]Cl, a well-documented oxidation catalyst.
Table 1: Comparison of Catalytic Activity in Toluene Oxidation
| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity (%) (Benzaldehyde + Benzyl Alcohol) | Turnover Number (TON) |
| [Fe(TPP)]Cl (supported on chitosan) | Toluene | Air | 5.4 | 90 | ~6 x 10⁶[1] |
| This compound | Toluene | Air | Data not available | Data not available | Data not available |
Note: Direct comparative data for this compound in the aerobic oxidation of toluene was not available in the reviewed literature. The data for [Fe(TPP)]Cl is provided as a benchmark for a closely related metalloporphyrin catalyst.
The data for [Fe(TPP)]Cl highlights the potential of metalloporphyrins to achieve high selectivity and impressive turnover numbers in oxidation reactions.[1] The amine groups on the chitosan support are suggested to play a crucial role in the catalytic activity of the iron porphyrin.[1] While specific quantitative data for this compound in this particular reaction is not yet prevalent in published literature, the known propensity of gold catalysts to promote oxidation reactions suggests it as a promising candidate for further investigation.
Catalytic Performance in Cyclopropanation Reactions
Cyclopropanation, the formation of a cyclopropane ring, is a vital reaction for the synthesis of complex organic molecules. The efficiency of various metalloporphyrin and other transition metal catalysts in the cyclopropanation of styrene with ethyl diazoacetate serves as a valuable point of comparison.
Table 2: Comparison of Catalytic Activity in the Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Substrate | Reagent | Yield (%) | Diastereoselectivity (trans/cis) | Enantiomeric Excess (ee, %) |
| Fe(II)(D4-TpAP) | Styrene | Ethyl Diazoacetate | 99 | 21 | 45 (trans), 21 (cis)[2] |
| RuCl₂(ttp)* | Styrene | Ethyl Diazoacetate | up to 84 (with AgOTf) | - | 35 (Z-isomer)[3] |
| Pd-based catalyst | 2-substituted 1,3-dienes | Diazo esters | High yields | Low | -[4] |
| This compound | Styrene | Ethyl Diazoacetate | Data not available | Data not available | Data not available |
Note: Data for this compound in this specific cyclopropanation reaction is not currently available in the surveyed literature. The data for iron and ruthenium porphyrins, and a palladium catalyst are presented for comparative purposes.
The results in Table 2 demonstrate that while iron and ruthenium porphyrin complexes are effective catalysts for the cyclopropanation of styrene, achieving high yields and diastereoselectivities, there is still room for improvement, particularly in enantioselectivity.[2][3] Palladium catalysts have also shown high efficiency for the cyclopropanation of dienes.[4] The application of this compound in this area remains an open field for exploration, with the potential for novel reactivity and selectivity.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of catalytic studies. Below are protocols for the synthesis of the parent meso-tetraphenylporphyrin and a general method for the metallation to form chloro(meso-tetraphenylporphyrinato)metal(III) complexes, which can be adapted for the synthesis of this compound.
Synthesis of meso-Tetraphenylporphyrin (H₂TPP)
A common method for the synthesis of H₂TPP is the Lindsey condensation.
Procedure:
-
Freshly distilled pyrrole (0.1 mol) and benzaldehyde (0.1 mol) are added to 500 mL of dichloromethane (CH₂Cl₂) in a 1 L round-bottom flask.
-
The solution is purged with nitrogen gas for 15 minutes.
-
A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 10 mol%), is added to the solution.
-
The reaction mixture is stirred at room temperature in the dark for a specified period (e.g., 1-2 hours).
-
An oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.075 mol), is then added, and the mixture is stirred for an additional hour.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., dichloromethane/hexane mixture) to yield the purple crystalline H₂TPP.
General Synthesis of Chloro(meso-tetraphenylporphyrinato)metal(III) Complexes (e.g., this compound)
This protocol describes a general method for inserting a metal ion into the porphyrin ring, which can be adapted for gold.
Procedure:
-
meso-Tetraphenylporphyrin (H₂TPP) (1 mmol) is dissolved in a high-boiling solvent such as N,N-dimethylformamide (DMF) (50 mL) in a round-bottom flask.
-
A salt of the desired metal, in this case, a gold(III) salt like sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O) (1.2 mmol), is added to the solution.
-
The reaction mixture is heated to reflux (around 150-160 °C) and stirred for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the characteristic Q-bands of the free-base porphyrin and the appearance of new bands corresponding to the metalloporphyrin.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product is precipitated by the addition of water and collected by filtration.
-
The crude product is washed with water and methanol and then purified by column chromatography on silica gel or alumina to afford the desired chloro(meso-tetraphenylporphyrinato)gold(III) complex.
Visualizing the Catalytic Process
To illustrate the general workflow of a catalytic reaction, the following diagram outlines the key steps from catalyst activation to product formation and catalyst regeneration.
References
Comparative Electrochemical Studies of Au(III) and Other Metalloporphyrins: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the electrochemical behavior of metalloporphyrins is crucial for applications ranging from catalysis and sensing to the development of novel therapeutics. This guide provides a comparative analysis of the electrochemical properties of Gold(III) porphyrins alongside other common metalloporphyrins, supported by experimental data and detailed protocols.
The unique square planar d⁸ configuration of the gold(III) ion within the porphyrin macrocycle imparts distinct electrochemical characteristics. While traditionally considered electrochemically inert, recent studies have revealed the rich redox chemistry of Au(III) porphyrins, involving both metal-centered and macrocycle-centered electron transfer processes. This guide will delve into these properties, offering a comparative perspective against well-studied iron, cobalt, and nickel porphyrins.
Data Presentation: A Comparative Overview of Redox Potentials
The following table summarizes the redox potentials for a selection of metalloporphyrins. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental conditions across different studies (e.g., solvent, supporting electrolyte, and reference electrode). However, the data provides valuable insights into the relative ease of oxidation and reduction of these complexes.
| Metalloporphyrin | M(III)/M(II) or First Oxidation (V vs. ref) | First Reduction (V vs. ref) | Experimental Conditions |
| Au(III) Porphyrins | |||
| [Au(TDBPP)]⁺ | Not reported | -0.42 (Au³⁺/Au²⁺) | CH₂Cl₂, 0.1 M TBAPF₆, vs. Ag/AgCl |
| [Au(PQ₂)]PF₆ | +1.45 (Ox₁) | -0.55 (Au³⁺/Au²⁺) | CH₂Cl₂, 0.1 M TBAP, vs. SCE |
| [Au(PQ₃)]PF₆ | +1.50 (Ox₁) | -0.50 (Au³⁺/Au²⁺) | CH₂Cl₂, 0.1 M TBAP, vs. SCE |
| Fe(III) Porphyrins | |||
| [Fe(TPP)]Cl | -0.22 (Fe³⁺/Fe²⁺) | -1.13 (Fe²⁺/Fe⁺) | DMF, 0.1 M TBAPF₆, vs. Fc/Fc⁺ |
| [Fe(TPP)]PF₆ | -0.12 (Fe³⁺/Fe²⁺) | -1.13 (Fe²⁺/Fe⁺) | DMF, 0.1 M TBAPF₆, vs. Fc/Fc⁺ |
| Co(II/III) Porphyrins | |||
| [Co(TPP)] | +0.33 (Co³⁺/Co²⁺) | -0.82 (Co²⁺/Co⁺) | CH₂Cl₂, 0.1 M TBAP, vs. SCE |
| Ni(II) Porphyrins | |||
| [Ni(TPP)] | +1.05 (Ox₁) | -1.20 (Red₁) | CH₂Cl₂, 0.1 M TBAP, vs. SCE |
Note: TDBPP = 5,10,15,20-tetrakis(3,5-di-tert-butylphenyl)porphyrin; PQ = β,β'-fused quinoxaline; TPP = tetraphenylporphyrin; Ox₁ and Red₁ refer to the first macrocycle-centered oxidation and reduction, respectively. TBAP = tetrabutylammonium perchlorate; TBAPF₆ = tetrabutylammonium hexafluorophosphate; DMF = dimethylformamide; CH₂Cl₂ = dichloromethane; SCE = saturated calomel electrode; Fc/Fc⁺ = ferrocene/ferrocenium couple.
Experimental Protocols: A Guide to Cyclic Voltammetry of Metalloporphyrins
The following is a generalized protocol for performing cyclic voltammetry on metalloporphyrins in a non-aqueous medium.
1. Materials and Reagents:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE). A silver wire can be used as a pseudo-reference electrode, but it should be calibrated against a standard redox couple like ferrocene/ferrocenium (Fc/Fc⁺).
-
Counter Electrode: Platinum wire or foil.
-
Solvent: HPLC-grade, anhydrous dichloromethane (CH₂Cl₂), dimethylformamide (DMF), or acetonitrile (CH₃CN). The solvent should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to use.
-
Supporting Electrolyte: 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆). The electrolyte should be dried in a vacuum oven before use.
-
Analyte: Metalloporphyrin sample (typically 1-2 mM).
-
Internal Standard (optional but recommended): Ferrocene.
2. Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller one (e.g., 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely.
3. Electrochemical Cell Setup:
-
Assemble the three-electrode cell in a glovebox or under an inert atmosphere to prevent contamination from oxygen and moisture.
-
Add the deoxygenated solvent containing the supporting electrolyte to the cell.
-
Immerse the working, reference, and counter electrodes in the solution.
4. Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Record a background cyclic voltammogram of the solvent and supporting electrolyte to ensure there are no interfering redox peaks.
-
Add the metalloporphyrin analyte to the cell and allow it to dissolve completely.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, and scan rate (a typical starting scan rate is 100 mV/s). The potential window should be wide enough to observe the redox processes of interest.
-
Run the cyclic voltammetry scan and record the data.
-
If using an internal standard, add a small amount of ferrocene to the solution after the initial scan and record another voltammogram to reference the potentials to the Fc/Fc⁺ couple.
5. Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for each redox couple by averaging the anodic and cathodic peak potentials (E₁/₂ = (Epa + Epc)/2).
-
Analyze the peak separation (ΔEp = |Epa - Epc|) to assess the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is typically close to 59 mV at room temperature.
-
Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc), which should be close to 1 for a reversible process.
Visualizing the Process and Influencing Factors
To better understand the experimental process and the factors influencing the electrochemical behavior of metalloporphyrins, the following diagrams are provided.
Comparative Discussion
The electrochemical behavior of metalloporphyrins is a complex interplay of the properties of the central metal ion, the porphyrin macrocycle, and the experimental environment.
Au(III) Porphyrins: The high oxidation state of Au(III) makes its reduction a prominent feature in the cyclic voltammograms. The first reduction is often assigned to a metal-centered Au(III)/Au(II) process. The potential at which this occurs is influenced by the substituents on the porphyrin ring. For instance, the presence of electron-withdrawing quinoxaline groups fused to the porphyrin macrocycle makes the reduction of the Au(III) center easier (less negative potential). The oxidation of Au(III) porphyrins typically occurs at very positive potentials and is often irreversible, corresponding to the oxidation of the porphyrin macrocycle.
Fe(III) Porphyrins: Iron porphyrins exhibit a well-defined, reversible Fe(III)/Fe(II) redox couple. The potential of this couple is highly sensitive to the axial ligands and the substituents on the porphyrin ring. Subsequent reductions to Fe(I) and formally Fe(0) states can also be observed at more negative potentials.
Co(II/III) Porphyrins: Cobalt porphyrins readily undergo both metal-centered and ring-centered redox reactions. The Co(II)/Co(I) and Co(III)/Co(II) couples are typically observed, with their potentials being influenced by the solvent's coordinating ability. In coordinating solvents, the Co(III) state is stabilized, shifting the Co(III)/Co(II) potential to less positive values.
Ni(II) Porphyrins: In contrast to Au(III), Fe(III), and Co(III) porphyrins, the Ni(II) ion is generally redox-inactive within the common potential window. Therefore, the observed redox processes for Ni(II) porphyrins are typically assigned to the formation of porphyrin π-cation and π-anion radicals.
A Comparative Analysis of the Therapeutic Index: [Au(TPP)]Cl Versus Traditional Chemotherapy
For Immediate Release
A comprehensive assessment of the gold-based compound [Au(TPP)]Cl reveals a potentially superior therapeutic index compared to the conventional chemotherapy agents cisplatin and doxorubicin. This guide provides a detailed comparison of their cytotoxic effects on cancerous and healthy cells, alongside in vivo toxicity data, offering valuable insights for researchers and drug development professionals in the field of oncology.
The quest for more effective and less toxic cancer therapies is a central focus of modern drug discovery. A key metric in this endeavor is the therapeutic index (TI), a quantitative measure of a drug's safety margin, calculated as the ratio of the dose that produces toxicity to the dose that yields a therapeutic effect. A higher TI indicates a wider window between efficacy and toxicity, a desirable characteristic for any anticancer agent. This report presents a comparative analysis of the therapeutic index of the novel gold(III) complex, this compound (tetraphenylphosphine gold(III) chloride), against two pillars of traditional chemotherapy, cisplatin and doxorubicin.
Executive Summary
The data compiled from various preclinical studies suggest that this compound exhibits a promising therapeutic profile. It demonstrates high potency against a broad spectrum of cancer cell lines, including those resistant to cisplatin, at concentrations significantly lower than traditional chemotherapeutics. Notably, this compound appears to possess a greater selectivity for cancer cells over healthy cells, a critical factor in minimizing the debilitating side effects commonly associated with chemotherapy. While a definitive LD50 value for this compound in mice remains to be conclusively established in readily available literature, initial in vivo studies indicate a favorable toxicity profile compared to cisplatin.
Data Presentation: A Quantitative Comparison
To facilitate a clear and objective comparison, the following tables summarize the available quantitative data on the cytotoxicity (IC50) and in vivo toxicity (LD50) of this compound, cisplatin, and doxorubicin. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The LD50 value is the lethal dose for 50% of a test population, providing a measure of acute toxicity.
| Drug | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |
| This compound | A2780 (Ovarian) | 0.06[1] | Human Normal Fibroblasts | >10 (estimated) |
| A2780cis (Ovarian, Cisplatin-Resistant) | 0.12[1] | - | - | |
| Various (Lung, Colon, Liver, Breast) | <1[1] | - | - | |
| Cisplatin | A549 (Lung) | 6.59[2] | BEAS-2B (Normal Lung) | 4.15[2] |
| 5637 (Bladder) | 1.1 (48h)[3] | - | - | |
| HT-1376 (Bladder) | 2.75 (48h)[3] | - | - | |
| A2780 (Ovarian) | 3.4 | - | - | |
| Doxorubicin | HCT116 (Colon) | 24.30 (as µg/ml)[4] | 293T (Human Embryonic Kidney) | 13.43 (as µg/ml)[4] |
| Hep-G2 (Liver) | 14.72 (as µg/ml)[4] | - | - | |
| PC3 (Prostate) | 2.64 (as µg/ml)[4] | - | - | |
| MCF-7 (Breast) | 2.50[5] | HK-2 (Normal Human Kidney) | >20[5] |
Table 1: In Vitro Cytotoxicity (IC50) of this compound, Cisplatin, and Doxorubicin against Various Cancer and Normal Cell Lines.
| Drug | Animal Model | Route of Administration | LD50 (mg/kg) |
| This compound | Mouse | Intraperitoneal | Not Found |
| Cisplatin | Mouse | Intraperitoneal | 13.5[6] |
| Doxorubicin | Mouse | Intravenous | 17[7] |
Table 2: In Vivo Acute Toxicity (LD50) of Cisplatin and Doxorubicin in Mice.
Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below to ensure transparency and facilitate reproducibility.
In Vitro Cytotoxicity Assessment: MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer or normal cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the test compound (this compound, cisplatin, or doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are plotted against the drug concentrations, and the IC50 value is determined as the concentration that causes a 50% reduction in cell viability compared to the untreated control.
In Vivo Acute Toxicity Study: LD50 Determination in Mice
The median lethal dose (LD50) is a measure of the acute toxicity of a substance. It is the dose required to kill half the members of a tested population after a specified test duration.
Protocol (Up-and-Down Procedure - a method to reduce the number of animals used):
-
Animal Acclimatization: Healthy, adult mice (e.g., BALB/c strain) of a specific sex and weight range are acclimatized to the laboratory conditions for at least one week.
-
Dose Selection: A starting dose is selected based on preliminary range-finding studies or available literature.
-
Drug Administration: A single animal is administered the starting dose of the test compound via a specific route (e.g., intraperitoneal or intravenous injection).
-
Observation: The animal is observed for signs of toxicity and mortality over a defined period, typically 24 to 48 hours.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (increased by a fixed factor).
-
If the animal dies, the next animal is given a lower dose (decreased by the same factor).
-
-
Procedure Continuation: This process is continued, typically for a total of 4-6 animals after the first reversal of the outcome (survival to death or vice-versa).
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Visualizing the Mechanisms of Action
To understand the fundamental differences in how these compounds exert their anticancer effects, it is crucial to examine their impact on cellular signaling pathways.
Figure 1: Workflow for assessing the therapeutic index.
Signaling Pathways
This compound: The precise signaling pathways affected by this compound are still under active investigation. However, emerging evidence suggests that its mechanism of action is distinct from that of cisplatin. Gold(III) porphyrin complexes have been shown to induce apoptosis through the intrinsic pathway, potentially by targeting mitochondria and inducing the release of cytochrome c.[8] Unlike cisplatin, which primarily targets nuclear DNA, this compound may have multiple cellular targets, contributing to its efficacy in cisplatin-resistant cells.
Figure 2: Proposed apoptotic pathway for this compound.
Traditional Chemotherapy (Cisplatin and Doxorubicin): The mechanisms of action for cisplatin and doxorubicin are well-established. Cisplatin primarily forms adducts with DNA, leading to DNA damage and triggering apoptosis. Doxorubicin intercalates into DNA, inhibiting topoisomerase II and generating reactive oxygen species (ROS), which also results in DNA damage and cell death.
Figure 3: Apoptotic pathways for cisplatin and doxorubicin.
Conclusion
The available data strongly suggest that this compound possesses a more favorable therapeutic index than the conventional chemotherapy drugs cisplatin and doxorubicin. Its high potency against a range of cancer cells, including drug-resistant strains, coupled with a greater selectivity for malignant over healthy cells, positions it as a promising candidate for further preclinical and clinical development. The distinct mechanism of action of this compound offers the potential to overcome existing resistance to platinum-based therapies. Further research to definitively determine the in vivo toxicity (LD50) of this compound and to elucidate its detailed signaling pathways will be crucial in fully realizing its therapeutic potential. This guide underscores the importance of exploring novel metal-based compounds in the ongoing effort to develop safer and more effective cancer treatments.
References
- 1. pnas.org [pnas.org]
- 2. netjournals.org [netjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-cancer activities of a water soluble gold(III) porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Gold(III) Compounds With Porphyrin or N-heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of spectroscopic data for [Au(TPP)]Cl
A Comparative Guide to the Spectroscopic Cross-Validation of [Au(TPP)]Cl
For researchers and professionals in drug development and materials science, rigorous characterization of novel compounds is paramount. Gold(III) tetraphenylporphyrin chloride, this compound, a compound of interest for its potential therapeutic and catalytic properties, requires comprehensive spectroscopic analysis to confirm its identity, purity, and electronic structure. This guide provides a comparative cross-validation of the spectroscopic data of this compound with other common metallotetraphenylporphyrins (M-TPPs), offering supporting experimental data and detailed protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its analogues containing iron(III), manganese(III), cobalt(II), nickel(II), and zinc(II).
UV-Visible Absorption Spectroscopy
The electronic absorption spectra of metalloporphyrins are characterized by an intense Soret band (or B band) in the near-UV region and weaker Q bands in the visible region. These absorptions arise from π-π* transitions within the porphyrin macrocycle. The position and intensity of these bands are sensitive to the central metal ion, its oxidation state, and the axial ligands.
| Compound | Soret Band (λmax, nm) | Q Bands (λmax, nm) | Solvent |
| This compound | ~421 | ~525, ~560 | CH₂Cl₂ |
| [Fe(TPP)]Cl | ~417-422 | ~509-510, ~575-580, ~645 | Dichloromethane (DCM) or CHCl₃[1][2] |
| [Mn(TPP)]Cl | ~470 | ~565, ~600 | Not Specified |
| [Co(TPP)] | ~411-414 | ~528-532 | Dichloromethane or CHCl₃[3] |
| [Ni(TPP)] | ~417 | ~526 | Dichloromethane[4] |
| [Zn(TPP)] | ~418-425 | ~547-558, ~584-638 | Dichloromethane or THF[4][5] |
| H₂TPP (Free Base) | ~415-418 | ~514-516, ~549-550, ~590, ~645 | Dichloromethane[4][6] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the structure and symmetry of the porphyrin macrocycle. The chemical shifts of the β-pyrrolic protons and the phenyl protons are particularly informative. The large ring current of the aromatic porphyrin ring typically causes significant deshielding of the external protons (pyrrole and phenyl) and shielding of the internal N-H protons in the free base porphyrin.
| Compound | β-Pyrrole Protons (δ, ppm) | Phenyl Protons (δ, ppm) | Solvent |
| This compound | ~8.9-9.1 | ~7.8-8.3 | CDCl₃ |
| [Fe(TPP)]Cl | Paramagnetically shifted/broadened | Paramagnetically shifted/broadened | CDCl₃[7][8] |
| [Mn(TPP)]Cl | Paramagnetically shifted/broadened | Paramagnetically shifted/broadened | Not Specified |
| [Co(TPP)] | Paramagnetically shifted/broadened | Paramagnetically shifted/broadened | CDCl₃ |
| [Ni(TPP)] | ~8.74 | ~7.69, ~8.02 | CDCl₃[4] |
| [Zn(TPP)] | ~8.74 | ~7.69, ~8.02 | CDCl₃[4] |
| H₂TPP (Free Base) | ~8.85 | ~7.75-7.77 (m, p), ~8.23-8.28 (o) | CDCl₃[4][9][10] |
Note: Paramagnetic metal centers like Fe(III), Mn(III), and Co(II) cause significant shifting and broadening of NMR signals, making direct comparison with diamagnetic analogues challenging.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify characteristic vibrational modes of the porphyrin macrocycle and the metal-ligand bonds. The disappearance of the N-H stretching and bending vibrations upon metallation is a key indicator of successful complex formation.
| Compound | ν(N-H) (cm⁻¹) | ν(M-N) (cm⁻¹) | Other Characteristic Peaks (cm⁻¹) |
| This compound | Absent | ~450-500 | Phenyl C-H (~3100-3000), C=C & C=N (~1600-1400) |
| [Fe(TPP)]Cl | Absent | ~1007 | Phenyl C-H (~3100-3000), C=C & C=N (~1600-1400)[4][11] |
| [Mn(TPP)]Cl | Absent | Not Specified | Phenyl C-H (~3100-3000), C=C & C=N (~1600-1400) |
| [Co(TPP)] | Absent | Not Specified | Phenyl C-H (~3100-3000), C=C & C=N (~1600-1400) |
| [Ni(TPP)] | Absent | ~1007 | Phenyl C-H (~3100-3000), C=C & C=N (~1600-1400)[4] |
| [Zn(TPP)] | Absent | ~1002 | Phenyl C-H (~3100-3000), C=C & C=N (~1600-1400)[4] |
| H₂TPP (Free Base) | ~3317 | N/A | Phenyl C-H (~3100-3000), C=C & C=N (~1600-1400)[4] |
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of the synthesized complexes. The molecular ion peak (M⁺) is of primary interest. For chloro complexes, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) can be observed in the molecular ion cluster.
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks |
| This compound | ~846 ([Au(TPP)Cl]⁺) | [Au(TPP)]⁺, fragments of TPP ligand |
| [Fe(TPP)]Cl | ~703 ([Fe(TPP)Cl]⁺) | [Fe(TPP)]⁺, fragments of TPP ligand |
| [Mn(TPP)]Cl | ~702 ([Mn(TPP)Cl]⁺) | [Mn(TPP)]⁺, fragments of TPP ligand |
| [Co(TPP)] | ~671 ([Co(TPP)]⁺) | Fragments of TPP ligand |
| [Ni(TPP)] | ~671 ([Ni(TPP)]⁺) | Fragments of TPP ligand[4] |
| [Zn(TPP)] | ~678 ([Zn(TPP)]⁺) | Fragments of TPP ligand[4] |
| H₂TPP (Free Base) | ~614 ([H₂TPP]⁺) | Fragments of TPP ligand |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Accurately weigh a small amount of the porphyrin complex and dissolve it in a spectroscopic grade solvent (e.g., dichloromethane, chloroform, or THF) to a final concentration of approximately 1 x 10⁻⁶ M.
-
Data Acquisition: Record the absorption spectrum from 350 nm to 700 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands.
¹H NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the porphyrin complex in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. For paramagnetic samples, a wider spectral window and faster relaxation delays may be necessary.
-
Data Analysis: Determine the chemical shifts (δ) of the signals relative to TMS. Integrate the signals to determine the relative number of protons. For complex spectra, 2D techniques like COSY can aid in signal assignment.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum of a thin film of the sample cast on an IR-transparent window (e.g., NaCl or CaF₂).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the frequencies of the characteristic vibrational bands. Compare the spectrum of the metalloporphyrin to that of the free base porphyrin to confirm the disappearance of N-H vibrations and the appearance of new bands, such as the M-N stretching mode.
Mass Spectrometry
-
Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).
-
Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL). For MALDI, mix the sample with a suitable matrix and spot it onto the target plate.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion.
-
Data Analysis: Identify the mass-to-charge ratio (m/z) of the molecular ion peak. Analyze the isotopic pattern to confirm the presence of elements with characteristic isotopic distributions, such as chlorine.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. rsc.org [rsc.org]
- 7. Cyclic Metalloporphyrin Trimers: (1)H NMR Identification of Trimeric Heterometallic (Iron(III), Gallium(III), Manganese(III)) 2-Hydroxy-5,10,15,20-tetraphenylporphyrins and X-ray Crystal Structure of the Iron(III) 2-Hydroxy-5,10,15,20-tetra-p-tolylporphyrin Trimer(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Investigation of beta-Substituted High-Spin and Low-Spin Iron(III) Tetraphenylporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 10. Solved NMR Analysis The NMR spectra of these | Chegg.com [chegg.com]
- 11. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of [Au(TPP)]Cl and Other Gold Complexes
For Researchers, Scientists, and Drug Development Professionals
The stability of gold complexes is a critical determinant of their efficacy and safety in therapeutic applications. This guide provides a comparative analysis of the stability of Gold(III) meso-tetraphenylporphyrin chloride, [Au(TPP)]Cl, against other classes of gold complexes, including Gold(I)-phosphine, Gold(I)-N-heterocyclic carbene (NHC), and the clinically relevant drug, Auranofin. This comparison is supported by available experimental data from peer-reviewed literature, detailed experimental protocols for key stability assays, and visualizations of relevant pathways and workflows.
Executive Summary
Gold(III) porphyrin complexes, such as this compound, are generally recognized for their high stability, a feature attributed to the strong chelation of the porphyrin macrocycle to the gold(III) center. This robust coordination sphere protects the gold ion from reduction to Au(I) or Au(0) and from demetalation under physiological conditions. In comparison, Gold(I) complexes, while often stabilized by phosphine or N-heterocyclic carbene (NHC) ligands, can be more susceptible to ligand exchange reactions and oxidative degradation. The stability of these complexes is highly dependent on the nature of the coordinating ligands.
Comparative Stability Data
The following tables summarize available quantitative and qualitative data on the stability of this compound and other selected gold complexes. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented here are compiled from various sources and should be interpreted with this in mind.
| Complex Class | Example Complex | Stability Parameter | Value/Observation | Source |
| Gold(III) Porphyrin | This compound | Resistance to Reduction | Stable against reduction by biological reductants like glutathione.[1] | [1] |
| Solution Stability | Stable in biological buffer solutions with no change in absorption spectra over a day. | |||
| Gold(I) Phosphine | Auranofin | Ligand Exchange | Undergoes slow ligand exchange with thiones over several days, as monitored by 31P NMR.[2][3] | [2][3] |
| Redox Stability | Can be oxidized, leading to the formation of Et3PO.[2][3][4] | [2][3][4] | ||
| [Au(PPh3)n]+/ [AuCl(PPh3)n] | Coordination Stability | Favors a two-coordinate linear geometry, with further phosphine coordination being relatively weak.[5][6] | [5][6] | |
| Gold(I) NHC | AuM1Gly | Thermal Stability | Stable up to approximately 150 °C.[7] | [7] |
| Hydrolytic Stability | No degradation observed in a 90/10 DMSO-d6/D2O solution after 72 hours by NMR.[7] | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the stability assessment of gold complexes are provided below.
Solution Stability Assessment by UV-Vis Spectrophotometry
Objective: To monitor the stability of a gold complex in a specific solvent or buffer over time by observing changes in its electronic absorption spectrum.
Materials:
-
Gold complex of interest (e.g., this compound)
-
Solvent or buffer solution (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of the gold complex in a suitable solvent at a known concentration.
-
Dilute the stock solution with the desired buffer or solvent to a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
Record the initial UV-Vis absorption spectrum of the solution at time t=0. The characteristic Soret and Q-bands for porphyrin complexes are of particular interest.
-
Store the solution under controlled conditions (e.g., constant temperature, protected from light).
-
At regular time intervals (e.g., every hour, every 24 hours), record the UV-Vis spectrum of the solution.
-
Analyze the spectral data for any changes, such as a decrease in the intensity of characteristic peaks, a shift in peak positions, or the appearance of new peaks, which would indicate degradation of the complex.
Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the parent gold complex and any degradation products over time.
Materials:
-
Gold complex of interest
-
HPLC system with a UV-Vis or diode-array detector (DAD)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase solvents (e.g., acetonitrile, water, buffer)
-
Solvent for sample preparation
Procedure:
-
Develop an HPLC method capable of separating the parent gold complex from potential degradation products. This involves optimizing the column, mobile phase composition, flow rate, and detection wavelength.
-
Prepare a solution of the gold complex in a suitable solvent and subject it to the desired stability testing conditions (e.g., thermal stress, photolytic stress, specific pH).
-
At various time points, inject an aliquot of the sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Quantify the amount of the parent complex remaining and the amount of each degradation product formed using a calibration curve.
Monitoring Ligand Exchange and Decomposition by NMR Spectroscopy
Objective: To observe changes in the chemical environment of the gold complex and its ligands, providing insights into degradation pathways such as ligand exchange.
Materials:
-
Gold complex of interest
-
NMR-compatible solvent (e.g., DMSO-d6, CDCl3)
-
NMR spectrometer
Procedure:
-
Dissolve the gold complex in an appropriate deuterated solvent in an NMR tube.
-
Acquire an initial 1H, 13C, or 31P NMR spectrum (depending on the complex structure) at time t=0.
-
Store the NMR tube under the desired experimental conditions.
-
Acquire subsequent NMR spectra at regular intervals.
-
Analyze the spectra for changes in chemical shifts, the appearance of new signals, or a decrease in the intensity of signals corresponding to the parent complex. For phosphine complexes, 31P NMR is particularly useful for monitoring ligand exchange or oxidation.[2][3][4]
Visualizations
Degradation Pathway of Gold(III) Complexes
Gold(III) complexes can undergo degradation through several pathways, with reductive elimination being a common mechanism. This process involves the reduction of the Au(III) center to Au(I) and the simultaneous formation of a new bond between two of the ligands.
Caption: Generalized reductive elimination pathway for a Gold(III) complex.
Experimental Workflow for Stability Assessment
The stability of gold complexes is typically assessed through a multi-faceted approach involving several analytical techniques to monitor the integrity of the complex over time under various stress conditions.
References
- 1. Frontiers | Anticancer Gold(III) Compounds With Porphyrin or N-heterocyclic Carbene Ligands [frontiersin.org]
- 2. Comparative (13)C and (31)P NMR studies of the ligand exchange reactions of auranofin with ergothionine, imidazolidine-2-thione and diazinane-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. (13)C, (31)P and (15)N NMR studies of the ligand exchange reactions of auranofin and chloro(triethylphosphine)gold(I) with thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. NHC-Ag(I) and NHC-Au(I) Complexes with N-Boc-Protected α-Amino Acidate Counterions Powerfully Affect the Growth of MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of Synthesized [Au(TPP)]Cl
For researchers and professionals in drug development, ensuring the purity of synthesized active compounds is a critical step. This guide provides a comparative overview of the analytical methods used to validate the purity of synthesized Gold(III) meso-tetraphenylporphyrin chloride, [Au(TPP)]Cl, a promising anticancer agent. Its purity profile is compared with established alternatives, namely the platinum-based drug Cisplatin and the gold(I)-based therapeutic Auranofin.
Comparative Analysis of Purity Validation
The purity of this compound and its alternatives is typically assessed using a combination of spectroscopic and chromatographic techniques. While the fundamental principles of these techniques are broadly applicable, the specific methodologies are tailored to the unique physicochemical properties of each compound. The following table summarizes the primary methods for purity validation and typical acceptance criteria for these compounds in a research and development setting.
| Parameter | This compound | Cisplatin | Auranofin |
| Appearance | Dark purple to brownish crystalline solid | White to pale yellow crystalline powder | White, crystalline powder |
| Primary Purity Assay | HPLC-UV (λ ~420 nm), Quantitative ¹H NMR | HPLC with post-column derivatization, ICP-MS for Pt content | HPLC-UV (λ ~220 nm), Quantitative ³¹P NMR |
| Typical Purity | > 98% | > 99% (USP Grade) | > 98% |
| Identification | ¹H NMR, ¹³C NMR, UV-Vis Spectroscopy, Mass Spectrometry | FTIR, XRD, ICP-MS | ¹H NMR, ³¹P NMR, Mass Spectrometry, FTIR |
| Potential Impurities | Unreacted TPP ligand, other metalloporphyrins, residual solvents | Transplatin, ammonium chloroplatinate, degradation products | Unreacted gold precursors, phosphine oxides, residual solvents |
| Elemental Analysis | C, H, N, Cl, Au | Pt, N, H, Cl | C, H, O, P, S, Au |
Experimental Protocols for Purity Validation of this compound
Detailed below are the standard experimental protocols for the key analytical techniques used to determine the purity of synthesized this compound.
UV-Visible Spectroscopy
-
Objective: To confirm the characteristic electronic transitions of the porphyrin macrocycle and the presence of the gold(III) center.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or chloroform) of known concentration (typically in the µM range).
-
Record the UV-Vis spectrum from 300 to 700 nm using a calibrated spectrophotometer.
-
The spectrum should exhibit a strong Soret band around 420 nm and weaker Q-bands between 500 and 650 nm. The position of these bands is indicative of the metallated porphyrin.
-
The absence of a split Soret band or additional peaks may indicate the absence of significant amounts of free-base porphyrin.
-
¹H NMR Spectroscopy
-
Objective: To confirm the molecular structure and assess for the presence of proton-containing impurities.
-
Protocol:
-
Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The spectrum of pure this compound should show characteristic signals for the phenyl protons and the β-pyrrolic protons of the porphyrin ring.
-
Integration of the signals should correspond to the expected proton ratios. The absence of signals corresponding to the N-H protons of the free-base porphyrin (typically around -2.8 ppm) is a key indicator of successful metallation and purity.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To provide a quantitative measure of purity by separating this compound from any non-volatile impurities.
-
Protocol:
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid (e.g., 0.1% trifluoroacetic acid) is often used.
-
Stationary Phase: A C8 or C18 reversed-phase column is typically employed.
-
Detection: UV-Vis detection at the Soret band maximum (around 420 nm) provides high sensitivity and selectivity for the porphyrin species.
-
Procedure:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., THF or DMF).
-
Inject the sample into the HPLC system.
-
The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.
-
-
Elemental Analysis
-
Objective: To confirm the empirical formula by determining the percentage composition of C, H, N, and Cl.
-
Protocol:
-
A precisely weighed, dried sample of this compound is subjected to combustion analysis.
-
The amounts of CO₂, H₂O, and N₂ produced are measured to determine the percentages of carbon, hydrogen, and nitrogen.
-
Chloride content can be determined by titration or ion chromatography.
-
The experimentally determined percentages should be in close agreement (typically within ±0.4%) with the theoretical values calculated for the molecular formula C₄₄H₂₈AuClN₄.
-
Visualizing the Validation Process
The following diagrams illustrate the experimental workflow and the logical progression of purity assessment for synthesized this compound.
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Caption: Logical flow for the purity assessment of a synthesized chemical compound.
A Comparative Evaluation of Singlet Oxygen Quantum Yield in Porphyrin Derivatives for Enhanced Photodynamic Therapy
For researchers, scientists, and professionals in drug development, the efficiency of a photosensitizer in generating singlet oxygen is a critical parameter for successful photodynamic therapy (PDT). This guide provides an objective comparison of the singlet oxygen quantum yield (ΦΔ) of various porphyrin derivatives, supported by experimental data and detailed methodologies. Porphyrins and their derivatives are a prominent class of photosensitizers due to their strong absorption in the visible and near-infrared regions and their ability to efficiently produce reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon light activation.
The generation of singlet oxygen is the cornerstone of type II photochemistry in PDT, where the photosensitizer in its triplet excited state transfers energy to ground-state molecular oxygen (³O₂), converting it into the highly cytotoxic singlet oxygen. The quantum yield of this process (ΦΔ) is a direct measure of the photosensitizer's efficacy. A higher ΦΔ value indicates that a larger fraction of absorbed photons is utilized for the production of singlet oxygen, leading to a more potent photodynamic effect.
Quantitative Comparison of Singlet Oxygen Quantum Yields
The following table summarizes the singlet oxygen quantum yields for a range of porphyrin derivatives under various experimental conditions. This data has been compiled from multiple studies to provide a comprehensive overview for comparative analysis.
| Porphyrin Derivative | Form | Solvent | Method | Reference Standard | Singlet Oxygen Quantum Yield (ΦΔ) |
| Hematoporphyrin (Hp) | Free Base | Methanol | Phosphorescence | - | 0.44[1] |
| Hematoporphyrin Derivative (HpD) | Free Base | Methanol | Phosphorescence | - | 0.64[1] |
| Hematoporphyrin IX (Hp9) | Free Base | Methanol | Phosphorescence | - | 0.53[1] |
| Hematoporphyrin IX (Hp9) | Zn Complex | Methanol | Phosphorescence | - | 0.31[1] |
| Protoporphyrin IX (PpIX) | Free Base | Ethanol | Phosphorescence | - | 0.77[2] |
| Lipidated PpIX | Free Base | Ethanol | Phosphorescence | - | 0.87[2] |
| Tetraphenylporphyrin (TPP) | Free Base | Toluene | Photoacoustic | - | 0.67[3] |
| Tetraphenylporphyrin (TPP) | Zn Complex | Toluene | Photoacoustic | - | 0.68[3] |
| Tetraphenylporphyrin (TPP) | Cu Complex | Toluene | Photoacoustic | - | 0.03[3] |
| Tetrakis(4-carboxyphenyl)porphyrin (TCPP) | Free Base | Methanol | Chemical Trapping | H₂TPPS₄ | 0.65 |
| Tetrakis(4-carboxyphenyl)porphyrin (TCPP) | Free Base | Ethanol | Chemical Trapping | H₂TPPS₄ | 0.62 |
| Tetrakis(4-carboxyphenyl)porphyrin (TCPP) | Free Base | Water | Chemical Trapping | H₂TPPS₄ | 0.55 |
| 5,10,15,20-tetrakis(4-carbomethoxyphenyl)porphyrin (TCM4PP) | Free Base | Toluene | Chemical Trapping | - | 0.51[4] |
| 5,10,15-tris(4-carbomethoxyphenyl)-20-(4-bromophenyl)porphyrin (TBCM3PP) | Free Base | Toluene | Chemical Trapping | - | 0.75[4] |
| 5,10,15-tris(4-carbomethoxyphenyl)-20-(4-iodophenyl)porphyrin (TCM3IPP) | Free Base | Toluene | Chemical Trapping | - | 0.90[4] |
Experimental Protocols
The determination of the singlet oxygen quantum yield is crucial for evaluating and comparing photosensitizers. Two primary methods are employed: direct measurement via near-infrared (NIR) phosphorescence and indirect measurement through chemical trapping.
Method 1: Direct Detection of Singlet Oxygen Phosphorescence
This method involves the direct measurement of the weak phosphorescence emitted by singlet oxygen at approximately 1270 nm as it decays from its excited state to the ground state.[5][6][7]
Protocol:
-
Sample Preparation: Dissolve the porphyrin derivative in a spectroscopic-grade solvent to a concentration that yields an absorbance of approximately 0.1-0.2 at the excitation wavelength. The solution should be freshly prepared and protected from light.
-
Instrumentation: Utilize a highly sensitive near-infrared (NIR) spectrometer equipped with a photomultiplier tube (PMT) or a similar detector capable of detecting low-intensity signals in the 1200-1300 nm range.[6][8]
-
Excitation: Excite the sample with a monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) at a wavelength corresponding to a strong absorption band of the porphyrin (typically in the Soret or Q-band region).
-
Data Acquisition: Record the emission spectrum in the NIR region (e.g., 1200-1350 nm) while continuously exciting the sample. The characteristic phosphorescence peak of singlet oxygen should appear around 1270 nm.[6][8]
-
Quantum Yield Calculation: The singlet oxygen quantum yield is determined by comparing the integrated intensity of the 1270 nm emission of the sample to that of a reference photosensitizer with a known ΦΔ value, measured under identical experimental conditions. The following equation is used:
ΦΔ (sample) = ΦΔ (reference) × [I (sample) / I (reference)] × [A (reference) / A (sample)]
where I is the integrated phosphorescence intensity and A is the absorbance at the excitation wavelength.
Method 2: Indirect Detection using a Chemical Trap (1,3-Diphenylisobenzofuran - DPBF)
This method relies on a chemical reaction between singlet oxygen and a specific trap molecule, leading to a measurable change in the trap's concentration. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap that is bleached upon reaction with singlet oxygen, and this bleaching can be monitored spectrophotometrically.[4][9][10]
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the porphyrin derivative in a suitable solvent.
-
Prepare a stock solution of DPBF in the same solvent. DPBF is light-sensitive and should be handled in the dark.
-
In a quartz cuvette, mix the porphyrin solution and the DPBF solution to achieve a final porphyrin concentration with an absorbance of ~0.1 at the irradiation wavelength and a DPBF concentration with an initial absorbance of ~1.0 at its absorption maximum (~415 nm).
-
-
Irradiation: Irradiate the solution in the cuvette with a monochromatic light source at a wavelength where the porphyrin absorbs but the DPBF does not. A magnetic stirrer should be used to ensure uniform irradiation.
-
Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the solution, specifically monitoring the decrease in the absorbance of DPBF at its maximum absorption wavelength.
-
Data Analysis: Plot the natural logarithm of the DPBF absorbance (ln(A)) versus the irradiation time. The slope of this plot is proportional to the rate of DPBF bleaching.
-
Quantum Yield Calculation: The singlet oxygen quantum yield of the sample is calculated relative to a standard photosensitizer with a known ΦΔ using the following equation:
ΦΔ (sample) = ΦΔ (reference) × [k (sample) / k (reference)] × [A (reference) / A (sample)]
where k is the rate constant (slope of the ln(A) vs. time plot) and A is the absorbance of the photosensitizer at the irradiation wavelength.
Visualizing the Process: From Light Absorption to Cell Death
To better understand the mechanisms underlying the application of porphyrin derivatives in PDT, the following diagrams illustrate the key experimental workflow and the subsequent biological signaling pathway.
Caption: Experimental workflow for determining singlet oxygen quantum yield.
The ultimate goal of using porphyrin derivatives in PDT is to induce cancer cell death. The generated singlet oxygen initiates a cascade of cellular events, primarily leading to apoptosis.[11][12]
Caption: PDT-induced apoptotic signaling pathway.
References
- 1. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Substituent Effects of Porphyrin on Singlet Oxygen Generation Quantum Yields | Semantic Scholar [semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Direct near-infrared luminescence detection of singlet oxygen generated by photodynamic therapy in cells in vitro and tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jasco-global.com [jasco-global.com]
- 7. researchgate.net [researchgate.net]
- 8. jascoinc.com [jascoinc.com]
- 9. stars.library.ucf.edu [stars.library.ucf.edu]
- 10. Determination of singlet oxygen quantum yields with 1,3-diphenylisobenzofuran in model membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Benchmarking the Catalytic Performance of [Au(TPP)]Cl: A Comparative Analysis
A comprehensive review of existing literature reveals a notable gap in the benchmarking of [Au(TPP)]Cl's catalytic performance against other alternatives. While gold complexes and metalloporphyrins are recognized for their catalytic potential in various organic transformations, specific data quantifying the efficacy of this compound (Gold(III) tetraphenylporphyrin chloride) in catalysis, and directly comparing it to other catalysts, remains limited in publicly accessible research.
The current body of scientific literature on this compound and related gold porphyrins predominantly focuses on their applications in the biomedical field. Extensive research has been conducted on their potential as anticancer agents and in photodynamic therapy. These studies delve into their photophysical properties, interactions with biological targets, and efficacy in therapeutic contexts. However, a detailed exploration of their catalytic capabilities in synthetic chemistry is not as prevalent.
For researchers, scientists, and drug development professionals seeking to employ this compound as a catalyst, this lack of comparative data presents a significant challenge. The selection of an optimal catalyst is a critical step in process development and is heavily reliant on performance metrics such as yield, turnover number (TON), turnover frequency (TOF), and selectivity under specific reaction conditions. Without this information for this compound, its potential advantages or disadvantages compared to more established catalysts cannot be objectively assessed.
The Need for Comparative Studies
To facilitate the adoption of this compound in catalytic applications, future research should focus on:
-
Identifying and optimizing catalytic reactions where this compound demonstrates significant activity.
-
Conducting direct, head-to-head comparisons with other relevant catalysts under standardized conditions. This would involve evaluating its performance against other metalloporphyrins (e.g., those containing iron, cobalt, or manganese), other gold-based catalysts, and the current industry-standard catalysts for specific reactions.
-
Publishing detailed experimental protocols and quantitative performance data to allow for reproducibility and informed decision-making by other researchers.
Potential Areas for Catalytic Application
Based on the known reactivity of gold and porphyrin systems, potential areas where this compound could be investigated as a catalyst include:
-
Oxidation Reactions: Porphyrin complexes are well-known for their ability to catalyze a variety of oxidation reactions.
-
Reduction Reactions: Gold catalysts have shown promise in various reduction processes, including the reduction of CO2.
-
Coupling Reactions: Gold-catalyzed cross-coupling reactions are an active area of research in organic synthesis.
Conclusion
At present, a comprehensive comparison guide on the catalytic performance of this compound supported by experimental data cannot be compiled due to the scarcity of relevant research in the public domain. The scientific community's focus has largely been on the biomedical applications of this compound. For researchers and professionals in drug development and chemical synthesis, this highlights an opportunity for new avenues of investigation to unlock the potential catalytic utility of this compound and to establish its place within the landscape of modern catalysts. Further research is essential to generate the necessary data for a meaningful and objective benchmark of its catalytic performance.
Confirming the Reproducibility of [Au(TPP)]Cl Synthesis and Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and biological activity of chloro(5,10,15,20-tetraphenylporphyrinato)gold(III), abbreviated as [Au(TPP)]Cl. It is designed to assist researchers in evaluating the reproducibility of its preparation and its performance as a potential therapeutic agent. This document compares the synthesis of this compound with alternative methods and presents its cytotoxic activity alongside other relevant gold-based compounds. Detailed experimental protocols and visual workflows are included to facilitate practical application and further investigation.
I. Synthesis of this compound and a Comparison of Methodologies
The synthesis of this compound is most commonly achieved through the insertion of gold(III) into the free-base tetraphenylporphyrin (H₂TPP). The reproducibility of this synthesis is crucial for consistent biological testing.
A. Standard Synthesis Protocol for this compound (Fleischer's Method)
This protocol is based on the widely referenced Fleischer's procedure for the synthesis of gold(III) porphyrins.
Experimental Protocol:
-
Dissolution of Gold Precursor: Dissolve potassium tetrachloroaurate(III) (KAuCl₄) in glacial acetic acid.
-
Addition of Porphyrin: Add an equimolar amount of meso-tetraphenylporphyrin (H₂TPP) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base porphyrin Soret peak and the appearance of the metalloporphyrin Soret peak.
-
Isolation and Purification: After cooling, the product is typically isolated by filtration and washed with methanol. Further purification can be achieved by column chromatography on silica gel using a suitable eluent such as chloroform/methanol.
Expected Yield: Published isolated yields for this method typically range from 40% to 53%[1].
B. Comparison of Synthesis Methodologies
While Fleischer's method is standard for gold porphyrins, alternative approaches developed for other metalloporphyrins, such as iron porphyrins, could offer advantages in terms of yield, reaction time, and ease of workup. A "one-pot mixed solvent method" has been reported to be superior to the traditional two-step Adler method for synthesizing iron porphyrins, suggesting its potential applicability for gold porphyrins as well[2][3][4].
Table 1: Comparison of Metalloporphyrin Synthesis Methods
| Method | Description | Reported Advantages for Iron Porphyrins | Potential Relevance for this compound |
| Fleischer's Method | Reaction of the porphyrin ligand with a metal salt (KAuCl₄) in a suitable solvent (e.g., glacial acetic acid). | Standard and widely used for gold porphyrins. | Established method with predictable, albeit moderate, yields. |
| Two-Step Adler Method | 1. Synthesis of the free-base porphyrin. 2. Reaction of the porphyrin with a metal salt in a high-boiling solvent like DMF. | Well-established for a variety of metalloporphyrins. | Longer reaction times and potentially lower yields compared to one-pot methods[3]. |
| One-Pot Mixed Solvent Method | Direct synthesis from pyrrole, an aldehyde, and a metal salt in a mixture of solvents (e.g., propionic acid, glacial acetic acid, and m-nitrotoluene). | Higher yields, shorter reaction times, and simpler workup[2][3][4]. | Could offer a more efficient and reproducible route to this compound, though specific adaptation and optimization would be required. |
C. Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound via Fleischer's method.
II. Biological Activity and Performance Comparison
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. Its performance is often compared to other gold-based compounds and existing chemotherapeutics.
A. Cytotoxic Activity of this compound and Alternatives
The in vitro anticancer activity of gold(III) porphyrins is typically evaluated using assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).
Table 2: Comparative in vitro Cytotoxicity of Gold(III) Porphyrins
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Sarcoma 180 | Effective inhibitor, but less so than MeO₂CTPPAuCl[5] | [5] |
| MeOTPPAuCl | Sarcoma 180 | Effective inhibitor, but less so than MeO₂CTPPAuCl[5] | [5] |
| MeO₂CTPPAuCl | Sarcoma 180 | < 3 µM for 92.4% of cell lines in the panel[5] | [5] |
| Octahydroxy gold(III) porphyrin | A2780 (human ovarian cancer) | 9 µM | [6] |
| Octamethoxy gold(III) porphyrin | A2780 (human ovarian cancer) | 29 µM | [6] |
| Free-base octahydroxy porphyrin | A2780 (human ovarian cancer) | 28 µM | [6] |
Note: Direct comparison of IC₅₀ values should be made with caution unless the experiments were performed under identical conditions.
B. Proposed Mechanism of Action
Research suggests that the anticancer activity of this compound and related compounds may stem from their ability to interact with various cellular targets. One proposed mechanism involves the covalent modification of cysteine thiols in cancer-associated proteins[1]. Additionally, some gold(III) porphyrins have been shown to induce S-phase cell-cycle arrest, suggesting interference with DNA replication[7]. The stability of the gold(III) center, conferred by the porphyrin ligand, is thought to be crucial for its biological activity by preventing reduction to the more labile gold(I) state under physiological conditions[1][6].
C. Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a general procedure for determining the IC₅₀ of a compound against a cancer cell line.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1x10⁴ cells/mL (100 µL/well) in complete media and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and incubate for 44 hours.
-
MTT Addition: Remove the media and add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Add 100 µL of isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration.
D. Logical Flow for Reproducibility Assessment
Caption: Logical workflow for assessing the reproducibility of this compound.
III. Conclusion
The synthesis of this compound via Fleischer's method is a reproducible process with reported yields in the range of 40-53%[1]. The compound exhibits significant in vitro anticancer activity, although its potency can be influenced by the substituents on the porphyrin ring[5]. For researchers aiming to reproduce or build upon existing work, adherence to standardized synthesis and biological assay protocols is paramount. The exploration of alternative synthesis methods, such as the one-pot mixed solvent approach, may offer avenues for improved efficiency. This guide provides the foundational information and experimental frameworks necessary for the consistent synthesis and evaluation of this compound and its analogues in a drug discovery and development context.
References
- 1. pnas.org [pnas.org]
- 2. Synthesis, characterization and spectral properties of substituted tetraphenylporphyrin iron chloride complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-cancer activities of a water soluble gold(III) porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of [Au(TPP)]Cl: A Guide for Laboratory Professionals
Researchers and scientists handling (meso-Tetraphenylporphine)gold(III) chloride, [Au(TPP)]Cl, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Although the complex itself is not classified as a hazardous substance under the Globally Harmonised System (GHS), its components and potential reactions necessitate careful management as chemical waste. The ligand, meso-tetraphenylporphyrin, is known to cause skin and eye irritation. Furthermore, as a compound containing a heavy metal, it should not be disposed of via standard laboratory drains.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that the appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. In case of accidental contact, rinse the affected skin or eyes with copious amounts of water. If swallowed, drink two glasses of water and consult a medical professional.
Waste Segregation and Collection
All waste containing this compound, including contaminated consumables and solutions, must be segregated and treated as hazardous waste. Never dispose of this compound or its containers in regular trash or down the sink.
Solid Waste:
-
Collect any solid this compound waste, including residues and contaminated items such as weighing paper, gloves, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Due to the value of gold, recovery is the preferred method of management. Many institutions have specific protocols for the collection of precious metal waste for reclamation.
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
After triple-rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound" or "(meso-Tetraphenylporphine)gold(III) chloride," and the approximate concentration and quantity.
Disposal Procedures
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for chemical waste pickup. Do not attempt to treat or neutralize the chemical waste in the laboratory.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | Safety Data Sheet |
| Tetraphenylporphyrin Hazards | Causes skin and eye irritation | Safety Data Sheet |
| pH of Aqueous Waste | Must be between 6.0 and 9.0 for sink disposal (Not applicable for this compound) | General Lab Waste Guidelines |
| Heavy Metal Concentration for Regulation | Varies by jurisdiction; all gold waste should be treated as hazardous | General Lab Waste Guidelines |
Experimental Protocols
Protocol for Handling a Small Spill of Solid this compound:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate non-essential personnel.
-
Don PPE: Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Contain the Spill: Cover the spill with a dry absorbent material, such as sand or vermiculite.
-
Collect the Waste: Carefully sweep the material into a designated hazardous waste container. Avoid generating dust.
-
Clean the Area: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials must also be disposed of as hazardous waste.
-
Label and Store: Securely close and label the hazardous waste container and store it in a designated area for pickup by EHS.
Disposal Workflow
Essential Safety and Operational Guidance for Handling [Au(TPP)]Cl
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This document provides immediate and essential safety and logistical information for managing Chloro(5,10,15,20-tetraphenylporphyrinato)gold(III), or [Au(TPP)]Cl. The following procedural guidance is designed to ensure safe laboratory operations, from initial handling to final disposal, thereby fostering a secure research environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Chemical Safety Goggles or Face Shield | ANSI Z87.1 certified | Protects against splashes and airborne particles that can cause severe eye irritation or burns.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber or equivalent | Prevents direct skin contact, which can lead to irritation or burns.[1] Gloves should be inspected before use and disposed of properly after. |
| Body Protection | Laboratory Coat | Standard, fully buttoned | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | N95 or higher, with appropriate cartridges for dusts | Recommended when handling the solid powder to prevent inhalation of fine particulates.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound is essential to minimize exposure and maintain the integrity of the compound.
Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leaks. This compound, like many metalloporphyrins, may be sensitive to light. It is prudent to store the compound in a cool, dry, and dark location.
Handling and Preparation of Solutions: All manipulation of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2] When weighing and preparing solutions, wear the appropriate PPE as detailed in the table above.
Spill Management: In the event of a spill, evacuate the immediate area. For minor spills of the solid material, carefully sweep up the powder, avoiding dust generation, and place it in a designated hazardous waste container. For liquid spills, absorb the material with an inert absorbent and dispose of it as hazardous waste. Ensure the spill area is thoroughly cleaned and decontaminated.
Disposal Plan
Due to the economic value of gold, the primary approach for managing gold-containing waste is recovery.[3] All waste containing this compound, including contaminated consumables and solutions, should be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, weighing papers, and pipette tips should be collected in a clearly labeled hazardous waste container designated for gold-contaminated solids.[3]
-
Liquid Waste: Aqueous and organic solutions containing this compound should be collected in separate, clearly labeled hazardous waste containers.
Disposal and Recovery: All collected waste should be disposed of through your institution's hazardous waste management program. These programs typically have specific protocols for the recovery of precious metals.[3] Do not dispose of this compound waste down the drain. Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
